Product packaging for 3-Furanmethanol(Cat. No.:CAS No. 4412-91-3)

3-Furanmethanol

Cat. No.: B180856
CAS No.: 4412-91-3
M. Wt: 98.10 g/mol
InChI Key: STJIISDMSMJQQK-UHFFFAOYSA-N
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Description

3-Furanmethanol has been reported in Panax ginseng with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B180856 3-Furanmethanol CAS No. 4412-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-3-ylmethanol
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InChI

InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

STJIISDMSMJQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70196045
Record name 3-Furanmethanol
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Molecular Weight

98.10 g/mol
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CAS No.

4412-91-3
Record name 3-Furanmethanol
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Record name 3-Furanmethanol
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Record name 3-Furanmethanol
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Record name Furan-3-methanol
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Record name 3-FURANMETHANOL
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Foundational & Exploratory

Synthesis of 3-Furanmethanol from 3-Furoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-furanmethanol from 3-furoic acid, a key transformation in the production of valuable intermediates for the pharmaceutical and fine chemical industries. The primary focus of this document is the reduction of the carboxylic acid functionality using metal hydrides, with a detailed examination of the experimental protocols, reaction mechanisms, and quantitative data.

Introduction

This compound, also known as 3-furylmethanol or 3-(hydroxymethyl)furan, is a vital building block in organic synthesis. Its furan motif is a common scaffold in numerous biologically active compounds and natural products. The conversion of the more readily available 3-furoic acid to this compound is a fundamental and crucial step in the elaboration of more complex molecular architectures. This guide will detail the most common and effective methods for this transformation, with a particular emphasis on the use of lithium aluminum hydride (LiAlH₄).

Core Synthesis Pathway: Reduction of 3-Furoic Acid

The most direct and widely employed method for the synthesis of this compound from 3-furoic acid is the reduction of the carboxylic acid group. While several reducing agents are capable of this transformation, lithium aluminum hydride (LiAlH₄) is the most effective and commonly used reagent for this purpose due to its high reactivity.[1][2]

Reaction Scheme:

The overall transformation involves the conversion of the carboxyl group (-COOH) to a hydroxymethyl group (-CH₂OH).

Reaction Mechanism

The reduction of a carboxylic acid with lithium aluminum hydride proceeds through a multi-step mechanism:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with the hydride, which acts as a base, to produce hydrogen gas and a lithium carboxylate salt.[2] This initial step is vigorous and exothermic.

  • Coordination: The lithium cation coordinates to the carbonyl oxygen of the carboxylate, and the aluminum hydride species coordinates to the other oxygen atom.

  • Hydride Attack: A hydride ion from the aluminum hydride complex attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating an O-Al species to form an aldehyde.

  • Second Hydride Attack: The resulting aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide.

  • Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol, this compound.

dot

Caption: Reaction mechanism for the reduction of 3-furoic acid.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound from 3-Furoic Acid

Materials:

  • 3-Furoic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (for extraction)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for workup adjustment)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with a stream of dry nitrogen or argon.

  • Reagent Preparation: A suspension of lithium aluminum hydride (approximately 1.5 to 2.0 molar equivalents relative to 3-furoic acid) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under an inert atmosphere. The suspension is cooled to 0 °C using an ice bath.

  • Addition of 3-Furoic Acid: 3-Furoic acid is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the reaction temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): The reaction flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[3][4]

  • Workup: The resulting slurry is stirred at room temperature for 30 minutes. Anhydrous magnesium sulfate or sodium sulfate is added to the mixture to aid in the removal of water. The solid is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.

  • Purification: The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation.

dot

Experimental_Workflow Start Start Setup Assemble and flush reaction apparatus Start->Setup Prepare_LiAlH4 Prepare LiAlH₄ suspension in anhydrous THF at 0°C Setup->Prepare_LiAlH4 Add_Acid Add 3-furoic acid solution in THF dropwise Prepare_LiAlH4->Add_Acid React Warm to RT, then reflux (2-4 hours) Add_Acid->React Monitor Monitor reaction by TLC React->Monitor Monitor->React Incomplete Quench Cool to 0°C and quench (Fieser workup) Monitor->Quench Complete Filter Filter to remove aluminum salts Quench->Filter Extract_Wash Wash filter cake with ether Filter->Extract_Wash Concentrate Concentrate the filtrate Extract_Wash->Concentrate Purify Purify by vacuum distillation Concentrate->Purify End This compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

This section summarizes the key quantitative data for the starting material and the product.

Physical and Chemical Properties
Property3-Furoic AcidThis compound
Molecular Formula C₅H₄O₃C₅H₆O₂
Molecular Weight 112.08 g/mol 98.10 g/mol
Appearance White to off-white crystalline solidColorless to pale yellow liquid[2]
Boiling Point 142-144 °C (at 20 mmHg)79-80 °C (at 17 mmHg)[2]
Melting Point 122-124 °CN/A
Density N/A1.139 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) N/A1.484[2]
Spectroscopic Data for this compound
Spectroscopy Data
¹H NMR (CDCl₃) δ (ppm): 7.41 (s, 1H), 7.27 (s, 1H), 6.33 (s, 1H), 4.58 (s, 2H), 2.0-3.0 (br s, 1H, OH).
¹³C NMR (CDCl₃) δ (ppm): 143.1, 140.7, 125.8, 109.2, 57.4.
IR (neat, cm⁻¹) 3350 (O-H stretch), 3120 (C-H, aromatic), 2880 (C-H, aliphatic), 1505, 1150, 1020, 875.
Mass Spec (m/z) 98 (M+), 97, 81, 69, 53, 41, 39.

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. The quenching process should be performed slowly and with extreme caution, especially on a large scale.

  • Anhydrous Solvents: The use of anhydrous solvents like THF and diethyl ether is crucial to prevent violent reactions with LiAlH₄. These solvents are also highly flammable.

  • Workup: The workup procedure involves the use of aqueous solutions and potentially acidic or basic conditions. Care should be taken during extractions and when handling these solutions.

Conclusion

The reduction of 3-furoic acid to this compound using lithium aluminum hydride is a robust and efficient synthetic method. This guide provides a detailed protocol, mechanistic insights, and essential data for researchers in the field. Adherence to the described experimental procedures and safety precautions is paramount for the successful and safe execution of this synthesis. The resulting this compound serves as a versatile intermediate for the development of novel pharmaceuticals and other high-value chemical entities.

References

Spectroscopic Data of 3-Furanmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-Furanmethanol (CAS No. 4412-91-3), a key organic intermediate. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structural integrity.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H27.42 - 7.41m
H57.40 - 7.39m
H46.44 - 6.42m
CH₂4.55s
OH1.81br s

Table 1: ¹H NMR Spectroscopic Data for this compound.[2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The data was acquired in deuterated chloroform (CDCl₃).[2][3]

Carbon Chemical Shift (δ) in ppm
C5143.3
C2139.9
C3125.1
C4109.9
CH₂56.1

Table 2: ¹³C NMR Spectroscopic Data for this compound.[2]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[4]

High-Resolution Mass Spectrometry (HRMS-EI)

High-resolution mass spectrometry provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of a molecule.

Parameter Value
Molecular FormulaC₅H₆O₂
Calculated m/z [M]⁺98.0368
Measured m/z [M]⁺98.0371

Table 3: High-Resolution Mass Spectrometry (HRMS-EI) Data for this compound.[2]

The top three peaks in the GC-MS analysis are observed at m/z values of 98, 41, and 97.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in 0.7 - 1.0 mL of deuterated chloroform (CDCl₃).[2] The solution should be clear and homogeneous. Transfer the solution into a clean, 8-inch NMR tube to a depth of about 4.5 cm.[2]

  • Instrument Setup : The NMR spectra are typically acquired on a 400 MHz spectrometer.[1][3] Before data acquisition, the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a lower natural abundance and sensitivity, more scans are generally required.[6] Broadband proton decoupling is typically used to simplify the ¹³C spectrum.[6]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak can be used as an internal reference.

FT-IR Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the "neat" technique is often employed.[3] A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3][7]

  • Background Spectrum : A background spectrum of the empty sample holder is recorded first.[8] This is done to subtract any absorbance from the instrument optics or atmospheric components like CO₂ and water vapor.[8]

  • Sample Spectrum : The prepared sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The instrument measures the amount of infrared radiation that is transmitted through the sample at different wavenumbers.[9]

  • Data Processing : The final spectrum is presented as absorbance or transmittance versus wavenumber (in cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.[9]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : this compound, being a volatile liquid, is introduced into the ion source of the mass spectrometer, where it is vaporized.[10]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and fragment ions.[10][11]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_output Final Output Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Neat_Sample Neat Liquid Film (IR) Sample->Neat_Sample Vaporization Vaporization (MS) Sample->Vaporization NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectrometer Neat_Sample->IR MS Mass Spectrometer (EI-MS) Vaporization->MS NMR_Analysis NMR Spectrum Analysis (Chemical Shifts, Coupling) NMR->NMR_Analysis IR_Analysis IR Spectrum Analysis (Functional Groups) IR->IR_Analysis MS_Analysis Mass Spectrum Analysis (m/z, Fragmentation) MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 3-Furanmethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Furanmethanol (CAS No: 4412-91-3), a versatile heterocyclic alcohol. It details the compound's chemical structure and physicochemical properties, offering a thorough compilation of quantitative data. The guide presents a detailed experimental protocol for the synthesis of this compound from 3-furaldehyde. Furthermore, it explores the instrumental analysis of this compound and its derivatives, with a focus on gas chromatography-mass spectrometry (GC-MS). A key application of this compound as a precursor in the synthesis of bioactive molecules is highlighted through a generalized experimental workflow for the preparation of pyridazinone derivatives. This document serves as a critical resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-(hydroxymethyl)furan, is an organic compound featuring a furan ring substituted with a hydroxymethyl group at the 3-position.[1] This structural arrangement is key to its chemical reactivity and applications.[1] The molecule has a chemical formula of C₅H₆O₂ and a molecular weight of approximately 98.10 g/mol .[2] It typically appears as a colorless to pale yellow liquid.[2]

Chemical Structure

The chemical structure of this compound is characterized by a five-membered aromatic furan ring containing one oxygen atom, with a hydroxymethyl (-CH₂OH) group attached to the third carbon atom.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
CAS Number 4412-91-3[3]
Molecular Formula C₅H₆O₂[2][4]
Molecular Weight 98.10 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 79-80 °C at 17 mmHg[2]
Density 1.139 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.484[2]
Flash Point 101 °F (38.3 °C)[5]
Water Solubility Good solubility[2]
Vapor Pressure 0.588 mmHg at 25 °C[2]
logP (Octanol/Water Partition Coefficient) 0.772 (Computed)[6]

Experimental Protocols

Synthesis of this compound from 3-Furfural

This protocol details the synthesis of this compound via the reduction of 3-furaldehyde (3-furfural) using sodium borohydride as the reducing agent and zinc chloride as a catalyst, adapted from a patented method.[6]

Materials:

  • 3-Furfural (96g)

  • Tetrahydrofuran (THF) (480g)

  • Zinc chloride (4.8g)

  • Sodium borohydride (136.8g)

  • 2 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with stirring capabilities

  • Addition funnel

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve 96g of 3-furfural in 480g of tetrahydrofuran (THF).

  • Add 4.8g of zinc chloride to the solution and stir at room temperature until it is evenly dispersed.

  • In batches, carefully add 136.8g of sodium borohydride to the mixture.

  • Allow the reaction to proceed at room temperature for 12 hours with continuous stirring.

  • After 12 hours, adjust the pH of the reaction mixture to neutral using a 2 M hydrochloric acid solution.

  • Filter the resulting solid from the solution.

  • Wash the collected solid twice with 200 mL of THF and combine the organic layers.

  • Concentrate the combined organic solution to yield this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a valuable building block in organic synthesis, particularly for the creation of various biologically active compounds.[2] It is a key starting material for the synthesis of derivatives of camptothecin, as well as various sesquiterpenes and pyridazinones, which have shown biological activity.[2]

Experimental Workflow: Synthesis of Pyridazinone Derivatives from this compound

The following diagram illustrates a generalized workflow for the synthesis of pyridazinone derivatives, a class of compounds with a wide range of pharmacological activities, starting from this compound.[7] This process typically involves the oxidation of this compound to 3-furaldehyde, followed by a series of reactions to construct the pyridazinone ring.

G A This compound B Oxidation A->B e.g., PCC, MnO₂ C 3-Furaldehyde B->C D Reaction with Active Methylene Compound C->D E Intermediate D->E F Cyclization with Hydrazine Hydrate E->F G Pyridazinone Derivative F->G H Purification G->H e.g., Recrystallization, Chromatography I Final Product H->I

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-Furanmethanol

Introduction

This compound, also known by its synonyms 3-furylmethanol and 3-hydroxymethylfuran, is an organic compound with the chemical formula C₅H₆O₂.[1] It is characterized by a furan ring substituted with a hydroxymethyl group at the 3-position.[2] While its isomer, 2-furanmethanol (furfuryl alcohol), is more commonly utilized in industrial applications, the specific placement of the hydroxymethyl group in this compound imparts distinct chemical reactivity, making it a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and logical workflows relevant to its synthesis and analysis.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under ambient conditions.[2][6][7] It possesses a faint, sweet, or slightly aromatic odor.[2] The presence of the polar hydroxymethyl group allows it to be miscible with water and soluble in many common organic solvents.[3][8][9]

Data Presentation: Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 4412-91-3[3][6][10][11][12]
Molecular Formula C₅H₆O₂[3][6][7][11][12][13]
Molecular Weight 98.10 g/mol [1][3][10][12][13][14]
Boiling Point 79-80 °C @ 17 mmHg[5][7][15]
Density 1.139 g/mL @ 25 °C[7][15]
Refractive Index (n²⁰/D) 1.484 - 1.486 @ 20 °C[6][7][10][15]
Flash Point 101 °F (38.3 °C)[10][11]
pKa (Predicted) 14.49 ± 0.10[15]
Appearance Clear colorless to yellow liquid[2][3][6][7]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
WaterGood solubility, Miscible[7][8][9]
ChloroformSlightly soluble[7][15]
MethanolSlightly soluble[7][15]
Common Organic SolventsSoluble[8]

Table 3: Spectral Data for this compound

TechniqueDataReference(s)
¹H NMR (CDCl₃) δ: 7.42-7.41 (m, 1H, H2), 7.40-7.39 (m, 1H, H5), 6.44-6.42 (m, 1H, H4), 4.55 (s, 2H, CH₂), 1.81 (br s, 1H, OH)[15]
¹³C NMR (CDCl₃) δ: 143.3 (C5), 139.9 (C2), 125.1 (C3), 109.9 (C4), 56.1 (CH₂)[15]
Mass Spectrometry (HRMS-EI) m/z [M]⁺ calculated for C₅H₆O₂: 98.0368, measured: 98.0371[15]
Infrared (IR) Spectrum Conforms to structure[6][16]

Experimental Protocols

Synthesis of this compound via Reduction of Ethyl 3-furancarboxylate

This protocol details the synthesis of this compound through the reduction of an ester using a powerful reducing agent.

Methodology:

  • In a reaction vessel, dissolve ethyl 3-furancarboxylate (4.00 g, 28.5 mmol) in anhydrous diethyl ether (140 mL).[15]

  • Cool the solution to 0 °C in an ice bath.[15]

  • Carefully add lithium aluminum hydride (LiAlH₄, 1.62 g, 42.8 mmol) portion-wise to the cooled solution.[15]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 45 minutes.[15]

  • Cool the mixture back to 0 °C and quench the reaction by the sequential and cautious addition of water (2 mL), 1 M sodium hydroxide solution (2 mL), and finally water (6 mL).[15]

  • A white precipitate will form, which should be removed by filtration.[15]

  • The solvent from the filtrate is then removed by distillation under reduced pressure to yield this compound as a pale yellow oil.[15]

Synthesis of this compound via Reduction of 3-Furaldehyde

This method provides an alternative route starting from the corresponding aldehyde.

Methodology:

  • Dissolve 3-furaldehyde in a suitable solvent such as tetrahydrofuran (THF), ethanol, or methanol.[3][17]

  • Add sodium borohydride (NaBH₄) as the reducing agent.[3] To achieve a high yield, a catalyst like zinc chloride or zirconium tetrachloride can be introduced.[3]

  • The reaction is typically carried out in a suitable solvent like THF.[3]

  • Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC).

  • Once the reaction is complete, perform a standard aqueous work-up to isolate the crude product.

  • Purify the crude this compound, typically by distillation under reduced pressure, to obtain the final product.[17]

Mandatory Visualization

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the general synthetic pathways to this compound from common starting materials.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Stages 3-Furaldehyde 3-Furaldehyde Reduction Reduction 3-Furaldehyde->Reduction e.g., NaBH4 3-Furoic Acid or Ester 3-Furoic Acid or Ester 3-Furoic Acid or Ester->Reduction e.g., LiAlH4 Crude this compound Crude this compound Reduction->Crude this compound Purification Purification Crude this compound->Purification Distillation Pure this compound Pure this compound Purification->Pure this compound

Caption: A logical workflow diagram for the synthesis of this compound.

Chemical Reactivity Pathways of this compound

This diagram outlines the primary chemical transformations that this compound can undergo.

G cluster_oxidation Oxidation cluster_reduction Reduction This compound This compound 3-Furaldehyde 3-Furaldehyde This compound->3-Furaldehyde PCC or MnO2 Tetrahydro-3-furanmethanol Tetrahydro-3-furanmethanol This compound->Tetrahydro-3-furanmethanol Catalytic Hydrogenation (e.g., Pd/C)

Caption: Key chemical reactivity pathways of this compound.

References

3-Furanmethanol solubility and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Reactivity of 3-Furanmethanol

Introduction

This compound, also known as 3-(hydroxymethyl)furan, is a heterocyclic organic compound with the molecular formula C₅H₆O₂.[1][2] Its structure consists of a five-membered aromatic furan ring with a hydroxymethyl (-CH₂OH) group attached at the third position.[1][2] This structural arrangement, particularly the presence of the polar hydroxyl group, makes this compound a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, fine chemicals, and specialty polymers.[1][3][4][5] It is a colorless to pale yellow liquid with a faint, sweet odor.[2][6] This guide provides a detailed examination of the solubility and chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReferences
Molecular Formula C₅H₆O₂[1][7]
Molecular Weight 98.10 g/mol [1][7][8]
Appearance Colorless to pale yellow liquid[2][6][9]
Density 1.139 g/mL at 25 °C[6][7]
Boiling Point 79-80 °C at 17 mmHg[5][6][7]
Flash Point 38.3 °C (101 °F)[6][9]
Refractive Index n20/D 1.484[6][7]
CAS Number 4412-91-3[2][7]

Solubility

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification, and formulation. This compound's solubility is governed by its polar hydroxymethyl group and the less polar furan ring. The hydroxyl group allows for hydrogen bonding, enhancing its solubility in polar solvents.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityNotesReferences
Water Good solubility; 2.125 x 10⁵ mg/L at 25 °C (est.)The polar hydroxyl group forms hydrogen bonds with water.[2][6][10]
Methanol Slightly solubleSoluble in alcohol.[6][10]
Chloroform Slightly soluble[6]
DMSO ≥ 1.25 mg/mLForms a clear solution in a 10% DMSO formulation.[11]
Ethanol SolubleThe "like dissolves like" principle applies.[1]
Corn Oil ≥ 1.25 mg/mLForms a clear solution in a 10% DMSO, 90% Corn Oil mixture.[11]
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.[12]

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, ethyl acetate)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[12]

  • Equilibration: Place the vial in a temperature-controlled agitator and shake for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]

  • Phase Separation: After equilibration, remove the vial and allow it to stand. Separate the undissolved solid from the solution, typically by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[12]

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Determine the concentration of this compound in the filtrate using a calibrated analytical method, such as HPLC.[12] A calibration curve should be generated using standard solutions of known concentrations for accurate quantification.[12]

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[12]

Visualization: Solubility Determination Workflow

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Determination A 1. Add excess this compound to solvent in a sealed vial B 2. Agitate at constant temperature for 24-72h to reach equilibrium A->B Equilibration C 3. Separate solid and liquid phases (Centrifugation & Filtration) B->C Phase Separation D 4. Dilute the saturated filtrate C->D Sample Prep E 5. Quantify concentration (e.g., via HPLC) D->E Analysis F 6. Report solubility (mg/mL or mol/L) E->F Result

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its two main structural features: the hydroxymethyl group and the furan ring.[1] The hydroxyl group undergoes typical alcohol reactions, while the aromatic furan ring can participate in substitution reactions.[1]

Summary of Key Reactions
Reaction TypeReagents & ConditionsProduct(s)References
Oxidation Pyridinium chlorochromate (PCC); Manganese dioxide (MnO₂)Furan-3-carboxaldehyde[1][7]
Reduction (Synthesis) NaBH₄ or LiAlH₄ reduction of 3-furaldehyde or 3-furoic acid/esterThis compound[1][2][13]
Esterification Carboxylic acid, acid catalyst (e.g., H₂SO₄)Furan-3-ylmethyl ester[1][14]
Photochemical Cycloaddition 2-Cyanonaphthalenes, lightCycloaddition products[11]
Reactions of the Hydroxymethyl Group

1. Oxidation

The primary alcohol group of this compound is readily oxidized to form furan-3-carboxaldehyde.[1] The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.[1] Pyridinium chlorochromate (PCC) is a selective reagent for this conversion.[1][7] The mechanism involves the formation of a chromate ester, followed by the elimination of a chromium(IV) species to yield the aldehyde.[1]

G Reactant This compound Product Furan-3-carboxaldehyde Reactant->Product Oxidation Reagent [O] (e.g., PCC) Reagent->Reactant

Caption: Oxidation of this compound to Furan-3-carboxaldehyde.

Experimental Protocol: Oxidation of an Alcohol

This is a generalized protocol for the oxidation of a primary alcohol to an aldehyde using a chromium-based reagent.

Objective: To synthesize furan-3-carboxaldehyde from this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM) as solvent

  • Silica gel

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add PCC to the solution in one portion. The mixture will turn into a dark slurry.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica gel plug with additional diethyl ether to ensure all product is collected.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude furan-3-carboxaldehyde.

  • The product can be further purified by distillation or column chromatography if necessary.

2. Reduction (for Synthesis)

While this compound is an alcohol, a primary method for its synthesis involves the reduction of a carbonyl compound.[5] Specifically, 3-furaldehyde or esters of 3-furoic acid are reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][13]

G Reactant 3-Furaldehyde Product This compound Reactant->Product Reduction Reagent [H] (e.g., NaBH₄) Reagent->Reactant

Caption: Synthesis of this compound via reduction of 3-Furaldehyde.

Experimental Protocol: Reduction of an Aldehyde

This protocol is based on the synthesis of this compound from ethyl 3-furancarboxylate using LiAlH₄.[13]

Objective: To synthesize this compound via the reduction of a furan carbonyl compound.

Materials:

  • Ethyl 3-furancarboxylate (or 3-furaldehyde)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous ethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH)

  • Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a fume hood, add a solution of ethyl 3-furancarboxylate in anhydrous ethyl ether to a round-bottom flask equipped with a magnetic stirrer.[13]

  • Reaction: Cool the flask in an ice bath to 0 °C. Add LiAlH₄ to the solution in small portions.[13]

  • Stirring: Remove the ice bath and stir the reaction mixture at room temperature for approximately 45 minutes.[13]

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 1 M NaOH solution, and then more water.[13] This procedure is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

  • Workup: A white precipitate will form. Remove the solid by filtration.[13]

  • Isolation: Collect the ether filtrate and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.[13]

3. Esterification

This compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) under acidic conditions to form esters, a reaction known as Fischer esterification.[1][14] This is a key transformation for modifying the properties of the molecule.[1]

Reactions of the Furan Ring

The furan ring is an aromatic system, and the positions adjacent to the oxygen atom (C2 and C5) are the most reactive towards electrophiles.[1] The -CH₂OH group at the C3 position is an activating group, influencing the regioselectivity of electrophilic substitution reactions.[1]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Hazard CategoryDescriptionPrecautionary MeasuresReferences
Flammability Flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[4][6][8]
Health Hazards Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed.Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Wash skin thoroughly after handling.[2][6][8][15]
First Aid (Eyes) Rinse immediately with plenty of water and seek medical advice.[6]
First Aid (Skin) Rinse skin thoroughly with large amounts of water.[15]
First Aid (Ingestion) Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[15]
Storage Store in a cool, well-ventilated area in a tightly sealed container. Inert atmosphere is recommended.Recommended storage at 2-8°C. Keep away from direct sunlight and sources of ignition.[6][15]
Disposal Dispose of contents/container to an approved waste disposal plant.[15]

Conclusion

This compound is a valuable chemical intermediate with well-defined solubility and reactivity profiles. Its good solubility in water and polar organic solvents, combined with the versatile reactivity of its hydroxymethyl group and furan ring, makes it a key building block in organic synthesis. The primary reactions include oxidation to furan-3-carboxaldehyde and participation in esterification. A thorough understanding of its properties, guided by the detailed protocols and safety information presented, is crucial for its effective and safe utilization in research and development, particularly in the pharmaceutical and materials science industries.

References

An In-depth Technical Guide on the Natural Occurrence of 3-Furanmethanol in Food and Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, formation, and analysis of 3-Furanmethanol (also known as 3-hydroxymethylfuran or 3-furylcarbinol). The document details its presence in various food and plant sources, explores its formation through thermal processing and potential biosynthetic pathways, and outlines detailed analytical protocols for its quantification.

Natural Occurrence and Quantitative Data

This compound is a volatile organic compound that contributes to the aroma and flavor profiles of various natural and processed products.[1] Its presence has been identified in a range of plants and fermented goods.[1] While specific quantitative data for this compound is limited in the available scientific literature, its qualitative occurrence has been confirmed in several species.

Qualitative Occurrence in Plants:

  • Hemerocallis flava (Daylily)[2]

  • Malus sieversii (Wild Apple)[2][3]

  • Paederia scandens[2]

  • Tobacco[2]

  • Panax ginseng[4][5]

In addition to plants, this compound has been detected in malt beverages fermented with Bifidobacterium breve, where it imparts roasty, popcorn-like flavors.[3][6]

Data on this compound and Related Furan Compounds

Due to the scarcity of quantitative data specifically for this compound, the following tables include data for the parent compound furan and its closely related, and more frequently quantified, derivatives such as 3-methylfuran and 5-hydroxymethylfurfural (HMF). These compounds often share common precursors and formation pathways.

Table 1: Occurrence of this compound and Related Furan Alcohols in Food and Plants

CompoundFood/Plant SourceConcentrationReference(s)
This compound Hemerocallis flava (Daylily)Identified as a volatile component[2]
Malus sieversiiIdentified as a volatile component[2][3]
Paederia scandensIdentified as a volatile component[2]
TobaccoIdentified as a volatile component[2]
Panax ginsengReported with data available[4][5]
Fermented Malt BeveragesDetected as a flavor compound[3][6]
5-Hydroxymethylfurfural (HMF) Toasted Breadup to 10,305 µg/g
Dried Fruits5.5 - 1350 mg/kg
HoneyShould not exceed 40 mg/kg (80 mg/kg for tropical)[6]
Jams51.10 - 245.97 mg/kg[7]
Fruit Juice Concentrates0.4 - 4.5 ppm
Boiled Juices12.8 - 3500 ppm
Soluble Coffee0.30 mg/g (detection limit)[7]
Furfuryl Alcohol (2-Furanmethanol) Lab-made BiscuitsConcentration influenced by baking conditions[8]
Canned Meat Paste96.64 ng/g (before sterilization)[9]

Table 2: Concentrations of Furan and its Methyl Derivatives in Various Food Products

Food Product CategoryFood ItemFuran (ng/g)2-Methylfuran (ng/g)3-Methylfuran (ng/g)Reference(s)
Coffee Brewed Coffee (mean)42 - 157172 - 5836.4 - 19[1][10]
Roasted Coffee Beans (mean)up to 3,660--[1]
Ground Coffee (mean)2200 - 24509470 - 10700447 - 508[10]
Instant Coffee (mean)233 - 3271600 - 180072.9 - 75.2[10]
Infant Foods General Range0.2 - 11.6--[1]
Vegetable Purees (avg)89--[11]
Fruit Purees (avg)11--[11]
Meat & Vegetable Puree (max)up to 147 (total furans)--[12]
Canned & Jarred Foods Baked Beans22 - 24--[1]
Meat Products13 - 17--[1]
Soups23 - 24--[1]
Baked Goods Baked Goods (max)up to 459 (total furans)--[3]
Ginger Snaps5.6--[1]
Doughnuts3.6--[1]
Beverages Vegetable Juice6.9 - 9.6--[1]
Fruit Juices2.9 - 9--[1]
Other Soy Sauce27--[1]

Note: Data for furan and its methyl derivatives are provided to give context on the occurrence of related compounds formed through similar pathways. Specific quantitative data for this compound remains a significant gap in the literature.

Formation and Biosynthesis Pathways

Thermal Formation in Food

This compound, like other furanic compounds, is primarily formed in food during thermal processing such as baking, roasting, and sterilization.[1] The principal mechanisms involve the degradation of common food constituents.

Key Precursors:

  • Carbohydrates: Thermal degradation and rearrangement of sugars (e.g., pentoses and hexoses) through the Maillard reaction or caramelization are major pathways.[1][8][13]

  • Ascorbic Acid (Vitamin C): Oxidation and subsequent degradation of ascorbic acid at elevated temperatures can generate furan precursors.[1][8][13]

  • Polyunsaturated Fatty Acids and Carotenoids: The oxidation of these lipids can also lead to the formation of the furan ring.[1][13]

These precursors break down into smaller, reactive intermediates which then cyclize and dehydrate to form the furan ring structure.

G cluster_precursors Precursors in Food Matrix cluster_process Process cluster_reactions Chemical Reactions cluster_intermediates Intermediates cluster_products Products Carbohydrates Carbohydrates (Sugars) Thermal_Processing Thermal Processing (e.g., Roasting, Baking) Carbohydrates->Thermal_Processing Ascorbic_Acid Ascorbic Acid (Vitamin C) Ascorbic_Acid->Thermal_Processing PUFA Polyunsaturated Fatty Acids PUFA->Thermal_Processing Maillard Maillard Reaction Thermal_Processing->Maillard Degradation Thermal Degradation & Oxidation Thermal_Processing->Degradation Carbonyls Reactive Carbonyl Intermediates Maillard->Carbonyls Degradation->Carbonyls Furan_Alcohol This compound Carbonyls->Furan_Alcohol Cyclization & Dehydration G PPP Pentose Phosphate Pathway Pentose Pentose Sugar (e.g., Ribose-5-Phosphate) PPP->Pentose Intermediate1 Dehydrated Intermediate Pentose->Intermediate1 Enz1 Dehydratase (Hypothetical) Pentose->Enz1 Intermediate2 Cyclized Intermediate (Furan-3-carboxaldehyde) Intermediate1->Intermediate2 Enz2 Cyclase (Hypothetical) Intermediate1->Enz2 Product This compound Intermediate2->Product Enz3 Reductase (Hypothetical) Intermediate2->Enz3 Enz1->Intermediate1 Enz2->Intermediate2 Enz3->Product G Sample 1. Sample Preparation (Homogenize, Weigh into Vial) Salt 2. Add Saturated NaCl & Internal Standard Sample->Salt Seal 3. Seal Vial Salt->Seal Incubate 4. Incubate & Agitate (e.g., 40°C, 20 min) Seal->Incubate Extract 5. Headspace SPME (e.g., DVB/CAR/PDMS fiber) Incubate->Extract Desorb 6. Thermal Desorption in GC Inlet (e.g., 250°C) Extract->Desorb Separate 7. GC Separation (Capillary Column) Desorb->Separate Detect 8. MS Detection (SIM or Full Scan Mode) Separate->Detect Analyze 9. Data Analysis (Quantification) Detect->Analyze G cluster_extracellular Extracellular Space cluster_membrane Taste Receptor Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Ligand) Receptor Sweet Taste Receptor (TAS1R2/TAS1R3) Ligand->Receptor Binding G_Protein G-Protein (Gustducin) Receptor->G_Protein Activation PLC Phospholipase Cβ2 G_Protein->PLC Activation IP3 IP₃ Production PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ Influx Nerve_Impulse Nerve Impulse to Brain Depolarization->Nerve_Impulse Neurotransmitter Release

References

3-Furanmethanol: A Comprehensive Toxicological and Safety Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and safety handling procedures for 3-Furanmethanol (CAS No. 4412-91-3). The information is compiled from various safety data sheets, toxicological reports, and regulatory guidelines to ensure a comprehensive resource for laboratory and industrial settings.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that while hazard classifications are widely available, specific quantitative data such as LD50 values are not consistently reported in publicly accessible literature.

Table 1: Acute Toxicity Data

EndpointSpeciesRouteValueClassification
Oral LD50--Data not availableHarmful if swallowed[1]
Dermal LD50--Data not available-
Inhalation LC50--Data not availableMay cause respiratory irritation[2]

Table 2: Irritation Data

EndpointSpeciesScoreClassification
Skin IrritationRabbitPrimary Irritation Index: 0.3Mild irritant[3]
Eye IrritationRabbitMaximum Mean Total Score (24h): 39.5Severely irritating[4]
Eye IrritationRabbitHighest Total Mean Score (24h): 7.3Minimally irritating[5]

Note: The conflicting eye irritation classifications may be due to different test conditions or concentrations.

Table 3: Genotoxicity Data

AssayTest SystemResult
Ames TestSalmonella typhimurium TA100 and derived strainsWeakly mutagenic[6]

Carcinogenicity: There is no available data on the carcinogenicity of this compound.[1]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines and available study information.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Test Animal: Albino rabbit.

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

  • Test Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from these scores.

A study on a substance, likely this compound, produced a Primary Irritation Index of 0.3, classifying it as a mild irritant to rabbit skin.[3] The study noted very slight erythema after a 4-hour application, which resolved within 72 hours.[3]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animal: Albino rabbit.

Procedure:

  • Animal Preparation: The eyes of the animals are examined before the test to ensure they are free of defects.

  • Test Substance Instillation: A single dose of 0.1 mL of the liquid or 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days. The cornea, iris, and conjunctiva are evaluated.

  • Scoring: Ocular lesions are scored using a standardized system (e.g., Draize scale).

In one study, a test substance resulted in a 24-hour Maximum Mean Total Score of 39.5 and was classified as severely irritating to the eye.[4] Another study reported a highest total mean score of 7.3 at 24 hours, classifying the substance as minimally irritating.[5]

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium.

Procedure:

  • Tester Strains: Several strains of S. typhimurium are used, each carrying a different mutation in the histidine operon, rendering them unable to synthesize histidine (histidine-dependent).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test substance on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

A study on hydroxymethyl-substituted furans found that 3-Hydroxymethylfuran was weakly mutagenic in Salmonella typhimurium TA100 and its derived strains, both with and without metabolic activation.[6]

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the toxicology and safety of this compound.

Experimental_Workflow_for_Acute_Dermal_Toxicity cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation & Scoring Phase Animal_Selection Select healthy albino rabbits Acclimatization Acclimatize animals to lab conditions Animal_Selection->Acclimatization Fur_Clipping Clip fur from dorsal area Acclimatization->Fur_Clipping Substance_Application Apply 0.5g/0.5mL of This compound to skin Fur_Clipping->Substance_Application Patching Cover with gauze and semi-occlusive dressing Substance_Application->Patching Exposure_Period 4-hour exposure Patching->Exposure_Period Patch_Removal Remove patch and dressing Exposure_Period->Patch_Removal Observation Observe for erythema and edema at 1, 24, 48, 72 hours Patch_Removal->Observation Scoring Score reactions (Draize scale) Observation->Scoring PII_Calculation Calculate Primary Irritation Index (PII) Scoring->PII_Calculation

Experimental workflow for acute dermal toxicity testing.

Safety_Handling_Procedures cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling and Storage cluster_emergency Emergency Procedures Eye_Protection Safety goggles with side-shields Hand_Protection Protective gloves Body_Protection Impervious clothing Respiratory_Protection Suitable respirator Ventilation Use in a well-ventilated area or under a fume hood Avoid_Contact Avoid contact with skin, eyes, and inhalation Storage Keep container tightly sealed in a cool, well-ventilated area Ignition_Sources Keep away from ignition sources Spill Absorb with inert material and dispose of properly Fire Use water spray, dry chemical, foam, or carbon dioxide First_Aid Skin: Wash with plenty of water Eyes: Flush with water for 15 mins Ingestion: Seek medical attention Handling_3Furanmethanol Safe Handling of this compound Handling_3Furanmethanol->Eye_Protection Handling_3Furanmethanol->Hand_Protection Handling_3Furanmethanol->Body_Protection Handling_3Furanmethanol->Respiratory_Protection Handling_3Furanmethanol->Ventilation Handling_3Furanmethanol->Avoid_Contact Handling_3Furanmethanol->Storage Handling_3Furanmethanol->Ignition_Sources Handling_3Furanmethanol->Spill Handling_3Furanmethanol->Fire Handling_3Furanmethanol->First_Aid

References

A Comparative Analysis of 3-Furanmethanol and 2-Furanmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the chemical and physical properties, synthesis, reactivity, and applications of 3-Furanmethanol and 2-Furanmethanol. It is intended for researchers, scientists, and professionals in the field of drug development who utilize these furan derivatives as key building blocks in organic synthesis. This document aims to elucidate the critical differences between these two isomers, enabling informed decisions in experimental design and chemical manufacturing.

Core Chemical and Physical Properties

The positional isomerism of the hydroxymethyl group on the furan ring significantly influences the physicochemical properties of this compound and 2-Furanmethanol. These differences are summarized in the tables below.

Table 1: Physical and Chemical Properties
PropertyThis compound2-Furanmethanol (Furfuryl Alcohol)
CAS Number 4412-91-3[1]98-00-0[2][3]
Molecular Formula C₅H₆O₂[1]C₅H₆O₂[2][3]
Molecular Weight 98.10 g/mol [1]98.10 g/mol [2][3]
Appearance Colorless to pale yellow liquid[4][5]Colorless liquid, turns amber on exposure to light and air[2][6]
Odor Faint, aromatic, or slightly sweet[4]; sweet, caramel-like[4]Faint burning odor, slightly burnt, sweet, and nutty[2][6]
Melting Point -35 °C[7]-29 °C[2][6]
Boiling Point 79-80 °C at 17 mmHg[5][7]170-171 °C at 760 mmHg[2][6]
Density ~1.139 g/mL at 25 °C[5]~1.13 g/cm³ at 20 °C[2]
Refractive Index n20/D 1.484[5]n20/D 1.486[6]
Solubility Soluble in water[4]Miscible with but unstable in water; soluble in common organic solvents[2][6]
Flash Point 38.3 °C (101 °F)[8]65-66 °C (149-151 °F)[2][3]
Table 2: Spectroscopic Data
Spectroscopic DataThis compound2-Furanmethanol (Furfuryl Alcohol)
¹H NMR Spectrum available[4]Data available in spectral databases
¹³C NMR Spectrum available[4]Data available in spectral databases
IR Spectrum available[4]Spectrum available[9]
Mass Spectrometry Spectrum available[4]Spectrum available[9]

Synthesis and Manufacturing

The synthetic routes to this compound and 2-Furanmethanol are distinct, largely dictated by the availability of starting materials.

2-Furanmethanol is produced on a large industrial scale primarily through the catalytic hydrogenation of furfural.[2][6] Furfural itself is a renewable chemical derived from the acid-catalyzed digestion of pentosan-containing biomass such as corncobs and sugarcane bagasse.[2] This makes 2-Furanmethanol a bio-based chemical.

This compound , in contrast, is less common and is typically synthesized in the laboratory via the reduction of 3-substituted furan carbonyl compounds.[1] Common starting materials include 3-furaldehyde, 3-furoic acid, and its esters.[1][10] The choice of reducing agent is critical and depends on the specific precursor.[1]

SynthesisPathways cluster_2Furanmethanol 2-Furanmethanol Synthesis cluster_3Furanmethanol This compound Synthesis Biomass Biomass Furfural Furfural Biomass->Furfural Acid Digestion 2-Furanmethanol 2-Furanmethanol Furfural->2-Furanmethanol Catalytic Hydrogenation 3-Furaldehyde 3-Furaldehyde This compound This compound 3-Furaldehyde->this compound Reduction 3-Furoic_Acid 3-Furoic_Acid 3-Furoic_Acid->this compound Reduction

Fig. 1: Synthetic pathways for 2-Furanmethanol and this compound.

Chemical Reactivity and Key Differences

The position of the hydroxymethyl group profoundly impacts the reactivity of the furan ring and the alcohol functionality.

2-Furanmethanol: The proximity of the hydroxymethyl group to the ring oxygen at the 2-position makes it susceptible to acid-catalyzed polymerization, forming poly(furfuryl alcohol) resins.[2] This is a dominant reaction and a primary industrial application.[2][6] The furan ring in 2-Furanmethanol can participate in Diels-Alder reactions.[2] Oxidation typically yields 2-furaldehyde.

This compound: The hydroxymethyl group at the 3-position is less prone to polymerization compared to its 2-isomer. The primary hydroxyl group can be oxidized to form furan-3-carboxaldehyde.[1][5] The furan ring can undergo electrophilic aromatic substitution, with the hydroxymethyl group acting as an activating, ortho-para directing group, favoring substitution at the 2- and 5-positions.[1]

ReactivityComparison cluster_reactions_2 Key Reactions of 2-Furanmethanol cluster_reactions_3 Key Reactions of this compound 2-Furanmethanol 2-Furanmethanol Polymerization Polymerization 2-Furanmethanol->Polymerization Diels_Alder Diels_Alder 2-Furanmethanol->Diels_Alder Oxidation_2 Oxidation 2-Furanmethanol->Oxidation_2 This compound This compound Oxidation_3 Oxidation This compound->Oxidation_3 Electrophilic_Substitution Electrophilic Aromatic Substitution This compound->Electrophilic_Substitution 2-Furaldehyde 2-Furaldehyde Oxidation_2->2-Furaldehyde Furan-3-carboxaldehyde Furan-3-carboxaldehyde Oxidation_3->Furan-3-carboxaldehyde 2,5-Disubstituted_Furan 2,5-Disubstituted_Furan Electrophilic_Substitution->2,5-Disubstituted_Furan

Fig. 2: Comparative reactivity of 2-Furanmethanol and this compound.

Applications in Research and Drug Development

The distinct reactivity profiles of these isomers lead to their application in different areas of chemical synthesis and material science.

2-Furanmethanol is predominantly used in the industrial production of:

  • Furan resins: for foundry binders, cements, adhesives, and coatings.[2][6]

  • Chemical intermediates: for the synthesis of tetrahydrofurfuryl alcohol (THFA), a valuable solvent, and other fine chemicals.[2]

  • Rocket fuel: as a hypergolic fuel that ignites on contact with an oxidizer like nitric acid.[2][3]

  • Pharmaceutical synthesis: It is a building block for drugs such as ranitidine.[2]

This compound is a more specialized building block, valued in:

  • Pharmaceutical and agrochemical synthesis: as a key intermediate where the 3-substitution pattern is required for biological activity.[1][10][11]

  • Fine chemical synthesis: for the creation of complex molecules where specific regiochemistry is crucial.[1]

  • Flavor and fragrance industry: It is used to create specific flavor profiles.[11][12]

Toxicological and Safety Profile

Both isomers present hazards that require careful handling in a laboratory or industrial setting.

2-Furanmethanol is moderately toxic by inhalation and ingestion and can cause skin and eye irritation.[6][13] It is classified as a flammable liquid.[6] The National Toxicology Program has conducted studies on its carcinogenicity.[14]

This compound is also a flammable liquid and can cause skin, eye, and respiratory irritation.[4][10][15] It is considered harmful if swallowed, in contact with skin, or if inhaled.[15] Long-term exposure data is limited, but animal studies suggest potential hepatotoxic effects at high doses.[4]

Table 3: GHS Hazard Classifications
HazardThis compound2-Furanmethanol
Flammable Liquid Category 3[4]Category 3[3]
Acute Toxicity, Oral Category 4[16]Data available[14]
Skin Corrosion/Irritation Category 2[4]Irritant[6][13]
Serious Eye Damage/Irritation Category 2[4]Irritant[6][13]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)[4]Irritating to respiratory system[13]

Experimental Protocols

Synthesis of this compound from 3-Furoic Acid

This protocol is a representative example of the reduction of a 3-substituted furan carbonyl compound.

Materials:

  • 3-Furoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • A solution of 3-furoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification is achieved by vacuum distillation.

Synthesis_3_Furanmethanol start Start prepare_reagents Prepare solution of 3-Furoic Acid in anhydrous THF and a suspension of LiAlH₄ in anhydrous THF start->prepare_reagents reaction Add 3-Furoic Acid solution to LiAlH₄ suspension at 0 °C under inert atmosphere prepare_reagents->reaction stir Warm to room temperature and stir for 2-4 hours (Monitor by TLC) reaction->stir quench Quench reaction with H₂O, NaOH(aq), and H₂O stir->quench filter_wash Filter the precipitate and wash with THF quench->filter_wash dry_concentrate Dry the combined filtrate and washings and remove solvent under reduced pressure filter_wash->dry_concentrate purify Purify by vacuum distillation dry_concentrate->purify end End purify->end

Fig. 3: Experimental workflow for the synthesis of this compound.
Oxidation of this compound to Furan-3-carboxaldehyde

This protocol illustrates a common transformation of the hydroxymethyl group.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Silica gel

  • Sodium bisulfite solution

Procedure:

  • A solution of this compound in dry DCM is added to a stirred suspension of PCC in dry DCM at room temperature.

  • The reaction mixture is stirred for a specified time (e.g., 2-3 hours), with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is washed sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude furan-3-carboxaldehyde is purified by column chromatography or distillation.

Conclusion

While both this compound and 2-Furanmethanol share the same molecular formula, the positional difference of the hydroxymethyl group leads to significant variations in their physical properties, synthetic accessibility, chemical reactivity, and applications. 2-Furanmethanol is a widely available, bio-based commodity chemical primarily used in the polymer industry. In contrast, this compound is a more specialized, value-added building block crucial for the synthesis of specific pharmaceutical and agrochemical targets. A thorough understanding of these differences is essential for chemists and researchers in selecting the appropriate isomer for their synthetic and developmental needs.

References

The Hydroxymethyl Group: A Double-Edged Sword in the Reactivity of 3-Furanmethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a ubiquitous scaffold in natural products and pharmaceuticals, harbors a rich and complex chemistry. The introduction of substituents dramatically alters its reactivity and metabolic fate. This technical guide delves into the pivotal role of the hydroxymethyl group at the 3-position of the furan ring, a modification that significantly influences the reactivity, bioactivation, and potential toxicity of 3-furanmethanol. This document provides a comprehensive overview of its chemical behavior, proposed metabolic pathways, and the experimental methodologies used to elucidate these properties.

Chemical Reactivity: The Influence of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the 3-position of the furan ring profoundly impacts its chemical reactivity in several ways:

  • Directing Effect in Electrophilic Substitution: The hydroxymethyl group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. In the context of the furan ring, which is inherently electron-rich, this substituent further enhances reactivity, particularly at the C2 and C5 positions. However, the directing influence of the substituent at the C3 position must be considered in synthetic strategies.

  • Site for Oxidation: The primary alcohol functionality of the hydroxymethyl group is susceptible to oxidation, yielding 3-furaldehyde or 3-furoic acid, which are valuable synthetic intermediates.[1] The choice of oxidizing agent allows for selective conversion.

  • Enhanced Polarity and Solubility: The presence of the hydroxyl group increases the polarity of the molecule compared to unsubstituted furan, enhancing its solubility in aqueous media.[1] This property is crucial for its biological interactions and distribution.

  • Participation in Condensation and Esterification Reactions: The hydroxyl group can readily participate in esterification and etherification reactions, allowing for the synthesis of a wide range of derivatives with diverse properties and potential applications in drug discovery and materials science.[2]

Proposed Metabolic Pathways and Bioactivation

While specific metabolic studies on this compound are limited, its metabolic fate can be inferred from the well-characterized pathways of furan and other hydroxylated furan derivatives, such as 5-hydroxymethylfurfural (5-HMF). The hydroxymethyl group is a key player in the bioactivation of this class of compounds.

Phase I Metabolism: Bioactivation to a Reactive Electrophile

The primary route of metabolic activation for furan compounds is oxidation by cytochrome P450 enzymes, predominantly CYP2E1.[3][4] For this compound, a plausible bioactivation pathway involves the following steps:

  • Oxidation of the Furan Ring: CYP2E1 is proposed to catalyze the epoxidation of the furan ring, followed by ring-opening to form a reactive α,β-unsaturated dialdehyde. In the case of this compound, this would likely result in the formation of 2-hydroxy-cis-2-butene-1,4-dial.

  • Oxidation of the Hydroxymethyl Group: The hydroxymethyl group can be oxidized by alcohol dehydrogenases to an aldehyde, and further to a carboxylic acid by aldehyde dehydrogenases.

The formation of the reactive dialdehyde is a critical step in the potential toxicity of furan compounds, as this electrophile can readily react with cellular nucleophiles.

cluster_phase1 Phase I Metabolism This compound This compound Oxidized_Metabolites 3-Furaldehyde / 3-Furoic Acid This compound->Oxidized_Metabolites ADH/ALDH Reactive_Aldedehyde Reactive_Aldedehyde This compound->Reactive_Aldedehyde CYP2E1 Reactive_Aldehyde 2-Hydroxy-cis-2-butene-1,4-dial (Putative Reactive Metabolite)

Proposed Phase I bioactivation of this compound.
Phase II Metabolism: Detoxification and Conjugation

The reactive electrophilic metabolites generated in Phase I can be detoxified through conjugation with endogenous nucleophiles, primarily glutathione (GSH), in reactions that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).

  • Glutathione Conjugation: The reactive dialdehyde can react with GSH to form stable, water-soluble conjugates that can be further metabolized and excreted. The analysis of these conjugates can serve as biomarkers of exposure to the parent compound.

  • Other Conjugation Pathways: The hydroxyl group can also undergo glucuronidation or sulfation, reactions catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. While sulfation is often a detoxification pathway, for some hydroxymethyl-containing compounds, it can lead to the formation of a reactive sulfate ester that can also form DNA adducts. However, one study found that 3-hydroxymethylfuran was only weakly mutagenic, and this activity was independent of SULT expression, suggesting this may not be a major bioactivation pathway for this specific compound.[1]

cluster_phase2 Phase II Metabolism Reactive_Aldehyde 2-Hydroxy-cis-2-butene-1,4-dial GSH_Conjugate Glutathione Conjugate Reactive_Aldehyde->GSH_Conjugate GST Excretion Excretion GSH_Conjugate->Excretion

Proposed Phase II detoxification of the reactive metabolite.

Molecular Mechanisms of Toxicity: Adduct Formation

The reactivity of the electrophilic metabolites of furan compounds is the primary driver of their toxicity. These reactive species can covalently bind to cellular macromolecules, leading to cellular dysfunction and, potentially, carcinogenicity.

  • Protein Adducts: The reactive dialdehyde can form adducts with nucleophilic amino acid residues in proteins, such as lysine and cysteine. This can lead to enzyme inactivation, disruption of cellular signaling, and induction of cellular stress responses.

  • DNA Adducts: The formation of DNA adducts is a critical event in chemical carcinogenesis. The reactive aldehyde metabolite of furan has been shown to form adducts with deoxyguanosine and deoxyadenosine.[5] While direct evidence for this compound is lacking, it is plausible that its reactive metabolite could also form DNA adducts, contributing to its observed weak mutagenicity.[1]

Target MacromoleculePotential Consequence of Adduct Formation
Proteins Enzyme inhibition, disruption of cellular signaling, oxidative stress.
DNA Mutations, initiation of carcinogenesis.

Experimental Protocols

The following sections detail generalized experimental protocols for investigating the metabolism and reactivity of this compound. These are based on established methods for studying furan and its derivatives and should be optimized for this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the Phase I metabolism of this compound and identify the formation of reactive metabolites.

Objective: To determine the metabolic stability of this compound and to trap and identify reactive metabolites formed by human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Glutathione (GSH) as a trapping agent

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and this compound at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. In parallel, run control incubations without the NADPH regenerating system. To trap reactive metabolites, include GSH in a separate set of incubations.

  • Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Analyze the disappearance of this compound over time to determine its metabolic stability. Analyze the samples containing GSH for the presence of GSH-conjugates of this compound metabolites using precursor ion or neutral loss scanning modes on the LC-MS/MS.

Start Start Prepare_Incubation Prepare Incubation Mixture (HLM, this compound, Buffer) Start->Prepare_Incubation Pre-incubate Pre-incubate at 37°C Prepare_Incubation->Pre-incubate Initiate_Reaction Add NADPH regenerating system (with/without GSH) Pre-incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze End End Analyze->End

Workflow for in vitro metabolism of this compound.
Analysis of DNA Adducts

This protocol describes a method for the detection and quantification of potential DNA adducts formed from this compound-derived reactive metabolites.

Objective: To identify and quantify DNA adducts in calf thymus DNA treated with a bioactivation system and this compound.

Materials:

  • Calf Thymus DNA

  • This compound

  • Human Liver Microsomes and NADPH regenerating system (or a chemical model for the reactive metabolite)

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • DNA Adduct Formation: Incubate calf thymus DNA with this compound in the presence of a metabolic activation system (e.g., HLM and NADPH).

  • DNA Isolation: Purify the DNA from the incubation mixture to remove proteins and other contaminants.

  • Enzymatic Hydrolysis: Digest the DNA to individual deoxyribonucleosides using a cocktail of hydrolytic enzymes.

  • Sample Enrichment: If necessary, use solid-phase extraction (SPE) to enrich the adducted nucleosides from the digest.

  • LC-MS/MS Analysis: Analyze the sample using a sensitive LC-MS/MS method with selected reaction monitoring (SRM) to detect and quantify specific DNA adducts. The transitions would be based on the expected mass of the adducted deoxyribonucleosides.[6]

Involvement in Cellular Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is currently unavailable, exposure to reactive electrophiles generated from xenobiotic metabolism is known to trigger cellular stress responses. The following pathways are plausible targets for modulation by this compound's reactive metabolites:

  • Nrf2/ARE Pathway: The Keap1-Nrf2 pathway is a primary sensor for oxidative and electrophilic stress. Electrophiles can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and detoxification genes.

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Reactive oxygen species and electrophilic stress are known to activate these pathways.

Further research is needed to elucidate the specific interactions of this compound and its metabolites with these and other signaling pathways to fully understand its biological effects.

Reactive_Metabolite Reactive Metabolite (e.g., Aldehyde) Keap1 Keap1 Reactive_Metabolite->Keap1 inactivates MAPKKK MAPKKK Reactive_Metabolite->MAPKKK activates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE activates Gene_Expression Detoxification & Antioxidant Genes ARE->Gene_Expression MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Cellular_Response Cellular Response (Apoptosis, Proliferation) MAPK->Cellular_Response

References

Methodological & Application

Application of 3-Furanmethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furanmethanol, a versatile heterocyclic alcohol, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its furan ring system is a key structural motif in numerous biologically active compounds, and the hydroxymethyl group provides a reactive handle for further chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on antiviral and anticancer drug precursors. This compound is a valuable starting material for producing compounds targeting neurological disorders and is an important intermediate for agrochemicals as well.[1]

Key Applications of this compound in Pharmaceutical Intermediate Synthesis

This compound is a versatile precursor for a range of pharmaceutical intermediates due to its ability to undergo various chemical transformations. The furan moiety can be hydrogenated to a tetrahydrofuran ring, a common scaffold in many drugs. The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions for the introduction of various functionalities.

Synthesis of Tetrahydro-3-furanmethanol: An Intermediate for Antiviral Drugs

One of the most significant applications of this compound is its conversion to Tetrahydro-3-furanmethanol. This saturated heterocyclic alcohol is a key intermediate in the synthesis of several antiviral drugs, including Penciclovir, which is used for the treatment of herpes virus infections. The synthesis involves the catalytic hydrogenation of the furan ring of this compound.

Precursor to Camptothecin Analogues

This compound and its derivatives are utilized as starting materials in the synthesis of Camptothecin analogues.[2][3] Camptothecin is a potent anticancer agent that inhibits the enzyme topoisomerase I. Modifications of the Camptothecin structure, often involving furan-containing side chains, are a key strategy in the development of new anticancer drugs with improved efficacy and reduced side effects.

Synthesis of Pyridazinone Derivatives

This compound serves as a starting material for the synthesis of various pyridazinone derivatives with biological activity.[2][3] Pyridazinones are a class of heterocyclic compounds that have shown a wide range of pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory effects.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-3-furanmethanol from this compound

This protocol details the catalytic hydrogenation of this compound to yield Tetrahydro-3-furanmethanol.

Reaction Scheme:

G reactant This compound product Tetrahydro-3-furanmethanol reactant->product Catalytic Hydrogenation catalyst Pd/C, H₂

Caption: Catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., Ethanol, Methanol, or Tetrahydrofuran)

  • Hydrogen gas (H₂)

  • Interval type autoclave

Procedure:

  • In an interval type autoclave, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the substrate.

  • Seal the autoclave and purge it with nitrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 atm).

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) with stirring.

  • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude Tetrahydro-3-furanmethanol.

  • The crude product can be purified by distillation under reduced pressure.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Product Tetrahydro-3-furanmethanol
Catalyst Pd/C
Solvent Ethanol, Methanol, or THF
Hydrogen Pressure 10-50 atm
Temperature 50-100 °C
Typical Yield High

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a pharmaceutical intermediate starting from this compound.

G start Start: this compound step1 Activation of Hydroxyl Group (e.g., Tosylation, Bromination) start->step1 step2 Nucleophilic Substitution (e.g., with a purine or pyrimidine base) step1->step2 step3 Further Functional Group Manipulations step2->step3 step4 Purification (e.g., Chromatography, Recrystallization) step3->step4 end Final Pharmaceutical Intermediate step4->end

Caption: General workflow for pharmaceutical intermediate synthesis.

Logical Relationships

The versatility of this compound as a pharmaceutical intermediate stems from its ability to be converted into several key reactive species.

G furanmethanol This compound activated Activated Intermediates (e.g., 3-(Bromomethyl)furan, 3-Furfuryl Tosylate) furanmethanol->activated Activation hydrogenated Hydrogenated Intermediate (Tetrahydro-3-furanmethanol) furanmethanol->hydrogenated Hydrogenation nucleoside_analogs Nucleoside Analogues activated->nucleoside_analogs Alkylation other_pharma Other Pharmaceutical Intermediates hydrogenated->other_pharma Further Synthesis

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its application spans the creation of precursors for antiviral drugs like Penciclovir and complex anticancer agents such as Camptothecin analogues. The straightforward conversion of this compound to key intermediates like Tetrahydro-3-furanmethanol, coupled with the reactivity of its furan ring and hydroxyl group, ensures its continued importance in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic utility of this important building block.

References

3-Furanmethanol: A Versatile Precursor for Agrochemicals and Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furanmethanol, a heterocyclic alcohol, is a valuable and versatile building block in the synthesis of a wide range of chemical compounds. Its furan ring system and reactive hydroxymethyl group make it an ideal starting material for the production of complex molecules with significant biological activity. In the agrochemical industry, it is a key precursor to the neonicotinoid insecticide Dinotefuran. Furthermore, its derivatives are utilized in the synthesis of fine chemicals, including pharmaceuticals, and as components in the flavor and fragrance industry.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor.

Agrochemical Applications: Synthesis of Dinotefuran

The most prominent agrochemical application of this compound is in the synthesis of Dinotefuran. The synthetic pathway involves the hydrogenation of this compound to tetrahydro-3-furanmethanol, which is then converted to the key intermediate, 3-(aminomethyl)tetrahydrofuran. This amine is subsequently reacted to form the final Dinotefuran product.

Synthetic Pathway Overview

The overall transformation from this compound to Dinotefuran can be visualized as a multi-step process.

A This compound B Tetrahydro-3-furanmethanol A->B Hydrogenation C 3-(Aminomethyl)tetrahydrofuran B->C Amination D Dinotefuran C->D Guanidination

Caption: Synthetic pathway from this compound to Dinotefuran.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-3-furanmethanol from this compound

This protocol is based on the catalytic hydrogenation of the furan ring.

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C) catalyst (5%)

    • Methanol or Ethanol (solvent)

    • Hydrogen gas

    • Autoclave reactor

  • Procedure:

    • In a suitable autoclave, dissolve this compound in 4-8 times its mass of methanol or ethanol.

    • Add 2% to 5% (by weight of this compound) of 5% Pd/C catalyst to the solution.

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to 2-4 MPa.

    • Heat the mixture to 100-140 °C with stirring.

    • Maintain the reaction for 2-6 hours, monitoring for the completion of the reaction.

    • After cooling, carefully vent the hydrogen gas and purge with nitrogen.

    • Filter the catalyst from the reaction mixture.

    • The solvent can be removed under reduced pressure to yield tetrahydro-3-furanmethanol.

Step 2: Synthesis of 3-(Aminomethyl)tetrahydrofuran from Tetrahydro-3-furanmethanol

This step involves the conversion of the hydroxyl group to an amine. A common method is via the Mitsunobu reaction followed by hydrolysis or through conversion to a sulfonate ester followed by amination. A more direct approach is reductive amination from the corresponding aldehyde.

  • Materials:

    • Tetrahydro-3-furanmethanol

    • Ammonia

    • Hydrogen gas

    • Raney Nickel or a supported nickel catalyst

    • Methanol (solvent)

    • High-pressure reactor

  • Procedure (based on reductive amination of the corresponding aldehyde, which can be obtained by oxidation of tetrahydro-3-furanmethanol):

    • Tetrahydro-3-furaldehyde (precursor) is placed in a high-pressure reactor with a solvent such as methanol.

    • A solution of ammonia in methanol (e.g., 15%) and a Raney Nickel catalyst are added.

    • The reactor is pressurized with hydrogen (e.g., to 2 MPa).

    • The mixture is heated and stirred until the reaction is complete, as monitored by GC.

    • After cooling and venting, the catalyst is filtered off.

    • The product, 3-(aminomethyl)tetrahydrofuran, is isolated by distillation under reduced pressure.[2]

Step 3: Synthesis of Dinotefuran from 3-(Aminomethyl)tetrahydrofuran

This final step involves the reaction of the key amine intermediate with a nitroguanidine derivative.

  • Materials:

    • 3-(Aminomethyl)tetrahydrofuran

    • 1,3-Dimethyl-2-nitroisourea (or a similar N-nitroguanidine derivative)

    • Sodium hydroxide

    • Sodium chloride

    • Water (solvent)

  • Procedure:

    • In a reaction vessel, dissolve sodium chloride and sodium hydroxide in water.

    • Add 3-(aminomethyl)tetrahydrofuran and 1,3-dimethyl-2-nitroisourea to the solution.

    • The reaction is stirred at a controlled temperature (e.g., 5 °C).

    • The progress of the reaction is monitored by HPLC.

    • Upon completion, the product, Dinotefuran, is isolated by filtration.[2]

Quantitative Data for Dinotefuran Synthesis
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)
1. Hydrogenation This compound5% Pd/C, H₂Methanol/Ethanol100-1402-42-6>95>98
2. Reductive Amination *2,5-Dihydrofuran-3-carbaldehyde, Ammonia, H₂Raney NiMethanol-2-8794.3
3. Guanidination 3-(Aminomethyl)tetrahydrofuran, 1,3-Dimethyl-2-nitroisoureaNaOH, NaClWater5--75-

*Note: Data for step 2 is for the synthesis of 3-(aminomethyl)tetrahydrofuran from a precursor other than tetrahydro-3-furanmethanol, but represents a relevant industrial route.[2]

Fine Chemical Applications

This compound serves as a precursor for various fine chemicals, finding applications in pharmaceuticals and the flavor and fragrance industry.

Pharmaceutical Intermediates

Experimental Workflow for Pyridazinone Synthesis (General)

A This compound Derivative B Dicarbonyl Intermediate A->B Oxidation/Modification D Pyridazinone Product B->D Cyclocondensation C Hydrazine (or derivative) C->D

Caption: General workflow for pyridazinone synthesis from a this compound derivative.

Flavor and Fragrance

This compound itself possesses a sweet aroma and is used as a flavoring agent in the food and beverage industry.[1] It can also be a starting point for the synthesis of other fragrance compounds through esterification or other modifications of the hydroxyl group.

Protocol for Esterification of this compound (General)
  • Materials:

    • This compound

    • Carboxylic acid or acyl chloride

    • Acid catalyst (e.g., sulfuric acid) or base (e.g., pyridine)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Procedure (using an acyl chloride):

    • Dissolve this compound in an anhydrous solvent in a flask equipped with a stirrer and under a nitrogen atmosphere.

    • Add a base such as pyridine.

    • Cool the mixture in an ice bath.

    • Slowly add the desired acyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with a dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the ester by distillation or column chromatography.

Quantitative Data for Fine Chemical Synthesis
Product ClassPrecursor from this compoundKey ReagentsTypical Yield (%)
Pyridazinones Furan-containing dicarbonylsHydrazine hydrateVariable
Flavor Esters This compoundAcyl chlorides, Carboxylic acids70-95

Conclusion

This compound is a highly valuable platform chemical with significant applications in both the agrochemical and fine chemical sectors. Its utility as a precursor in the synthesis of the insecticide Dinotefuran is well-established, with defined synthetic routes and protocols. Furthermore, its potential in the creation of pharmaceuticals and its use in the flavor and fragrance industry underscore its versatility. The protocols and data presented here provide a foundation for researchers and professionals to explore and expand upon the applications of this important furan derivative.

References

Protocols for the Oxidation of 3-Furanmethanol to 3-Furaldehyde: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical oxidation of 3-furanmethanol to 3-furaldehyde. The synthesis of 3-furaldehyde, a valuable building block in medicinal chemistry and materials science, is a critical transformation. These protocols offer a selection of established methods, allowing researchers to choose the most suitable approach based on factors such as reagent availability, reaction conditions, and desired purity.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. In the context of furan derivatives, this transformation is of particular importance due to the prevalence of the furan scaffold in pharmaceuticals and other bioactive molecules. This compound presents a common starting material for the synthesis of 3-furaldehyde. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid or degradation of the furan ring. This document outlines four common and effective methods for this conversion: Manganese Dioxide (MnO₂) Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.

Data Summary

The following table summarizes the quantitative data for the different oxidation protocols described in this document, providing a comparative overview of their efficiency and reaction parameters.

Oxidation ProtocolReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Manganese Dioxide This compound, Activated MnO₂DichloromethaneRoom Temperature478
Dess-Martin Periodinane This compound, DMP, NaHCO₃DichloromethaneRoom Temperature2~95 (Typical)
Swern Oxidation This compound, Oxalyl Chloride, DMSO, TriethylamineDichloromethane-78 to Room Temp.1.5~90-98 (Typical)
PCC Oxidation This compound, PCC, Celite®DichloromethaneRoom Temperature2~85-95 (Typical)

Experimental Protocols

Manganese Dioxide (MnO₂) Oxidation

This protocol utilizes activated manganese dioxide, a mild and selective oxidizing agent for allylic and benzylic alcohols. It is a heterogeneous reaction, which simplifies the work-up procedure.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or another filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 10.2 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add activated manganese dioxide (8.9 g, 102 mmol, 10 equivalents).

  • Stir the resulting suspension vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with additional dichloromethane (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 3-furaldehyde. The crude product can be purified further by distillation or chromatography if necessary.

Expected Yield: 78%

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes.[1][2] It operates at room temperature and typically gives high yields with short reaction times.[1]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 g, 10.2 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add sodium bicarbonate (1.7 g, 20.4 mmol).

  • Add Dess-Martin periodinane (5.2 g, 12.2 mmol, 1.2 equivalents) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate (40 mL).

  • Stir the biphasic mixture vigorously for 15 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-furaldehyde.

Expected Yield: While a specific yield for this compound was not found in the provided search results, typical yields for the oxidation of primary alcohols using DMP are in the range of 95%.[1]

Swern Oxidation

The Swern oxidation is another mild and widely used method for the synthesis of aldehydes from primary alcohols.[3] It is known for its high yields and compatibility with a wide range of functional groups.[3]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous dimethyl sulfoxide (1.6 mL, 22.4 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 mL, 12.7 mmol) dropwise via syringe. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 g, 10.2 mmol) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (7.1 mL, 51.0 mmol) dropwise, and stir the mixture for another 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.

  • Quench the reaction by adding water (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-furaldehyde.

Expected Yield: Specific yields for this compound were not found in the search results, however, the Swern oxidation of primary alcohols typically provides yields in the 90-98% range.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[4] The reaction is typically performed in dichloromethane, and the addition of an adsorbent like Celite® can simplify the work-up.[4]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., sintered glass funnel)

  • Rotary evaporator

Procedure:

  • To a suspension of pyridinium chlorochromate (3.3 g, 15.3 mmol) and Celite® (3.3 g) in anhydrous dichloromethane (40 mL) in a round-bottom flask, add a solution of this compound (1.0 g, 10.2 mmol) in anhydrous dichloromethane (10 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to give 3-furaldehyde.

Expected Yield: While a specific yield for this compound was not provided in the search results, PCC oxidations of primary alcohols generally proceed in high yields, typically between 85-95%.[4]

Visualizations

The following diagrams illustrate the experimental workflows for the described oxidation protocols.

experimental_workflow_mno2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Start dissolve Dissolve this compound in DCM start->dissolve add_mno2 Add Activated MnO₂ dissolve->add_mno2 stir Stir at Room Temp (4 hours) add_mno2->stir filter Filter through Celite® stir->filter wash Wash with DCM filter->wash concentrate Concentrate wash->concentrate end 3-Furaldehyde concentrate->end

Caption: Workflow for MnO₂ Oxidation.

experimental_workflow_dmp cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Start dissolve Dissolve this compound in DCM start->dissolve add_bicarb Add NaHCO₃ dissolve->add_bicarb add_dmp Add DMP add_bicarb->add_dmp stir Stir at Room Temp (2 hours) add_dmp->stir quench Quench with Na₂S₂O₃/NaHCO₃ stir->quench extract Extract with DCM quench->extract concentrate Concentrate extract->concentrate end 3-Furaldehyde concentrate->end experimental_workflow_swern cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up start Start dmso_dcm DMSO in DCM (-78 °C) start->dmso_dcm add_oxalyl Add Oxalyl Chloride dmso_dcm->add_oxalyl add_alcohol Add this compound Solution add_oxalyl->add_alcohol add_tea Add Triethylamine add_alcohol->add_tea warm Warm to Room Temp add_tea->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract concentrate Concentrate extract->concentrate end 3-Furaldehyde concentrate->end experimental_workflow_pcc cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Start suspend_pcc Suspend PCC and Celite® in DCM start->suspend_pcc add_alcohol Add this compound Solution suspend_pcc->add_alcohol stir Stir at Room Temp (2 hours) add_alcohol->stir dilute Dilute with Diethyl Ether stir->dilute filter Filter through Silica Gel dilute->filter concentrate Concentrate filter->concentrate end 3-Furaldehyde concentrate->end

References

Application Notes and Protocols for the Synthesis of Substituted δ2-Butenolides from 3-Furanmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted δ2-butenolides, valuable scaffolds in medicinal chemistry, utilizing 3-furanmethanol as a readily available starting material. The described two-step synthetic route involves the initial functionalization of this compound at the C2 position via directed lithiation, followed by the photooxidation of the resulting 2,3-disubstituted furan intermediate to yield the target butenolide.

Introduction

δ2-Butenolides, also known as γ-lactones, are a class of heterocyclic compounds present in numerous natural products and pharmacologically active molecules.[1][2] They exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic properties, making them attractive targets for drug discovery and development programs.[3][4][5][6] This protocol offers a versatile method to access substituted δ2-butenolides with potential for structural diversity, starting from the commercially available this compound.

The synthetic strategy hinges on two key transformations:

  • Directed ortho-lithiation of a protected this compound: The hydroxyl group of this compound is first protected to allow for a directed metalation at the adjacent C2 position of the furan ring. The resulting lithiated intermediate is then quenched with an electrophile to introduce a desired substituent. For π-excessive heterocycles like furan, C2 lithiation is a highly favored process.[7][8][9]

  • Singlet oxygen-mediated oxidation of the 2,3-disubstituted furan: The synthesized furan derivative undergoes a [4+2] cycloaddition with singlet oxygen, generated in situ via photosensitization, to form an unstable endoperoxide. This intermediate then rearranges to the final δ2-butenolide product.[10][11][12][13][14]

This modular approach allows for the introduction of various substituents at the C4 and C5 positions of the butenolide ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Part 1: Synthesis of 2-Substituted-3-(hydroxymethyl)furans

This part of the protocol describes the introduction of a substituent at the C2 position of this compound. A protecting group strategy is employed to facilitate the directed lithiation.

1.1. Protection of this compound

The hydroxyl group of this compound is protected to prevent it from reacting with the lithiating agent. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C, add TBDMSCl (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

1.2. Directed Lithiation and Alkylation

The TBDMS-protected this compound is then subjected to directed lithiation at the C2 position, followed by quenching with an electrophile (e.g., an alkyl halide) to introduce the desired substituent.

Materials:

  • TBDMS-protected this compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-substituted-3-(tert-butyldimethylsilyloxymethyl)furan.

1.3. Deprotection

The TBDMS protecting group is removed to yield the 2-substituted-3-(hydroxymethyl)furan.

Materials:

  • 2-substituted-3-(tert-butyldimethylsilyloxymethyl)furan

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-substituted-3-(tert-butyldimethylsilyloxymethyl)furan (1.0 eq) in anhydrous THF.

  • Add TBAF (1.0 M solution in THF, 1.2 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 2-substituted-3-(hydroxymethyl)furan.

Part 2: Synthesis of Substituted δ2-Butenolides via Photooxidation

The synthesized 2,3-disubstituted furan is then converted to the corresponding δ2-butenolide via photooxidation using singlet oxygen.

Materials:

  • 2-Substituted-3-(hydroxymethyl)furan

  • Photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Oxygen source (e.g., balloon, continuous bubbling)

  • Light source (e.g., 150W flood lamp)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-substituted-3-(hydroxymethyl)furan (1.0 eq) and a catalytic amount of the photosensitizer in the chosen solvent in a photoreactor.

  • Continuously bubble oxygen through the solution while irradiating with a visible light source at 0 °C to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, remove the light source and stop the oxygen flow.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted δ2-butenolide.

Data Presentation

Table 1: Reaction Yields for the Synthesis of 2-Substituted-3-(hydroxymethyl)furans

EntryElectrophile (R-X)Product (R group)Yield (%) of Protection StepYield (%) of Lithiation/AlkylationYield (%) of DeprotectionOverall Yield (%)
1IodomethaneMethyl~9570-85~9060-72
2Benzyl bromideBenzyl~9565-80~9055-68
3IodoethaneEthyl~9568-82~9058-70

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Table 2: Reaction Yields for the Photooxidation to δ2-Butenolides

EntryFuran Substrate (R group)Product (δ2-Butenolide)PhotosensitizerSolventYield (%)
1Methyl4-Methyl-5-(hydroxymethyl)-2(5H)-furanoneRose BengalMethanol75-90
2Benzyl4-Benzyl-5-(hydroxymethyl)-2(5H)-furanoneMethylene BlueDCM70-85
3Ethyl4-Ethyl-5-(hydroxymethyl)-2(5H)-furanoneRose BengalMethanol72-88

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Table 3: Spectroscopic Data for a Representative δ2-Butenolide (4-Methyl-5-(hydroxymethyl)-2(5H)-furanone)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 5.95 (s, 1H), 4.90 (t, J = 4.0 Hz, 1H), 3.85 (dd, J = 12.0, 4.0 Hz, 1H), 3.70 (dd, J = 12.0, 4.0 Hz, 1H), 2.05 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ 174.5, 165.0, 118.2, 82.1, 63.5, 10.8.
HRMS (ESI) m/z [M+H]⁺ calcd for C₆H₉O₃: 145.0546; found: 145.0548.

Spectroscopic data are illustrative and should be confirmed for each synthesized compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2,3-Disubstituted Furan cluster_step2 Step 2: Synthesis of δ2-Butenolide A This compound B Protection (TBDMSCl, Imidazole) A->B C Protected this compound B->C D Directed Lithiation (n-BuLi) C->D E Electrophilic Quench (R-X) D->E F 2-Substituted Protected Furan E->F G Deprotection (TBAF) F->G H 2,3-Disubstituted Furan G->H I 2,3-Disubstituted Furan J Photooxidation (¹O₂, hv, Sensitizer) I->J K Substituted δ2-Butenolide J->K

Caption: Experimental workflow for the synthesis of substituted δ2-butenolides.

signaling_pathway cluster_bioactivity Potential Biological Activities of Substituted δ2-Butenolides cluster_antifungal Antifungal Activity cluster_cytotoxic Cytotoxic Activity Butenolide Substituted δ2-Butenolide FungalCell Fungal Cell Butenolide->FungalCell CancerCell Cancer Cell Butenolide->CancerCell Membrane Cell Membrane Disruption FungalCell->Membrane Enzyme Enzyme Inhibition FungalCell->Enzyme Growth Inhibition of Fungal Growth Membrane->Growth Enzyme->Growth Apoptosis Induction of Apoptosis CancerCell->Apoptosis CellCycle Cell Cycle Arrest CancerCell->CellCycle Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential signaling pathways affected by substituted δ2-butenolides.

Applications in Drug Development

The synthetic route outlined provides a platform for generating a diverse library of substituted δ2-butenolides. This diversity is crucial for exploring the structure-activity relationships (SAR) of this important scaffold. By varying the substituent 'R' introduced in the lithiation step, researchers can fine-tune the electronic and steric properties of the final butenolide, potentially leading to enhanced potency and selectivity for a desired biological target.

The known antifungal and cytotoxic activities of butenolides make them promising candidates for the development of new therapeutic agents.[3][6] The synthesized compounds can be screened in various biological assays to identify lead compounds for further optimization. For instance, antifungal assays against clinically relevant fungal strains can reveal candidates for new antifungal drugs.[4] Similarly, cytotoxicity screening against a panel of cancer cell lines can identify potential anticancer agents.[5][6][15] The modularity of this synthetic approach is particularly advantageous for medicinal chemistry campaigns, allowing for the rapid synthesis of analogs to probe the pharmacophore and improve drug-like properties.

References

Application Notes and Protocols: 3-Furanmethanol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Furanmethanol, a key volatile compound utilized in the flavor and fragrance industry. This document details its sensory profile, natural prevalence, and practical applications, supplemented with detailed protocols for its analysis and sensory evaluation.

Introduction to this compound

This compound (CAS No. 4412-91-3) is a heterocyclic organic compound that contributes significantly to the aroma and flavor of a variety of food products and fragrances.[1][2] It is a colorless to pale yellow liquid with a characteristic sweet, caramel-like, and slightly earthy or nutty aroma.[1][2] Its flavor profile is often described as roasty and popcorn-like.[3] Due to these desirable organoleptic properties, this compound is a valuable ingredient for flavorists and perfumers.

Organoleptic Properties and Applications

This compound imparts sweet, caramel, and roasted notes to a wide range of products. It is frequently used to enhance the flavor profiles of baked goods, coffee, chocolate, and savory items. In the fragrance industry, its sweet and earthy notes can add warmth and complexity to fragrance compositions.[2]

Table 1: Organoleptic Profile of this compound

AttributeDescription
Odor Sweet, caramel, slightly nutty, earthy[1][2]
Flavor Sweet, caramel-like, roasty, popcorn-like[1][3]
Appearance Colorless to pale yellow liquid[1]

Table 2: Applications of this compound in Flavor and Fragrance

IndustryApplication ExamplesDesired Effect
Flavor Baked goods (cookies, bread), coffee, cocoa products, caramel flavors, roasted nuts, savory saucesEnhances sweetness, provides roasted and caramel notes, adds complexity.[1]
Fragrance Gourmand fragrances, oriental perfumes, woody compositionsAdds warmth, sweetness, and a subtle earthy undertone.[2]
Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of food and plant materials. Its presence is often a result of thermal processing, such as roasting or baking, primarily through the Maillard reaction.[4][5]

Table 3: Natural Sources of this compound

SourceReference
Roasted Coffee Beans[6][7]
Toasted Bread[8]
Malt Beverages[3]
Panax ginseng[9]
Daylilies (Hemerocallis flava)[10]
Nectarines (Prunus persica)[11]
Tobacco[10]

Note: Quantitative data for this compound concentration in these sources is limited. Analysis often groups it with other furan derivatives.

Formation Pathway: The Maillard Reaction

The Maillard reaction is a primary pathway for the formation of this compound in thermally processed foods. This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures.[12]

Maillard_Reaction reactant reactant intermediate intermediate product product Reducing_Sugar Reducing Sugar Glycosylamine N-substituted Glycosylamine Reducing_Sugar->Glycosylamine Amino_Acid Amino Acid Amino_Acid->Glycosylamine Amadori_Product Amadori or Heyns Rearrangement Products Glycosylamine->Amadori_Product Dehydration_Fragmentation Dehydration & Fragmentation Amadori_Product->Dehydration_Fragmentation Dicarbonyls Dicarbonyl Intermediates Dehydration_Fragmentation->Dicarbonyls Furanmethanol This compound Dehydration_Fragmentation->Furanmethanol Strecker_Degradation Strecker Degradation Dicarbonyls->Strecker_Degradation Aldol_Condensation Aldol Condensation & Polymerization Dicarbonyls->Aldol_Condensation Strecker_Degradation->Aldol_Condensation Melanoidins Melanoidins (Brown Pigments & Flavors) Aldol_Condensation->Melanoidins

Maillard reaction pathway leading to this compound.
Sensory Perception: Sweet Taste Signaling Pathway

The sweet taste of this compound is perceived through a G-protein coupled receptor (GPCR) signaling pathway in the taste receptor cells on the tongue.[13][14]

Sweet_Taste_Pathway stimulus stimulus receptor receptor protein protein messenger messenger response response Furanmethanol This compound TAS1R2_TAS1R3 Sweet Taste Receptor (TAS1R2/TAS1R3) Furanmethanol->TAS1R2_TAS1R3 G_Protein G-protein (Gustducin) TAS1R2_TAS1R3->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Signal to Brain (Sweet Perception) Neurotransmitter->Brain

Simplified sweet taste signaling pathway.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound - Odor and Taste Threshold Determination

This protocol outlines a method for determining the odor and taste detection thresholds of this compound using a three-alternative forced-choice (3-AFC) procedure.[15]

1. Materials and Equipment:

  • This compound (high purity, >98%)

  • Deodorized water (for taste threshold) or odorless mineral oil (for odor threshold)

  • Glass vials with PTFE-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 15-20 trained assessors

  • Sensory evaluation software or data sheets

2. Sample Preparation:

  • Prepare a stock solution of this compound in the appropriate solvent (water or mineral oil).

  • Create a series of dilutions in ascending order of concentration (e.g., in logarithmic steps). The concentration range should bracket the expected threshold.

  • For each concentration level, prepare three samples: two blanks (solvent only) and one containing the this compound dilution.

3. Sensory Evaluation Procedure:

  • Present the three samples (two blanks, one spiked) to each panelist in a randomized order.

  • Instruct panelists to identify the sample that is different from the other two.

  • A forced-choice is required, even if the panelist is uncertain.

  • Provide a rest period and palate cleanser (unsalted crackers, water) between each concentration level.

4. Data Analysis:

  • Calculate the proportion of correct identifications at each concentration level.

  • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the spiked sample above the chance level (33.3% for 3-AFC).

  • Data can be analyzed using psychometric functions (e.g., logistic regression) to determine the best-fit threshold value.

Protocol 2: Quantification of this compound in Beverages by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a method for the quantitative analysis of this compound in a liquid matrix such as coffee or a malt beverage.[16][17][18]

GCMS_Workflow step step analysis analysis Sample_Prep Sample Preparation (Beverage + Salt in Vial) IS_Spike Internal Standard Spiking (e.g., d4-3-Furanmethanol) Sample_Prep->IS_Spike Equilibration Equilibration (Heating and Agitation) IS_Spike->Equilibration HS_SPME Headspace SPME (Fiber Exposure) Equilibration->HS_SPME Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection and Quantification GC_Separation->MS_Detection

Workflow for HS-SPME GC-MS analysis.

1. Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HS-SPME autosampler

  • SPME fiber (e.g., Carboxen/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

  • Sodium chloride (analytical grade)

  • Beverage sample

2. Sample Preparation:

  • Place 5 mL of the beverage sample into a 20 mL headspace vial.

  • Add 2 g of NaCl to the vial to increase the volatility of the analytes.

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial.

3. HS-SPME and GC-MS Parameters:

Table 4: Example HS-SPME GC-MS Parameters

ParameterSetting
HS-SPME
Equilibration Temperature60°C
Equilibration Time15 min
SPME FiberCarboxen/PDMS, 75 µm
Extraction Time30 min
Desorption Temperature250°C
Desorption Time5 min
GC
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)
Oven Program40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
Columne.g., DB-WAX or equivalent polar column (30 m x 0.25 mm, 0.25 µm)
MS
Ionization ModeElectron Ionization (EI), 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeSelected Ion Monitoring (SIM)
Quantifier Ion (this compound)m/z 98
Qualifier Ions (this compound)m/z 97, 69, 41

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a matrix blank (e.g., deodorized water or a model beverage).

  • Analyze the calibration standards using the same HS-SPME GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of this compound in the beverage sample using the calibration curve.

Disclaimer

The information provided in these application notes is intended for research and development purposes by qualified professionals. The experimental protocols are examples and may require optimization for specific matrices and instrumentation. All laboratory work should be conducted in accordance with good laboratory practices and appropriate safety precautions.

References

Application Notes and Protocols for the Use of 3-Furanmethanol in the Development of Functional Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Furanmethanol as a monomer for the synthesis of functional polymers. The protocols detailed below are grounded in established principles of furan chemistry and are intended to serve as a foundational guide for the development of novel polymeric materials for various applications, including drug delivery.

Introduction to this compound

This compound is a bio-based heterocyclic organic compound that holds significant promise as a building block for sustainable and functional polymers.[1][2][3][4][5] Its structure, featuring a reactive furan ring and a hydroxyl group, allows for versatile polymerization and subsequent functionalization.[6][7][8] The furan moiety can participate in reversible Diels-Alder reactions, providing a powerful tool for creating self-healing materials, responsive drug delivery systems, and for the immobilization of biomolecules.[1][5][9]

Application Note 1: Synthesis of Poly(this compound) via Acid-Catalyzed Polymerization

This protocol describes the synthesis of poly(this compound) through acid-catalyzed polycondensation. The mechanism is analogous to the well-documented polymerization of its isomer, 2-furanmethanol (furfuryl alcohol), which involves the formation of methylene and dimethylene ether linkages between the furan rings.[10][11][12]

Experimental Protocol: Acid-Catalyzed Polymerization of this compound

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Methanol (for precipitation)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

  • Filtration apparatus

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet. Purge the entire system with nitrogen for at least 15 minutes to establish an inert atmosphere.

  • Monomer Dissolution: In the flask, dissolve a predetermined amount of this compound in toluene to create a solution (e.g., a 20% w/v solution).

  • Catalyst Preparation and Addition: In a separate vial, prepare a solution of the p-toluenesulfonic acid catalyst in a small volume of toluene. Slowly add the catalyst solution to the stirring monomer solution at room temperature.

  • Polymerization Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-110°C) and allow the reaction to proceed for a set duration (e.g., 2-24 hours). The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight, or by observing the increase in the viscosity of the reaction mixture.

  • Quenching and Neutralization: After the desired reaction time, cool the mixture to room temperature.

  • Purification:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (3 times with equal volumes).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

  • Polymer Isolation:

    • Concentrate the filtered solution using a rotary evaporator to remove the toluene.

    • Precipitate the polymer by slowly adding the concentrated solution into a large excess of cold methanol while stirring vigorously.

    • Collect the precipitated polymer using filtration.

    • Wash the collected polymer with fresh, cold methanol to remove any unreacted monomer or low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Experimental Workflow Diagram

experimental_workflow setup 1. Reaction Setup (Inert Atmosphere) dissolution 2. Monomer Dissolution (this compound in Toluene) setup->dissolution catalyst 3. Catalyst Addition (p-TSA in Toluene) dissolution->catalyst polymerization 4. Polymerization (Heat, 2-24h) catalyst->polymerization quenching 5. Quenching & Neutralization polymerization->quenching purification 6. Purification (Washing & Drying Organic Layer) quenching->purification isolation 7. Polymer Isolation (Precipitation in Methanol) purification->isolation drying 8. Drying (Vacuum Oven) isolation->drying

Caption: General experimental workflow for the synthesis of poly(this compound).

Application Note 2: Characterization of Poly(this compound)

The synthesized poly(this compound) should be thoroughly characterized to determine its chemical structure, molecular weight distribution, and thermal properties.

Protocols for Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). The disappearance of the hydroxyl proton signal from the monomer and the broadening of signals corresponding to the furan ring and methylene protons are indicative of polymerization. New signals corresponding to methylene bridges will also appear.[7]

    • ¹³C NMR: Provides detailed information about the carbon backbone of the polymer, confirming the formation of new linkages between the furan units.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze a thin film of the polymer or a KBr pellet.

    • Look for the disappearance of the broad O-H stretching band of the alcohol monomer and the appearance of new C-O-C stretching bands if ether linkages are formed.

  • Gel Permeation Chromatography (GPC):

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

    • Use a suitable solvent like tetrahydrofuran (THF) as the mobile phase and polystyrene standards for calibration.[13][14]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer. This will provide insight into the amorphous or semi-crystalline nature of the material.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the onset of decomposition temperature.

Quantitative Data: Comparative Thermal Properties of Furan-Based Polymers

The following table summarizes the thermal properties of various furan-based polymers to provide a comparative context for the expected properties of poly(this compound).

Polymer ClassSpecific Polymer ExampleGlass Transition Temp. (Tg) (°C)Decomposition Temp. (T₅%) (°C)Melting Temp. (Tm) (°C)Reference
Furan Resin Pure Furan Resin155.57--[15]
Furan Polyesters Poly(1,4-butylene-co-1,4-cyclohexanedimethylene-2,5-furandicarboxylate) (20% CHDM)45.7380.6140.1[3]
Poly(1,4-butylene-co-1,4-cyclohexanedimethylene-2,5-furandicarboxylate) (70% CHDM)74.4388.0251.9[3]
Furan Polycarbonates P(But-BACF)-8 to -36156 to 244-[6]

Application Note 3: Post-Polymerization Functionalization via Diels-Alder Reaction for Drug Delivery

The furan rings in the poly(this compound) backbone are dienes that can undergo a thermally reversible [4+2] cycloaddition (Diels-Alder reaction) with dienophiles, such as maleimides.[1][5][8][16][17] This "click" chemistry approach is highly efficient for conjugating molecules of interest, such as drugs or targeting ligands, to the polymer backbone under mild conditions.[1][18]

Protocol for Diels-Alder Functionalization

Objective: To conjugate a maleimide-functionalized molecule (e.g., a fluorescent tag or a drug-linker conjugate) to the poly(this compound) backbone.

Materials:

  • Poly(this compound)

  • Maleimide-functionalized molecule of interest

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the synthesized poly(this compound) in the chosen anhydrous solvent.

  • Addition of Dienophile: Add the maleimide-functionalized molecule to the polymer solution. The molar ratio of maleimide to furan units can be adjusted to control the degree of functionalization.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to days. The progress of the reaction can be monitored by techniques such as NMR or UV-Vis spectroscopy.

  • Purification: The functionalized polymer can be purified by precipitation in a non-solvent (e.g., cold methanol or hexane) to remove any unreacted maleimide-functionalized molecule.

  • Characterization: Confirm the successful conjugation using NMR and FTIR spectroscopy.

Diels-Alder Reaction Pathway Diagram

Diels_Alder_Pathway cluster_reactants Reactants cluster_product Product cluster_reversibility Thermal Reversibility polymer_furan Poly(this compound) Backbone (Furan Moiety) reaction_conditions Mild Conditions (Room Temp. or Gentle Heat) polymer_furan->reaction_conditions maleimide_drug Maleimide-Functionalized Molecule (e.g., Drug-Linker) maleimide_drug->reaction_conditions functionalized_polymer Functionalized Polymer (Diels-Alder Adduct) retro_da Retro-Diels-Alder (Heat > ~90°C) functionalized_polymer->retro_da Release of Molecule reaction_conditions->functionalized_polymer Diels-Alder Reaction

Caption: Diels-Alder reaction for functionalizing poly(this compound).

References

Analytical Methods for the Quantification of Furan Compounds in Food: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its derivatives are process-induced contaminants that can form in a variety of heat-treated foods and beverages.[1][2] Classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC), the presence of these compounds in the food supply is a significant concern.[1] Accurate and reliable analytical methods are crucial for monitoring furan levels in foodstuffs to ensure consumer safety and for research into mitigation strategies. This document provides detailed application notes and protocols for the quantification of furan compounds in food matrices, with a focus on the most widely adopted techniques: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Analytical Approaches

Due to the high volatility of furan and its alkylated derivatives, analytical methods predominantly employ headspace sampling techniques coupled with gas chromatography-mass spectrometry (GC-MS).[3] Static headspace (HS) and solid-phase microextraction (SPME) are the two primary methods for extracting these volatile compounds from the food matrix.[3][4]

  • Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a robust and widely used technique for furan analysis.[4][5] A sample is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds like furan to partition into the headspace gas.[1] A portion of this gas is then injected into the GC-MS system for separation and detection.[1] The U.S. Food and Drug Administration (FDA) has recommended HS-GC-MS for the analysis of furan in foods.[4]

  • Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): This technique offers enhanced sensitivity compared to static headspace analysis, making it suitable for samples with low furan concentrations.[4][6] An SPME fiber coated with a specific stationary phase is exposed to the headspace of the sample vial.[1] Furan and other volatile compounds are adsorbed onto the fiber, which is then desorbed in the hot GC inlet for analysis.[1] The choice of fiber coating is critical for efficient extraction.[4]

Quantitative Data Summary

The following tables summarize the levels of furan detected in various food products as reported in scientific literature and monitoring surveys.

Table 1: Furan Levels in Coffee Products

Coffee ProductMean Furan Concentration (ng/g)Furan Concentration Range (ng/g)Reference(s)
Roasted Coffee Beans3,66057.3 - 6,407[2][7][8]
Brewed Coffee42 - 45-[2][7]
Instant Coffee-Generally low, up to 150 for some types[9]

Table 2: Furan Levels in Baby Foods and Infant Formula

Food ProductMean Furan Concentration (ng/g)Furan Concentration Range (ng/g)Reference(s)
Jarred Baby Food (Vegetables)49<5 - 93[2][9]
Jarred Baby Food (General)37-[9]
Infant Formula3.20.2 - 3.2[2][7]

Table 3: Furan Levels in Canned and Jarred Goods

Food ProductMean Furan Concentration (ng/g)Furan Concentration Range (ng/g)Reference(s)
Canned/Jarred Foods (Adult)24<5 - 93[9]
Canned Fish-Detected in all samples[10]
Canned Meat-Detected in all samples[10]
Canned Milk-Detected in 63% of samples[10]
Baked Beans22 - 24-[7]
Soups23 - 24-[7][9]
Sauces13.5 - 28-[7][9]

Table 4: Furan Levels in Other Food Products

Food ProductMean Furan Concentration (ng/g)Furan Concentration Range (ng/g)Reference(s)
Soy Sauce-Detected in all samples[10]
All-Bran Wheat Flakes25.4-[7]
Ginger Snaps5.6-[7]
Doughnuts3.6-[7]
Cookies3.6-[7]
Balsamic Vinegar-6 - 662[9]

Experimental Protocols

Protocol 1: Quantification of Furan in Food by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is based on the principles outlined by the FDA and other validated methods.[11][12]

1. Sample Preparation:

  • Solid Foods: Chill the entire container of food at 4°C for approximately 4 hours.[11] Transfer the contents to a chilled food processor and pulverize the sample.[11] Quickly transfer a known weight (e.g., 1-5 g) of the homogenized sample into a tared headspace vial.[5][11]

  • Liquid Foods: For non-viscous liquids, directly transfer a known weight (e.g., 5-10 g) into a tared headspace vial.[11][12] For viscous liquids like milk, dilute with water (e.g., 1:2 or 1:4).[13]

  • Addition of Water/Salt Solution: For solid and semi-solid samples, add a specific volume (e.g., 5 mL) of purified water or saturated NaCl solution to the vial.[5][11] The addition of a salt solution can help to increase the partitioning of furan into the headspace.[12]

  • Internal Standard: Fortify each sample with a known amount of a deuterated internal standard, such as d4-furan, to correct for matrix effects and variations in sample preparation.[11]

  • Sealing: Immediately seal the vials with PTFE-faced septa.[1]

2. HS-GC-MS Analysis:

  • Headspace Autosampler Parameters:

    • Oven Temperature: 60°C (to minimize artefactual furan formation).[11][12]

    • Equilibration Time: 30 minutes.[5]

    • Injection Volume: 1 mL of headspace gas.[3]

  • GC Conditions:

    • Column: Elite-624 or similar (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).[11]

    • Oven Temperature Program: Initial temperature of 50°C, ramp at 10°C/min to 225°C, and hold for 12.5 minutes.[11]

    • Inlet Temperature: 200°C.[11]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-150.[11][12]

    • Monitored Ions: Quantifier ion for furan (m/z 68) and d4-furan (m/z 72).[14] Qualifier ion for furan (m/z 39).[1]

3. Quantification:

  • Quantification is typically performed using the method of standard additions or an external calibration curve prepared in a matrix similar to the sample.[1][14] The concentration of furan is calculated based on the response ratio of the analyte to the internal standard.[11]

Protocol 2: Quantification of Furan in Food by Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is suitable for achieving lower detection limits and is based on established SPME methods.[8][15]

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1 (weighing, addition of water/salt, and internal standard).

2. HS-SPME Extraction:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for furan analysis.[5][8]

  • Incubation/Extraction Temperature: 30-50°C.[5][7][15]

  • Incubation/Extraction Time: 15-20 minutes with agitation.[3][7][15]

  • Desorption: The fiber is desorbed in the GC inlet at a high temperature (e.g., 250-280°C) for a short period (e.g., 1-3 minutes).[3][15]

3. GC-MS Analysis:

  • The GC-MS parameters are generally similar to those in Protocol 1, with adjustments made to the inlet conditions to accommodate SPME desorption.

4. Quantification:

  • Similar to HS-GC-MS, quantification is performed using an internal standard and a calibration curve.

Experimental Workflow Diagram

Furan_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Food Sample (Solid, Liquid, Semi-solid) Homogenize Homogenization / Weighing Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Additives Add Water/Salt Solution & Internal Standard (d4-furan) Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubation / Equilibration (e.g., 60°C for 30 min) Seal->Incubate HS_Extract Static Headspace Sampling Incubate->HS_Extract HS-GC-MS SPME_Extract SPME Fiber Exposure Incubate->SPME_Extract HS-SPME-GC-MS GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_Extract->GC_MS SPME_Extract->GC_MS Data_Acquisition Data Acquisition (Scan or SIM mode) GC_MS->Data_Acquisition Data_Processing Data Processing (Integration of Peak Areas) Data_Acquisition->Data_Processing Calibration Calibration Curve (Standard Additions or External) Data_Processing->Calibration Quantify Quantification of Furan Calibration->Quantify

Caption: General workflow for the analysis of furan in food samples.

Signaling Pathways and Logical Relationships

In the context of analytical chemistry, the logical relationship between the components of the method is crucial for obtaining accurate results. The choice of extraction method (HS or HS-SPME) directly influences the sensitivity of the analysis. The GC column and temperature program are selected to achieve optimal separation of furan from other volatile compounds in the food matrix. The mass spectrometer provides selective and sensitive detection, with the choice of monitoring specific ions enhancing the specificity of the method. The use of an isotopically labeled internal standard is a key logical step to ensure accurate quantification by correcting for any analyte loss during sample preparation and injection, as well as for matrix-induced signal suppression or enhancement.

Logical_Relationships cluster_method_selection Method Selection & Optimization cluster_quantification_strategy Quantification Strategy Sample_Matrix Food Matrix (Complexity, Furan Level) Extraction_Method Extraction Method (HS vs. HS-SPME) Sample_Matrix->Extraction_Method influences choice GC_Parameters GC Parameters (Column, Temperature Program) Extraction_Method->GC_Parameters determines inlet setup Result Accurate Quantification MS_Parameters MS Parameters (Scan vs. SIM, Ions) GC_Parameters->MS_Parameters requires compatible conditions Internal_Standard Internal Standard (d4-Furan) Calibration_Method Calibration Method (Standard Addition/External) Internal_Standard->Calibration_Method is crucial for Calibration_Method->Result

Caption: Logical relationships in the development of an analytical method for furan.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Furanmethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Furanmethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and how can I improve the yield?

  • Answer: Low or no yield in this compound synthesis is a common issue that can stem from several factors related to reagents, reaction conditions, and experimental setup.

    • Reagent Quality:

      • Reducing Agent Activity: The primary cause of low yield is often the degradation of the reducing agent. Both Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are sensitive to moisture. Ensure that the reducing agents are fresh and have been stored under anhydrous conditions. It is recommended to use a new bottle of the reagent if its efficacy is in doubt.

      • Starting Material Purity: Impurities in the starting material (3-furaldehyde, 3-furoic acid, or its esters) can interfere with the reaction. Confirm the purity of your starting material using techniques like NMR or GC-MS before starting the synthesis.

      • Solvent Purity: The presence of water or other protic impurities in the solvent can quench the reducing agent. Use anhydrous solvents, especially when working with the highly reactive LiAlH₄. Ethereal solvents like THF and diethyl ether should be properly dried before use.

    • Reaction Conditions:

      • Temperature Control: The reduction of furan carbonyl compounds is typically exothermic. It is crucial to maintain the recommended temperature. For instance, the addition of LiAlH₄ is often carried out at 0 °C to control the reaction rate and prevent side reactions.[1] Allowing the temperature to rise uncontrollably can lead to the formation of undesired byproducts.

      • Insufficient Reaction Time: While the reduction is often rapid, ensure the reaction is stirred for the recommended duration to allow for complete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Inefficient Stirring: A heterogeneous mixture, especially with NaBH₄ which may not be fully soluble, requires efficient stirring to ensure proper mixing and reaction.

    • Work-up Procedure:

      • Improper Quenching: The quenching step to neutralize the excess reducing agent and hydrolyze the intermediate alkoxide is critical. Follow the specified procedure for quenching carefully. For LiAlH₄ reactions, a sequential addition of water and a sodium hydroxide solution is a common method.[1] For NaBH₄ reactions, acidification is often required to work up the reaction.

      • Product Loss During Extraction: this compound has some solubility in water.[2] During the aqueous work-up, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) multiple times to maximize the recovery of the product. Using a brine wash in the final extraction step can help to reduce the solubility of the alcohol in the aqueous layer.

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is impure. What are the common side products in this compound synthesis and how can I minimize their formation?

  • Answer: The formation of impurities and side products can complicate the purification process and reduce the overall yield. Understanding the potential side reactions is key to minimizing them.

    • Common Side Products:

      • Unreacted Starting Material: The presence of starting material in the final product indicates an incomplete reaction. This could be due to an insufficient amount of reducing agent, a deactivated reducing agent, or insufficient reaction time.

      • Over-reduction Products (Tetrahydro-3-furanmethanol): Aggressive reducing conditions, such as high temperatures or prolonged reaction times with powerful reducing agents, can lead to the hydrogenation of the furan ring, resulting in the formation of Tetrahydro-3-furanmethanol.[3]

      • Products from Ring Opening: Furan rings can be sensitive to strongly acidic or basic conditions, which can lead to ring-opening byproducts. This is particularly a concern during the work-up.

      • Borate Esters: In reductions using NaBH₄ in alcoholic solvents, the formation of borate esters as intermediates is expected. Incomplete hydrolysis during the work-up can leave these as impurities.

    • Minimizing Side Product Formation:

      • Control of Stoichiometry: Use the correct molar ratio of the reducing agent to the starting material. An excess of the reducing agent can sometimes lead to over-reduction.

      • Temperature Management: Maintain the recommended reaction temperature. Lower temperatures generally favor the desired reduction of the carbonyl group over the reduction of the furan ring.

      • Careful Work-up: Neutralize the reaction mixture carefully during the work-up to avoid harsh pH conditions that could degrade the furan ring. Ensure complete hydrolysis of any intermediate species.

      • Choice of Reducing Agent: For the reduction of aldehydes and ketones, NaBH₄ is a milder and more selective reducing agent than LiAlH₄ and is less likely to reduce other functional groups or the furan ring.[4][5]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my this compound. What are the best methods for purification?

  • Answer: The purification of this compound typically involves removing unreacted starting materials, the spent reducing agent, and any side products.

    • Distillation: this compound is a liquid with a boiling point of 79-80 °C at 17 mmHg.[6][7] Vacuum distillation is an effective method for purifying the product, especially if the impurities have significantly different boiling points.

    • Column Chromatography: For removing impurities with similar boiling points, column chromatography on silica gel is a reliable method. A solvent system of hexane and ethyl acetate is commonly used.[1] The polarity of the eluent can be adjusted to achieve optimal separation.

    • Aqueous Wash: Before distillation or chromatography, washing the crude product with a saturated solution of sodium bicarbonate can help remove acidic impurities, and a brine wash can reduce the water content.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most common and direct method is the reduction of 3-substituted furan carbonyl compounds.[3][6] This includes the reduction of 3-furaldehyde, 3-furoic acid, and esters of 3-furoic acid.[3][6]

Q2: Which reducing agent is best for the synthesis of this compound?

A2: The choice of reducing agent depends on the starting material.

  • For 3-furaldehyde and 3-furoic acid: Sodium borohydride (NaBH₄) is an effective and commonly used reagent.[3] The addition of a catalyst like zinc chloride can improve the yield.[3]

  • For esters of 3-furoic acid (e.g., ethyl 3-furancarboxylate): Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and is typically used for the reduction of esters.[1] NaBH₄ is generally not strong enough to reduce esters.[4]

Q3: What are the recommended solvents for this reaction?

A3: The choice of solvent depends on the reducing agent.

  • With NaBH₄: Protic solvents like ethanol or methanol, or aprotic solvents like tetrahydrofuran (THF) can be used.[3]

  • With LiAlH₄: Anhydrous aprotic solvents such as diethyl ether or THF are required due to the high reactivity of LiAlH₄ with protic solvents.[1]

Q4: Can this compound be synthesized directly from furan?

A4: Yes, it is possible to synthesize this compound through the direct hydroxymethylation of furan with methanol. This reaction requires an acid catalyst, such as sulfuric acid or thionyl chloride.[3]

Q5: What are the key safety precautions to take during the synthesis of this compound?

A5:

  • Handling Reducing Agents: Both LiAlH₄ and NaBH₄ are flammable solids and react violently with water to produce flammable hydrogen gas. They should be handled with care in a fume hood, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon), especially LiAlH₄.

  • Solvent Safety: The organic solvents used (THF, diethyl ether, ethanol, methanol) are flammable. Ensure they are used in a well-ventilated area and away from open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Reduction

Starting MaterialReducing AgentCatalystSolventTemperatureReaction TimeYieldReference
3-FuraldehydeSodium BorohydrideZinc ChlorideTHFRoom Temp.12 h97.3%[3]
3-Furoic AcidSodium BorohydrideZinc ChlorideTHFRoom Temp.12 h96.5%[3]
Ethyl 3-furancarboxylateLithium Aluminum HydrideNoneAnhydrous Diethyl Ether0 °C to Room Temp.45 min93%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Furaldehyde using Sodium Borohydride

This protocol is adapted from a patented method.[3]

  • Materials:

    • 3-Furaldehyde (96 g)

    • Tetrahydrofuran (THF), anhydrous (480 g)

    • Zinc Chloride (4.8 g)

    • Sodium Borohydride (136.8 g)

    • 2 M Hydrochloric Acid

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath (optional, for temperature control)

  • Procedure:

    • In a round-bottom flask, dissolve 96 g of 3-furaldehyde in 480 g of anhydrous THF.

    • Add 4.8 g of zinc chloride to the solution and stir at room temperature until it is evenly dispersed.

    • Slowly add 136.8 g of sodium borohydride to the mixture in batches to control any exothermic reaction.

    • Stir the reaction mixture at room temperature for 12 hours.

    • After 12 hours, carefully adjust the pH of the mixture to neutral using a 2 M solution of hydrochloric acid.

    • Filter the solid precipitate and wash it twice with a small amount of THF.

    • Combine the organic layers and concentrate them under reduced pressure to obtain this compound.

Protocol 2: Synthesis of this compound from Ethyl 3-Furancarboxylate using Lithium Aluminum Hydride

This protocol is based on a literature procedure.[1]

  • Materials:

    • Ethyl 3-furancarboxylate (4.00 g, 28.5 mmol)

    • Anhydrous Diethyl Ether (Et₂O) (140 mL)

    • Lithium Aluminum Hydride (LiAlH₄) (1.62 g, 42.8 mmol)

    • Water (H₂O)

    • 1 M Sodium Hydroxide (NaOH)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • To a solution of 4.00 g (28.5 mmol) of ethyl 3-furancarboxylate in 140 mL of anhydrous diethyl ether in a round-bottom flask, add 1.62 g (42.8 mmol) of LiAlH₄ batchwise at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 45 minutes.

    • Cool the reaction mixture back to 0 °C and quench the reaction by the sequential and careful addition of:

      • 2 mL of water

      • 2 mL of 1 M sodium hydroxide

      • 6 mL of water

    • A white precipitate will form. Remove the precipitate by filtration.

    • Remove the solvent from the filtrate by distillation under reduced pressure to yield this compound as a pale yellow oil (2.60 g, 93% yield).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis via Reduction cluster_start Starting Material Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start_material Select Starting Material (3-Furaldehyde, 3-Furoic Acid, or Ester) dissolve Dissolve in Anhydrous Solvent (THF or Diethyl Ether) start_material->dissolve add_reductant Add Reducing Agent (NaBH4 or LiAlH4) (Control Temperature) dissolve->add_reductant stir Stir at Appropriate Temperature (Monitor with TLC) add_reductant->stir quench Quench Reaction (Add Water/Acid/Base) stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Vacuum Distillation or Column Chromatography) concentrate->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis cluster_reagents Check Reagents cluster_conditions Check Reaction Conditions cluster_workup Check Work-up Procedure start Low or No Yield Observed reagent_quality Degraded Reducing Agent? start->reagent_quality temperature Incorrect Temperature? start->temperature quenching Improper Quenching? start->quenching solvent_purity Wet Solvent? reagent_quality->solvent_purity solution1 Use Fresh Reagents Use Anhydrous Solvents Verify Starting Material Purity reagent_quality->solution1 starting_material_purity Impure Starting Material? solvent_purity->starting_material_purity solvent_purity->solution1 starting_material_purity->solution1 reaction_time Insufficient Reaction Time? temperature->reaction_time solution2 Maintain Recommended Temperature Monitor Reaction by TLC Ensure Vigorous Stirring temperature->solution2 stirring Inefficient Stirring? reaction_time->stirring reaction_time->solution2 stirring->solution2 extraction Product Lost During Extraction? quenching->extraction solution3 Follow Quenching Protocol Carefully Perform Multiple Extractions Use Brine Wash quenching->solution3 extraction->solution3

Caption: Logical diagram for troubleshooting low yield issues.

References

Improving the yield and purity of 3-Furanmethanol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 3-Furanmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and accessible methods involve the reduction of 3-substituted furan compounds. These include 3-furaldehyde, 3-furoic acid, and esters of 3-furoic acid, such as ethyl 3-furoate.[1][2] The choice of starting material often depends on commercial availability and the desired scale of the reaction.

Q2: Which reducing agent is best for my synthesis?

A2: The optimal reducing agent depends on your starting material.

  • For 3-furaldehyde , Sodium Borohydride (NaBH₄) is a mild and effective choice, offering high selectivity for the aldehyde group.[3]

  • For 3-furoic acid and its esters , a more powerful reducing agent is required. Lithium Aluminum Hydride (LiAlH₄) is the standard choice for these substrates as NaBH₄ is generally not strong enough to reduce carboxylic acids or esters.[3][4]

Q3: I am getting a low yield. What are the common causes?

A3: Low yields in the synthesis of this compound can stem from several factors:

  • Moisture in the reaction: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water. The presence of moisture will consume the reagent and significantly lower the yield. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Impure starting materials: The purity of the initial 3-furaldehyde or 3-furoic acid is critical. Purify the starting material if its purity is questionable.

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you may need to add more reducing agent or extend the reaction time.

  • Suboptimal temperature: Reductions with LiAlH₄ are typically started at 0°C and then allowed to warm to room temperature. Reductions with NaBH₄ are often carried out at room temperature or cooler. Deviations from the optimal temperature can lead to side reactions or incomplete conversion.

  • Loss of product during work-up and purification: this compound is a relatively volatile and water-soluble liquid. Care must be taken during the extraction and solvent removal steps to avoid product loss.

Q4: What are the likely impurities in my final product?

A4: Common impurities include:

  • Unreacted starting material: 3-furaldehyde or 3-furoic acid.

  • Solvent residues: Diethyl ether, Tetrahydrofuran (THF), or alcohols used in the reaction or work-up.

  • Byproducts from the reducing agent: Aluminum or boron salts formed during the work-up. Careful execution of the quenching and extraction steps is necessary to remove these.

  • Over-reduction products: While less common for the furan ring under these conditions, highly forcing conditions could potentially lead to the reduction of the furan ring itself, resulting in tetrahydro-3-furanmethanol.

Q5: How can I best purify my this compound?

A5: The most common method for purifying this compound is vacuum distillation.[5] Given its boiling point of 79-80°C at 17 mmHg, distillation under reduced pressure is effective at separating it from less volatile impurities. Column chromatography can also be used for smaller scale purifications.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive reducing agent (LiAlH₄ or NaBH₄).Use a fresh, unopened container of the reducing agent. LiAlH₄ is particularly sensitive to moisture.
Presence of moisture in the reaction (especially with LiAlH₄).Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Starting material is impure or degraded.Verify the purity of the starting material by NMR or other analytical techniques. Purify if necessary.
Reaction Stalls (Incomplete Conversion) Insufficient amount of reducing agent.Monitor the reaction by TLC. If starting material persists, cautiously add more reducing agent in small portions.
Reaction time is too short.Allow the reaction to stir for a longer period at the appropriate temperature, continuing to monitor by TLC.
Formation of Multiple Products (Visible on TLC) Reaction temperature is too high.Maintain the recommended temperature throughout the reaction. For exothermic reactions, ensure efficient cooling.
Incorrect work-up procedure leading to side reactions.Follow the quenching and work-up procedures carefully, especially the slow, dropwise addition of water and base for LiAlH₄ reactions.
Difficulty in Isolating the Product Emulsion formation during aqueous work-up.Add a saturated solution of sodium chloride (brine) to help break the emulsion during extraction.
Product loss during solvent removal.This compound is volatile. Use a rotary evaporator with controlled temperature and pressure. Avoid using high vacuum for extended periods.
Product is Contaminated with Salts Inefficient removal of aluminum or boron salts.Ensure the precipitate is thoroughly filtered and washed during the work-up. For LiAlH₄ reactions, the "Fieser work-up" is a reliable method.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Starting MaterialReducing AgentSolventTypical YieldTypical PurityReference
3-FuraldehydeSodium Borohydride (NaBH₄) with Zinc ChlorideTetrahydrofuran (THF)97.3%99.1%[5]
3-Furoic AcidSodium Borohydride (NaBH₄) with Zinc ChlorideTetrahydrofuran (THF)96.5%98.7%[5]
Ethyl 3-FuroateLithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether~93%>95% (after distillation)General procedure, typical yield

Experimental Protocols

Protocol 1: Reduction of 3-Furaldehyde using Sodium Borohydride

This protocol is adapted from a patented method and is suitable for the selective reduction of the aldehyde.[5]

Materials:

  • 3-Furaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Zinc Chloride (0.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-furaldehyde and zinc chloride in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Once the starting material is consumed, cool the mixture back to 0°C and slowly add 2 M HCl to quench the reaction and adjust the pH to ~7.

  • Filter the mixture to remove any solid precipitates.

  • Transfer the filtrate to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation (Boiling point: 79-80°C at 17 mmHg).

Protocol 2: Reduction of Ethyl 3-Furoate using Lithium Aluminum Hydride

This protocol is a general and effective method for reducing the ester to the alcohol.

Materials:

  • Ethyl 3-Furoate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Diethyl Ether or THF

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask with a dropping funnel, condenser, and nitrogen inlet.

  • In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve ethyl 3-furoate in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of ethyl 3-furoate dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture back to 0°C and carefully perform the Fieser work-up:

    • Slowly and dropwise, add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

    • Slowly and dropwise, add 'x' mL of 15% NaOH solution.

    • Slowly and dropwise, add '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite, washing the precipitate thoroughly with diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • Purify by vacuum distillation.

Visualizations

experimental_workflow cluster_start Starting Material Selection cluster_reduction Reduction Step cluster_workup Work-up & Isolation cluster_purification Purification 3-Furaldehyde 3-Furaldehyde NaBH4 Reduction NaBH4 Reduction 3-Furaldehyde->NaBH4 Reduction 3-Furoic Acid / Ester 3-Furoic Acid / Ester LiAlH4 Reduction LiAlH4 Reduction 3-Furoic Acid / Ester->LiAlH4 Reduction Quenching Quenching NaBH4 Reduction->Quenching LiAlH4 Reduction->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Vacuum Distillation Vacuum Distillation Drying & Concentration->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Low Yield Low Yield Moisture Present? Moisture Present? Low Yield->Moisture Present? Reagent Quality? Reagent Quality? Low Yield->Reagent Quality? Reaction Complete? Reaction Complete? Low Yield->Reaction Complete? Work-up Loss? Work-up Loss? Low Yield->Work-up Loss? Dry Glassware & Solvents Dry Glassware & Solvents Moisture Present?->Dry Glassware & Solvents Yes Use Fresh Reagent Use Fresh Reagent Reagent Quality?->Use Fresh Reagent Poor Monitor by TLC Monitor by TLC Reaction Complete?->Monitor by TLC No Careful Extraction & Distillation Careful Extraction & Distillation Work-up Loss?->Careful Extraction & Distillation Yes

Caption: Troubleshooting logic for addressing low yield issues.

References

Troubleshooting side reactions in the synthesis of 3-Furanmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-furanmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reduction of 3-substituted furan carbonyl compounds.[1] This includes the reduction of 3-furaldehyde, 3-furoic acid, and esters of 3-furoic acid.[1] Commonly used reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[2][3][4][5]

Another documented method is the acid-catalyzed hydroxymethylation of furan with methanol, although this can be complicated by the acid sensitivity of the furan ring.

Q2: My reaction mixture turned dark brown/black and viscous. What is the likely cause?

A2: A dark, viscous, or solid polymer formation is a common issue in furan chemistry, often caused by the acidic degradation of the furan ring. Furan and its derivatives are known to be sensitive to acidic conditions, which can catalyze polymerization.[6][7] This can be particularly problematic if your reaction conditions are acidic or if acidic byproducts are generated.

Q3: I am observing a significant amount of unreacted starting material (3-furaldehyde) in my final product. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For aldehydes, a 1.5 to 2-fold excess of sodium borohydride is common.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of full consumption of the starting material.[8]

  • Temperature: While these reductions are often performed at low temperatures (0 °C) to control reactivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.[2]

  • Reagent Quality: Ensure the reducing agent has not degraded due to improper storage.

Q4: My final product contains an impurity with a similar polarity to this compound, making it difficult to separate by column chromatography. What could this impurity be?

A4: A common impurity in the synthesis of this compound is the corresponding aldehyde, 3-furaldehyde, due to incomplete reduction. Another possibility is the over-oxidation of this compound back to 3-furaldehyde if exposed to oxidizing conditions during workup or storage. If the reaction was performed under harsh reducing conditions, especially with catalytic hydrogenation (e.g., Pd/C), you might also see byproducts from the reduction of the furan ring itself, such as tetrahydro-3-furanmethanol.

Q5: How do I choose between sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) for the reduction?

A5: The choice of reducing agent depends on the starting material and the desired selectivity:

  • Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent.[4][9] It is ideal for reducing aldehydes and ketones and is compatible with protic solvents like methanol and ethanol.[2] It is generally the preferred reagent for the reduction of 3-furaldehyde due to its ease of handling and high chemoselectivity.[4]

  • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent.[4][9] It will reduce aldehydes, ketones, esters, carboxylic acids, and amides.[1][4] LiAlH₄ should be used if you are starting from 3-furoic acid or an ester thereof. It is highly reactive with water and protic solvents, so it must be used in anhydrous ethereal solvents like THF or diethyl ether under an inert atmosphere.[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor reaction progress with TLC to ensure the starting material is consumed. Allow the reaction to stir for a longer duration or warm to room temperature.
Mechanical losses during workup.Ensure efficient extraction with an appropriate solvent. Minimize transfers between flasks.
Degradation of the product.Avoid strongly acidic or basic conditions during workup. Purify the product promptly after synthesis.
Polymer Formation (Dark, Viscous Mixture) Acidic reaction or workup conditions.If possible, perform the reaction under neutral or slightly basic conditions. When using an acid catalyst for other reactions, use the mildest acid possible and the lowest effective concentration. Neutralize the reaction mixture promptly during workup.
Use of protic solvents like water with furan under acidic conditions can enhance polymerization.[6][7]The use of alcoholic solvents like methanol can help stabilize reactive intermediates and suppress polymerization.[6][7]
Presence of Unreacted 3-Furaldehyde Insufficient reducing agent.Increase the molar equivalents of the reducing agent.
Deactivated reducing agent.Use a fresh bottle of the reducing agent.
Reaction temperature is too low.Allow the reaction to warm to room temperature after the initial addition of the reducing agent at 0 °C.
Formation of 3-Furoic Acid as a Byproduct Air oxidation of the starting 3-furaldehyde.Use freshly distilled or high-purity 3-furaldehyde. Store the starting material under an inert atmosphere.
Formation of Tetrahydro-3-furanmethanol Over-reduction of the furan ring.This is more common with catalytic hydrogenation. When using hydride-reducing agents, ensure mild conditions. Avoid excessively high temperatures or prolonged reaction times with very strong reducing agents.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Furaldehyde using Sodium Borohydride

This protocol is adapted from general procedures for aldehyde reduction.

Materials:

  • 3-Furaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-furaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until all the starting aldehyde has been consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding deionized water.

  • Neutralize the mixture to approximately pH 7 by the dropwise addition of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation. A 99% yield has been reported under similar conditions.

Protocol 2: Synthesis of this compound from an Ester of 3-Furoic Acid using Lithium Aluminum Hydride

This protocol is based on standard procedures for ester reduction with LiAlH₄.[3]

Materials:

  • Ethyl 3-furoate (or other simple ester)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

  • Deionized water

  • Sodium hydroxide (15% aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution! Perform this reaction under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Ensure all glassware is oven-dried.

  • In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ethyl 3-furoate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Caution! The following workup is highly exothermic and evolves hydrogen gas. Perform the additions very slowly and carefully.

  • Sequentially and dropwise, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water again (3X mL), where X is the mass in grams of LiAlH₄ used.

  • A granular white precipitate should form. Stir the mixture for 30 minutes.

  • Filter the solid aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.

  • Combine the filtrate and the washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizing the Process

Synthesis and Side Reactions Workflow

Synthesis of this compound and Potential Side Reactions cluster_synthesis Main Synthesis Pathway cluster_side_reactions Common Side Reactions 3-Furaldehyde 3-Furaldehyde Reduction (NaBH4 or LiAlH4) Reduction (NaBH4 or LiAlH4) 3-Furaldehyde->Reduction (NaBH4 or LiAlH4) This compound This compound Polymerization Polymerization This compound->Polymerization Acidic Conditions Over-reduction Over-reduction This compound->Over-reduction Harsh Conditions Oxidation Oxidation This compound->Oxidation Air/Oxidants Reduction (NaBH4 or LiAlH4)->this compound Tetrahydro-3-furanmethanol Tetrahydro-3-furanmethanol Over-reduction->Tetrahydro-3-furanmethanol 3-Furaldehyde_impurity Unreacted 3-Furaldehyde Oxidation->3-Furaldehyde_impurity

Caption: Workflow of this compound synthesis and common side reactions.

Troubleshooting Decision Tree

Troubleshooting Side Reactions in this compound Synthesis Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Check for complete reaction via TLC. Increase reaction time/temp. Use fresh reagents. Low_Yield->Incomplete_Reaction Yes Polymerization_Observed Polymerization? Low_Yield->Polymerization_Observed No End End Incomplete_Reaction->End Check_Acidity Check pH of reaction/workup. Neutralize promptly. Consider a different solvent. Polymerization_Observed->Check_Acidity Yes Impurity_Detected Impurity Detected? Polymerization_Observed->Impurity_Detected No Check_Acidity->End Identify_Impurity Characterize impurity (e.g., GC-MS). Compare with starting material. Impurity_Detected->Identify_Impurity Yes Impurity_Detected->End No Unreacted_SM If unreacted starting material: Increase equivalents of reducing agent. Identify_Impurity->Unreacted_SM Over-reduction_Product If over-reduced product: Use milder reducing agent or conditions. Identify_Impurity->Over-reduction_Product Unreacted_SM->End Over-reduction_Product->End

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Furanmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Furanmethanol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are vacuum distillation, flash column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound, typically synthesized by the reduction of 3-furaldehyde or 3-furoic acid, may contain unreacted starting materials, byproducts from the reduction process (such as borate esters if sodium borohydride is used), and solvents used in the synthesis and workup.[1][2]

Q3: this compound appears to be sensitive. What precautions should I take during purification?

A3: Furan derivatives can be sensitive to acid and heat. It is advisable to use neutralized glassware and consider purification methods that minimize thermal stress, such as vacuum distillation at lower temperatures. For chromatography, using a neutralized stationary phase or a less acidic alternative like alumina can prevent degradation of the compound on the column.

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suggested starting solvent system for TLC analysis of this compound is a 4:1 mixture of hexane and ethyl acetate, which gives a reported Rf value of approximately 0.2.[3] Gas chromatography (GC) can also be used for a more quantitative assessment of purity.

Purification Method Performance

The following table summarizes typical performance data for common purification methods for this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodPurity AchievedTypical YieldKey AdvantagesCommon Challenges
Vacuum Distillation >99%80-95%Effective for removing non-volatile impurities and solvents. Scalable.Potential for thermal degradation if not performed under sufficient vacuum. Requires specialized glassware.
Flash Column Chromatography >98%70-90%Good for separating impurities with different polarities. Adaptable to various scales.Potential for product degradation on acidic silica gel. Can be labor-intensive and consume large volumes of solvent.
Recrystallization High (if suitable solvent is found)VariableCan yield very pure crystalline product. Cost-effective.Finding a suitable single or mixed solvent system can be challenging. Product may "oil out" instead of crystallizing.

Note: The purity and yield for vacuum distillation are based on data from patent CN102241649A, which reports a purity of 99.1% and a yield of 97.3% after concentration, which is analogous to a distillation workup.[4]

Experimental Protocols & Troubleshooting Guides

Vacuum Distillation

Description: Vacuum distillation is a suitable method for purifying this compound as it allows for distillation at a lower temperature, thereby minimizing the risk of thermal decomposition. The reported boiling point of this compound is 79-80 °C at 17 mmHg.[3]

Experimental Workflow Diagram:

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_post Post-Distillation A Assemble Clean, Dry Vacuum Distillation Apparatus B Add Crude this compound and a Stir Bar to Flask A->B C Grease Joints and Apply Vacuum B->C D Heat Gently with Stirring C->D E Collect Fractions at ~79-80°C @ 17 mmHg D->E F Cool Apparatus and Vent to Atmosphere E->F G Analyze Purity of Collected Fractions F->G

Caption: Workflow for the purification of this compound by vacuum distillation.

Detailed Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased to maintain a good vacuum seal.[5] Use a stirring hot plate and a magnetic stir bar in the distilling flask to ensure smooth boiling.

  • Sample Preparation: Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system. A pressure of approximately 17 mmHg is recommended.

    • Once the desired pressure is reached and stable, begin to gently heat the distilling flask.

    • Collect the fraction that distills at a constant temperature, expected to be around 79-80 °C at 17 mmHg.[3]

  • Post-Distillation:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Carefully and slowly vent the system to atmospheric pressure before disassembling the apparatus.

    • Combine the pure fractions and confirm the purity using TLC or GC analysis.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Bumping or uneven boiling No or ineffective boiling chips/stir bar. Heating too rapidly.Use a magnetic stir bar for smooth boiling under vacuum.[5] Apply heat gradually.
Product does not distill at the expected temperature Vacuum pressure is incorrect. Thermometer placement is wrong.Check the vacuum gauge and ensure the system is well-sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.
Product solidifies in the condenser Inadequate heating of the distillation head and condenser.Insulate the distillation head and condenser with glass wool or aluminum foil to maintain the temperature above the product's melting point.
Low recovery of product Leak in the system leading to inefficient distillation. Product decomposition.Check all joints for proper sealing and re-grease if necessary.[5] Ensure the distillation temperature is as low as possible by maintaining a good vacuum.
Distillate is discolored Thermal decomposition. Co-distillation with impurities.Improve the vacuum to lower the boiling point further. Consider a pre-purification step like filtration if solid impurities are present.
Flash Column Chromatography

Description: Flash column chromatography is a rapid purification technique that separates compounds based on their polarity. For this compound, which is a moderately polar compound, a normal-phase setup with silica gel is a common choice. However, due to the potential for acid-catalyzed degradation, a neutralized silica gel or an alternative stationary phase like alumina may be necessary.

Experimental Workflow Diagram:

Flash_Chromatography_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_post Post-Chromatography A Select Solvent System (e.g., Hexane:EtOAc) via TLC B Prepare Silica Gel Slurry (Neutralized if necessary) A->B C Pack Column B->C D Load Crude Sample C->D E Elute with Solvent (Isocratic or Gradient) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions and Evaporate Solvent G->H

Caption: Workflow for the purification of this compound by flash column chromatography.

Detailed Protocol:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • If the crude material is acid-sensitive, consider pre-treating the silica gel with a solvent mixture containing 1-3% triethylamine.[7]

    • Pack the column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Poor separation of spots Inappropriate solvent system. Column overloading.Optimize the solvent system using TLC to achieve better separation between the product and impurities.[6] Reduce the amount of crude material loaded onto the column.
Streaking of the product on the column Compound is too polar for the solvent system. Decomposition on the silica gel.Increase the polarity of the eluent. Use a neutralized silica gel or switch to alumina as the stationary phase.[7]
Product elutes too quickly or too slowly Solvent system is too polar or not polar enough.Adjust the solvent polarity. For slow elution, gradually increase the polarity of the eluent (gradient elution).
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.
Low product recovery Irreversible adsorption to the stationary phase. Decomposition on the column.Use a more polar eluent to ensure complete elution. Use a deactivated stationary phase to prevent degradation.
Recrystallization

Description: Recrystallization is a purification technique for solids. Since this compound is a liquid at room temperature, this method would be applicable if the crude product is a solid or if a solid derivative is formed for purification purposes. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities in the solution.

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_post Post-Crystallization A Select Suitable Solvent(s) B Dissolve Crude Solid in Minimum Hot Solvent A->B C Hot Filter to Remove Insoluble Impurities (if any) B->C D Cool Slowly to Room Temperature C->D E Cool Further in an Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent and Dry F->G

Caption: General workflow for purification by recrystallization.

Detailed Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature.[9] Common solvents to test for a moderately polar compound like this compound (if it were a solid) would include water, ethanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the crystals thoroughly to remove all traces of the solvent.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve Inappropriate solvent.The solvent is not polar enough. Try a more polar solvent or a mixed solvent system.
No crystals form upon cooling Too much solvent was used. Solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[11]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure.Use a lower-boiling solvent. Try a different solvent system. A preliminary purification by another method may be necessary.
Low recovery of crystals Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were not completely collected.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[11]

References

Technical Support Center: 3-Furanmethanol Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the polymerization of 3-Furanmethanol during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and stability of your chemical stocks.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has turned yellow or dark brown and become more viscous. What is happening?

A1: This is a classic sign of degradation, primarily through polymerization. This compound, like many furan derivatives, is susceptible to self-polymerization, which is often indicated by a darkening in color and an increase in viscosity.[1][2] Aged or improperly stored samples may appear amber or brown.[3]

Q2: What are the primary causes of this compound polymerization during storage?

A2: Several factors can initiate or accelerate the polymerization of this compound:

  • Acid Contamination: Furan derivatives are highly susceptible to acid-catalyzed polymerization.[1] Trace amounts of acid on glassware or impurities in the solvent can trigger this process.

  • Exposure to Air (Oxygen): Oxygen can initiate radical polymerization, leading to the degradation of the compound.[1] this compound is known to be air-sensitive.[4][5]

  • Elevated Temperatures: Higher temperatures increase the rate of polymerization.[1] Storing the compound at room temperature for extended periods is not recommended.

  • Exposure to Light: Light, particularly UV light, can provide the energy to initiate polymerization reactions.[6]

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To minimize degradation and polymerization, this compound should be stored with strict adherence to the conditions outlined in the table below. The primary goal is to exclude acid, air, light, and heat.

Q4: Should a stabilizer or inhibitor be added to this compound for storage?

A4: For long-term storage, the use of an inhibitor can be beneficial. Radical inhibitors are particularly effective at preventing polymerization initiated by exposure to air. While specific studies on this compound are limited, data from related furan compounds, such as furfural and other derivatives, provide useful guidance. See the table below for potential options.

Q5: How can I quickly assess if my this compound stock is still usable?

A5: A quick visual inspection is the first step. A pure, stable sample should be a colorless to pale yellow liquid.[7] If your sample shows significant darkening (amber, brown, or black), has become noticeably viscous, or contains solid precipitates, it has likely undergone significant polymerization and should not be used for experiments where high purity is required, as it can lead to inconsistent and unreliable results.

Summary of Quantitative Data

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C (solid) or -80°C (in solvent) is ideal for long-term storage.[8][9][10] For short-term storage, 2-8°C is acceptable.[11]Low temperatures significantly slow the rate of polymerization reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5][6]Prevents oxidation and radical-initiated polymerization caused by atmospheric oxygen.[1]
Light Store in an amber or opaque vial, and keep in a dark place.[6][8]Protects the compound from photodegradation.[6]
Container Use a tightly sealed, high-quality glass container (e.g., amber screw-cap vial with a PTFE-lined cap).[4][8][12]Prevents contamination from air and moisture.

Table 2: Potential Inhibitors for Preventing Polymerization of Furan Derivatives

Inhibitor TypeExampleTypical ConcentrationMechanism of Action
Radical Scavenger HydroquinoneA few crystals; ~100-200 ppmScavenges free radicals, effectively stopping radical-initiated chain polymerization.[1][13]
Antioxidant Dialkylphenylenediamines5 - 1000 ppm (as used for furfural)Inhibit oxidation and subsequent polymerization reactions.[14]

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Actions
Sample has darkened slightly (pale yellow to amber) Initial oxidation or low-level polymerization.1. Verify storage conditions (inert atmosphere, temperature, light protection). 2. The sample may be usable for non-critical applications, but use with caution. 3. For long-term storage, consider adding a radical inhibitor.
Sample is dark brown/black, viscous, or contains solid precipitates Advanced polymerization.1. The compound is significantly degraded and should not be used. 2. Dispose of the material according to your institution's hazardous waste guidelines. 3. Review your complete storage and handling protocol to prevent future loss.
Inconsistent or unexpected experimental results Use of partially polymerized starting material.1. Immediately quarantine the suspected stock of this compound. 2. Perform a visual inspection and compare it to a fresh or properly stored sample. 3. Obtain a new, high-purity lot of the compound for subsequent experiments.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage under Inert Atmosphere

  • Select an Appropriate Container: Choose a clean, dry amber glass vial with a PTFE-lined screw cap or a septa-sealed ampule.

  • Purge the Container: Flush the vial with a gentle stream of dry nitrogen or argon gas for 1-2 minutes to displace all atmospheric oxygen.

  • Transfer the Chemical: Using a syringe or cannula, carefully transfer the this compound into the purged vial.

  • Purge the Headspace: Once the liquid is transferred, briefly flush the headspace above the liquid with the inert gas.

  • Seal Tightly: Immediately and securely seal the vial with the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Label and Store: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial in a freezer at the recommended temperature (-20°C or below).[8][10]

Visualizations

Diagram 1: Key Drivers of this compound Polymerization main This compound poly Polymerization (Degradation) main->poly acid Acid Contaminants acid->main Initiates Acid-Catalyzed Pathway oxygen Oxygen (Air Exposure) oxygen->main Initiates Radical Pathway heat Heat / High Temperature heat->main Accelerates Reaction Rate light UV Light light->main Provides Initiation Energy Diagram 2: Troubleshooting Workflow for Stored this compound start Visually Inspect This compound Sample check Signs of Degradation? (Color change, high viscosity, solids) start->check ok Proceed with Experiment check->ok No bad Do NOT Use! Dispose of Safely check->bad Yes review Review Storage & Handling Protocols to Prevent Recurrence bad->review

References

Addressing challenges in the scale-up of 3-Furanmethanol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 3-Furanmethanol production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Product Yield

Q1: We are experiencing significantly lower than expected yields of this compound during scale-up. What are the potential causes and how can we troubleshoot this?

A1: Low yield during the scale-up of this compound synthesis is a common challenge that can stem from several factors. Key areas to investigate include reaction kinetics, catalyst activity, and the purity of starting materials.

  • Catalyst Deactivation: The catalyst's performance is critical. At an industrial scale, issues like poisoning, sintering, or coking can become more pronounced, leading to reduced activity and selectivity.[1] Consider performing a catalyst characterization to check for deactivation. Implementing a catalyst regeneration step or using a more robust catalyst could be beneficial.[2]

  • Reaction Conditions: Suboptimal temperature and pressure can negatively impact yield. Ensure that heat distribution is uniform across the larger reactor volume, as localized hot spots can lead to thermal degradation of the product or catalyst.[1]

  • Purity of Reactants: The quality of starting materials like 3-furaldehyde or 3-furoic acid is crucial. Impurities can interfere with the catalyst and lead to unwanted side reactions.[3][4]

  • Side Reactions: Unwanted side reactions can consume reactants and reduce the yield of this compound. Analyze the reaction mixture using techniques like GC-MS to identify major byproducts and adjust reaction conditions accordingly to minimize their formation.[2]

Issue 2: Poor Selectivity and Byproduct Formation

Q2: Our scaled-up process is producing a high percentage of byproducts, leading to poor selectivity for this compound. How can we improve this?

A2: Poor selectivity is often linked to the reactivity of the furan ring and the choice of catalyst and reaction conditions.

  • Catalyst Selection: The choice of catalyst is paramount for selectivity. For the hydrogenation of furfural to furfuryl alcohol (a related process), non-precious metal catalysts like Cu-Al2O3-ZnO have shown high selectivity (>99%).[5] For this compound, using a milder reducing agent or a catalyst with a support that favors the desired reaction can prevent over-reduction of the furan ring.[2]

  • Common Byproducts: Over-reduction of the furan ring can lead to the formation of Tetrahydro-3-furanmethanol.[3] Oxidation of the hydroxymethyl group can also occur.[3]

  • Optimizing Conditions: Lowering the reaction temperature and pressure can often improve selectivity by reducing the rate of competing side reactions.[2] The choice of solvent can also significantly influence both conversion and selectivity.[6]

Issue 3: Purification Challenges

Q3: We are finding it difficult to purify this compound to the required >99% purity at a large scale. What are the recommended purification strategies?

A3: Purifying this compound can be challenging due to the presence of structurally similar impurities and its thermal sensitivity.[2][7]

  • Fractional Vacuum Distillation: Given its boiling point of 79-80 °C at 17 mmHg, vacuum distillation is the preferred method to prevent thermal degradation that can occur at atmospheric pressure.[8]

  • Crystallization: If the product can be crystallized from a suitable solvent system, this can be a highly effective method for achieving high purity.[2]

  • Chromatography: While highly effective, large-scale column chromatography can be costly and generate significant solvent waste. It is typically reserved for high-value products or when other methods are insufficient.[2]

Issue 4: Product Stability and Degradation

Q4: We've observed degradation of our purified this compound during storage. What are the stability issues and recommended storage conditions?

A4: Furan derivatives can be sensitive to environmental conditions.[9] this compound is known to be air-sensitive and stable under normal conditions.[10]

  • Potential Degradation Pathways: Furan rings can be susceptible to oxidation and photodegradation.[9] The hydroxymethyl group can also be oxidized.[3]

  • Recommended Storage: To ensure product integrity, store this compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9][10]

Issue 5: Safety in Scale-Up

Q5: What are the primary safety concerns when handling large quantities of this compound?

A5: this compound is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[8][11]

  • Flammability: It has a flash point of 38 °C (100.4 °F). Keep it away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[10][12]

  • Health Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.[11]

  • Handling Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[10] Ensure that safety showers and eyewash stations are readily accessible.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆O₂[3][11]
Molecular Weight98.10 g/mol [3][11]
Boiling Point79-80 °C / 17 mmHg[8]
Density1.139 g/mL at 25 °C
Flash Point38 °C (100.4 °F) - closed cup
AppearanceColorless to pale yellow liquid[8][12]

Table 2: Comparison of Synthesis Parameters for this compound Production

Starting MaterialReducing AgentCatalyst/PromoterSolventYieldPurityReference
3-Furoic AcidSodium BorohydrideZinc ChlorideTetrahydrofuran (THF)95.8 g (from 112 g acid)Not Specified[4]
3-FuraldehydeSodium BorohydrideZinc ChlorideTetrahydrofuran (THF)97.3%99.1%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Furaldehyde

This protocol is based on a patented method for producing this compound.[4]

Materials:

  • 3-Furaldehyde (96g)

  • Anhydrous Tetrahydrofuran (THF) (480g)

  • Zinc Chloride (4.8g)

  • Sodium Borohydride (136.8g)

  • 2 M Hydrochloric Acid

  • Standard reaction glassware suitable for inert atmosphere reactions

Procedure:

  • In a suitable reaction vessel, dissolve 96g of 3-furaldehyde in 480g of anhydrous THF.

  • Add 4.8g of zinc chloride to the solution and stir at room temperature until it is evenly dispersed.

  • Carefully add 136.8g of sodium borohydride in batches to control the reaction rate and temperature.

  • Allow the reaction to proceed at room temperature for 12 hours with continuous stirring.

  • After 12 hours, cautiously neutralize the reaction mixture to a neutral pH using 2 M hydrochloric acid.

  • Filter the resulting solid and wash it twice with THF.

  • Combine the organic layers (the initial filtrate and the washes).

  • Concentrate the combined organic layers under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved via vacuum distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a fractionating column)

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

Procedure:

  • Set up the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Begin stirring and gradually apply vacuum to the system, aiming for a pressure of approximately 17 mmHg.

  • Slowly heat the distillation flask.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction that distills at 79-80 °C under 17 mmHg pressure.[8]

  • Monitor the temperature at the distillation head closely. A stable temperature indicates the collection of a pure fraction.

  • Once the main fraction is collected, stop the heating and allow the system to cool before releasing the vacuum.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_catalyst Investigate Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reactants Verify Reactant Purity start->check_reactants catalyst_deactivated Deactivation Found? (Poisoning, Sintering) check_catalyst->catalyst_deactivated conditions_optimal Conditions Optimal? (Temp, Pressure) check_conditions->conditions_optimal reactants_pure Reactants Pure? check_reactants->reactants_pure catalyst_deactivated->check_conditions No regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivated->regenerate_catalyst Yes conditions_optimal->check_reactants Yes optimize_conditions Optimize Temp/Pressure/ Solvent conditions_optimal->optimize_conditions No purify_reactants Purify Starting Materials reactants_pure->purify_reactants No end_node Improved Yield reactants_pure->end_node Yes regenerate_catalyst->end_node optimize_conditions->end_node purify_reactants->end_node

Caption: Troubleshooting workflow for addressing low product yield.

Purification_Strategy start Crude this compound check_thermal Is the product thermally stable at atmospheric pressure? start->check_thermal vacuum_distill Use Fractional Vacuum Distillation check_thermal->vacuum_distill No atm_distill Atmospheric Distillation (Not Recommended) check_thermal->atm_distill Yes check_purity Purity >99%? vacuum_distill->check_purity atm_distill->check_purity crystallize Can it be crystallized? check_purity->crystallize No final_product High Purity Product check_purity->final_product Yes perform_cryst Perform Crystallization crystallize->perform_cryst Yes chromatography Use Preparative Chromatography (High Cost) crystallize->chromatography No perform_cryst->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Furaldehyde 3-Furaldehyde Reaction Reduction Reaction in Solvent (THF) with Catalyst (ZnCl2) Furaldehyde->Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction Furanmethanol This compound Reaction->Furanmethanol Desired Product Byproducts Byproducts Reaction->Byproducts Side Reactions

Caption: Simplified synthesis pathway for this compound.

References

Technical Support Center: Optimization of Catalysts for the Hydrogenation of 3-Furanmethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the catalytic hydrogenation of 3-Furanmethanol (Furfuryl Alcohol, FFA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products from the hydrogenation of this compound?

The hydrogenation of this compound is a versatile reaction that can yield several valuable chemicals. The product distribution is highly dependent on the catalyst type and reaction conditions. The main products include:

  • Tetrahydrofurfuryl alcohol (THFA): The result of complete hydrogenation of the furan ring.[1][2][3]

  • 1,2-Pentanediol (1,2-PDO) and 1,5-Pentanediol (1,5-PDO): Formed through hydrogenolysis (C-O bond cleavage) of the furan ring.[4][5]

  • 2-Methyltetrahydrofuran (MTHF): A product of hydrodeoxygenation.

  • Cyclopentanone/Cyclopentanol: Resulting from rearrangement reactions, particularly with certain catalyst supports like Al2O3.[4]

Q2: How can I improve the selectivity towards Tetrahydrofurfuryl alcohol (THFA)?

Achieving high selectivity for THFA requires saturating the furan ring without promoting hydrogenolysis.

  • Catalyst Choice: Nickel (Ni)-based catalysts are generally effective for producing THFA.[1][2][3] While noble metals like Palladium (Pd) and Ruthenium (Ru) are active, they can sometimes lead to lower selectivity.[2][3]

  • Reaction Temperature: Higher temperatures typically favor the hydrogenation of the furan ring to produce THFA.[1]

  • Support Material: Using neutral or basic supports (e.g., carbon, silica with low acidity) can suppress side reactions like ring-opening that are often catalyzed by acidic sites.

Q3: My catalyst is deactivating quickly. What are the common causes and solutions?

Catalyst deactivation is a significant challenge. Common causes include:

  • Coking: Polymerization of the reactant or products on the catalyst surface can block active sites. This is often indicated by the formation of surface carbon.[6]

    • Solution: Lower the reaction temperature, ensure high hydrogen concentration on the surface, or use a solvent that can dissolve potential polymeric byproducts.

  • Metal Leaching: The active metal can dissolve into the reaction medium, especially under acidic or hydrothermal conditions. This was observed with Al species in some systems.[1]

    • Solution: Use a more stable support material and ensure the reaction medium has a neutral pH.

  • Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger particles, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature and choose supports that anchor the metal particles effectively. Bimetallic catalysts can also exhibit improved stability.[2][3]

Q4: I am observing a high yield of ring-opening products like pentanediols. How can this be controlled?

The formation of pentanediols versus THFA is a classic selectivity challenge.

  • Catalyst Metal: Ruthenium (Ru) catalysts are often used to promote hydrogenolysis to diols.[4] To avoid this, consider using Ni-based systems.

  • Support and Solvent: The choice of support and solvent plays a crucial role. For instance, Ru supported on MgO in water has been shown to favor the formation of 1,2-pentanediol, whereas Ru on Al2O3 can lead to rearrangements.[4]

  • Promoters: The addition of a second metal (e.g., ReOx, WOx) can modify the catalyst's electronic properties and steer selectivity towards or away from ring opening.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of this compound 1. Catalyst Deactivation: Coking or leaching has occurred.[1][6] 2. Insufficient Hydrogen: H₂ pressure is too low or H₂ is not sufficiently available at the catalyst surface.[6] 3. Low Temperature: The reaction temperature is below the activation energy threshold. 4. Mass Transfer Limitations: Poor mixing is preventing the reactant from reaching the catalyst surface.[7]1. Regenerate the catalyst (if possible) or use a fresh batch. Consider bimetallic catalysts for better stability.[2][3] 2. Increase H₂ pressure. Ensure the catalyst surface is pre-saturated with hydrogen before introducing the reactant.[6] 3. Gradually increase the reaction temperature. 4. Increase the stirring rate (for batch reactors) or decrease the catalyst particle size.[7]
Poor Selectivity to Desired Product (e.g., THFA) 1. Incorrect Metal Choice: The active metal favors an alternative reaction pathway (e.g., Ru for hydrogenolysis).[4] 2. Acidic Support: The catalyst support possesses acid sites that catalyze side reactions like rearrangement or polymerization.[1] 3. Non-Optimal Temperature: The temperature may favor one reaction over another (e.g., lower temps for C=O hydrogenation vs. higher temps for ring hydrogenation).[1]1. Screen different active metals. Ni is often preferred for THFA production.[1][2][3] 2. Use a support with low acidity, such as activated carbon, or a basic support like MgO.[4] 3. Perform a temperature screening study to find the optimal range for your desired product.
Poor Carbon Balance 1. Formation of Gaseous Products: Side reactions like decarbonylation may be occurring. 2. Formation of Insoluble Polymers (Coke): Heavy byproducts are forming and precipitating or adhering to the catalyst.[1] 3. Volatile Product Loss: Lighter products may be lost during sampling or workup.1. Analyze the gas phase of the reactor headspace using Gas Chromatography (GC). 2. After the reaction, wash the catalyst with a strong solvent and analyze the extract. Perform a thermogravimetric analysis (TGA) on the used catalyst. 3. Ensure the system is well-sealed and use a cooled trapping system for any vent lines.

Data Presentation: Catalyst Performance

The following table summarizes the performance of various catalysts in the hydrogenation of furanic compounds, providing a reference for catalyst selection. Note that many studies begin with furfural, with this compound (furfuryl alcohol, FA) as an intermediate.

CatalystSupportTemp. (°C)H₂ Pressure (bar)Key Product(s)Conversion (%)Selectivity (%)Reference
Ni/Ba-Al₂O₃Ba-Al₂O₃--THFA-99[1]
Ni/NCNTsN-doped Carbon Nanotubes130-THFA-100[1]
Cu-Co/γ-Al₂O₃γ-Al₂O₃220402-Methylfuran (MF)10078[1]
Pt-WOx/TiO₂TiO₂--1,2,6-hexanetriol45-[8]
Ru/MgOMgO190-1,2-Pentanediol-42[4]
2Pd/Al₂O₃Al₂O₃2000.1 MPaFurfuryl Alcohol9085[9]
Cu/Al₂O₃-ZnOAl₂O₃-ZnO1201 MPaFurfuryl Alcohol>99>99[10]

Experimental Protocols

Protocol 1: Liquid-Phase Hydrogenation in a Batch Reactor

This protocol outlines a general procedure for screening catalysts for this compound hydrogenation.

  • Catalyst Pre-treatment (Reduction):

    • Place a weighed amount of the catalyst (e.g., 0.1 - 0.25 g) into the reactor vessel.[11][12]

    • Seal the reactor and purge it several times with an inert gas (N₂ or Ar), followed by purges with H₂.

    • Pressurize the reactor with H₂ to a desired pressure and heat it to the reduction temperature (e.g., 350 °C for Cu/SiO₂) for a specified time (e.g., 1-3 hours) to reduce the metal oxides to their active metallic state.[13][14]

    • Cool the reactor to the desired reaction temperature.

  • Reaction Execution:

    • Once at the target temperature (e.g., 100-200 °C), safely introduce the reaction solution (e.g., 50 mL of a solution of this compound in a solvent like 2-propanol or water) into the reactor via an injection pump or a sample loop.[11]

    • Pressurize the reactor with H₂ to the final reaction pressure (e.g., 1-6 MPa).[11][15]

    • Begin stirring at a high rate (e.g., >1000 rpm) to overcome mass transfer limitations.[7]

    • Start timing the reaction and take liquid samples periodically using a filtered dip tube to monitor progress.

  • Product Analysis:

    • Cool the collected samples and dilute them with a suitable solvent.

    • Analyze the samples using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5) to determine the concentration of the reactant and products.[13]

    • Calculate conversion and selectivity based on the GC analysis. Ensure the carbon balance is checked for each run.[13]

Visualizations

Reaction Pathway Diagram

The diagram below illustrates the potential reaction pathways starting from this compound. The desired path is often determined by the catalyst and conditions selected.

ReactionPathways cluster_input Reactant cluster_products Potential Products FFA This compound THFA Tetrahydrofurfuryl Alcohol (THFA) FFA->THFA Ring Hydrogenation (e.g., Ni, Pd) PDO Pentanediols (1,2-PDO, 1,5-PDO) FFA->PDO Hydrogenolysis (e.g., Ru) REARR Rearrangement (e.g., Cyclopentanone) FFA->REARR Rearrangement (Acidic Supports) HDO Hydrodeoxygenation (e.g., MTHF) FFA->HDO C-O Cleavage THFA->PDO Ring Opening

Caption: Reaction network for the hydrogenation of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common experimental problems.

TroubleshootingWorkflow start Experiment Start check_conv Check Conversion start->check_conv check_sel Check Selectivity check_conv->check_sel Conversion OK low_conv Issue: Low Conversion check_conv->low_conv Conversion Low low_sel Issue: Poor Selectivity check_sel->low_sel Selectivity Poor success Problem Resolved check_sel->success Selectivity OK step1_conv 1. Increase Temperature/Pressure 2. Increase Stirring Rate low_conv->step1_conv step1_sel 1. Adjust Temperature 2. Change Solvent low_sel->step1_sel step1_conv->check_conv Re-evaluate step2_conv Check Catalyst Activity: - Run standard reaction - Perform characterization (TEM, Chemisorption) step1_conv->step2_conv No Improvement step3_conv Catalyst Deactivated. Regenerate or Replace. step2_conv->step3_conv step1_sel->check_sel Re-evaluate step2_sel Screen Catalyst Supports (e.g., Carbon, SiO2, MgO) step1_sel->step2_sel No Improvement step3_sel Screen Active Metals (e.g., Ni for THFA, Ru for Diols) step2_sel->step3_sel step3_sel->check_sel Re-evaluate

Caption: A logical workflow for troubleshooting hydrogenation experiments.

References

Technical Support Center: Resolving Issues in the GC-MS Analysis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of furan derivatives.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)

Question: My chromatographic peaks for furan derivatives are showing significant tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in GC-MS analysis and can arise from several factors. Here are the primary causes and their solutions:

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with analytes, causing tailing.[1]

    • Solution: Use deactivated liners and columns. If your column is old, it may have active sites; trimming the first few centimeters or replacing it might be necessary.[2] Regularly cleaning the inlet liner is also crucial.[2]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.[1]

    • Solution: Regularly bake out your column to remove contaminants. Trimming the front end of the column can also eliminate the contaminated section.[3]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing and broadening.[1][2]

    • Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion distance into the injector and detector.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks.[1]

    • Solution: Try reducing the injection volume or using a higher split ratio.[2]

Issue 2: Poor Resolution and Co-eluting Peaks

Question: I am having difficulty separating my target furan derivatives from other compounds in the sample. How can I improve resolution and address co-elution?

Answer:

Poor resolution and co-elution can significantly impact the accuracy of your analysis. Here are several strategies to address these issues:

  • Inadequate GC Column Selection: Using a non-polar or low-polarity column may not provide sufficient selectivity for structurally similar furan derivatives.[1]

    • Solution: Employ a high-polarity stationary phase column. For furan fatty acid methyl esters (FAMEs), a cyanopropyl silicone column (e.g., HP-88) is recommended.[1] For separating various furan derivatives, an HP-5MS column has been used successfully.[2][4]

  • Suboptimal GC Oven Temperature Program: A poorly optimized temperature program can lead to insufficient separation of closely eluting compounds.[1]

    • Solution: Optimize the oven temperature program by using a slower ramp rate, especially during the elution of the target analytes, to enhance separation.[1]

  • Complex Sample Matrix: Furan derivatives are often present as minor components in complex matrices, which can contain a high concentration of other compounds that may co-elute.[1]

    • Solution 1: Multidimensional Gas Chromatography (MDGC or GCxGC): This is a powerful technique for separating trace compounds in complex matrices by using two columns with different selectivities, providing significantly enhanced resolution.[1]

    • Solution 2: Targeted Mass Spectrometry (GC-MS/MS): Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This allows for the selection of unique precursor and product ion transitions for each analyte, significantly improving selectivity.[1]

  • Confirmation of Co-elution:

    • Mass Spectrometry: Examine the mass spectra across the peak. If the spectra change from the leading edge to the trailing edge, it indicates the presence of more than one compound.[1][5]

    • Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" on a peak are often indicators of co-elution.[1]

Issue 3: Low or No Signal for Furan Derivatives

Question: I am observing very low or no peaks for my furan derivative standards or samples. What could be the reason?

Answer:

Low or no signal can be a frustrating issue. The cause often lies in the sample preparation or the inherent instability of the analytes.

  • Inappropriate Derivatization Method: For furan fatty acids, the use of acidic catalysts like boron trifluoride in methanol (BF3-MeOH) can lead to the degradation of the furan ring, resulting in significantly reduced or absent peaks.[2][6]

    • Solution: It is highly recommended to use base-catalyzed methylation methods or derivatization with (trimethylsilyl)diazomethane (TMS-DM) to avoid degradation of the furan ring.[1][7]

  • Sample Degradation: Furan derivatives, particularly furan fatty acids, are prone to oxidation.[2]

    • Solution: Ensure samples are stored at or below -60°C to minimize degradation. During sample preparation, working under a nitrogen atmosphere is advisable to prevent oxidation.[2]

  • Low Analyte Concentration: The concentration of furan derivatives in your samples may be below the limit of detection (LOD) of your GC-MS system in full-scan mode.[2]

    • Solution: For higher sensitivity, consider using a triple quadrupole mass spectrometer operating in MRM mode.[2] Alternatively, techniques like UPLC-ESI-MS/MS can offer even greater sensitivity.[2]

  • Analyte Loss During Sample Preparation: The high volatility of some furan derivatives can lead to their loss during sample handling and preparation.[8][9]

    • Solution: Keep the sample temperature as low as possible during handling.[9] Sample preparation for headspace analysis should be fast and well-designed to minimize analyte loss.[9]

Issue 4: Matrix Effects Impacting Quantification

Question: I suspect that matrix effects are affecting the accuracy of my quantitative analysis of furan derivatives. How can I identify and mitigate these effects?

Answer:

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[10]

  • Identifying Matrix Effects:

    • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A stable signal is observed until a matrix component elutes from the column and causes a dip or rise in the signal, indicating ion suppression or enhancement.

    • Standard Addition Method: This is a quantitative method where the sample is spiked with known concentrations of the analyte. If the response is not proportional to the added amount, it indicates the presence of matrix effects.[11]

  • Mitigating Matrix Effects:

    • Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[10]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[9]

    • Isotope Dilution: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. This is a very effective way to correct for matrix effects and improve accuracy.[11]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the limit of detection.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for volatile furan derivatives in food matrices?

A1: Due to the high volatility of furan and its derivatives, headspace (HS) sampling and headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are the two main analytical methods.[12] HS-SPME has demonstrated improved sensitivity for the quantitation of furan and its derivatives at lower concentration levels.[12] A number of SPME fiber coatings are available, with those based on carboxen-polydimethylsiloxane (PDMS) being successful for furan analysis.[8]

Q2: Which GC column is recommended for the analysis of a wide range of furan derivatives?

A2: The choice of GC column is critical for separating complex mixtures. An HP-5MS column has been shown to be effective for separating a wide range of furan derivatives, including isomers like 2-methylfuran and 3-methylfuran, as well as 2,3-dimethylfuran and 2,5-dimethylfuran.[4][13] For the analysis of furan fatty acid methyl esters, a polar column like the Agilent HP-INNOWax is effective.[2]

Q3: Is derivatization always necessary for the GC-MS analysis of furan derivatives?

A3: Derivatization is primarily necessary for furan derivatives with active functional groups, such as the carboxyl group in furan fatty acids, to increase their volatility and thermal stability for GC analysis.[7] For highly volatile compounds like furan itself and its simple alkylated derivatives, derivatization is not required.

Q4: How can I avoid the formation of furan as an artifact during sample analysis?

A4: Furan can be formed as a by-product when the sample is heated in the headspace apparatus.[8] It has been shown that raising the incubation temperature from 60°C to 80°C can substantially increase the amount of furan formed in a range of foods.[8] To minimize artifact formation, it is recommended to use a lower equilibration temperature, for example, 60°C instead of 80°C.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data for the GC-MS analysis of furan derivatives from various studies.

Table 1: Method Validation Parameters for Furan and its Derivatives in Food Matrices

AnalyteMatrixMethodLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
Furan and 10 derivativesCanned oily fish, fruit, juiceSPME-GC-MS/MS-0.003–0.67576–117[4][13]
Furan and alkylfuransChocolateHS-SPME-GC-MS-0.48–2.50 (µg/kg)81-109[14]
FuranJuices, hot drinks, sauces, baby foodHS-SPME-GC/MS-0.18-1.57 (ppb)-[15]
FuranVarious foodsHS-GC-MS0.1 - 50.04 - 20-[16]
FuranVarious foodsSPME-GC-MS0.01 - 0.780.02 - 2.60-[16]

Table 2: Precision Data for Furan Analysis

MatrixMethodAnalyte ConcentrationIntra-day RSD (%)Inter-day RSD (%)Reference
Various food matricesSPME-GC-MS/MSNot specified1–164–20[4]
Juices, sauces, hot drinksHS-SPME-GC/MS0.65-1.4 ppb-3.4-12.6[15]

Experimental Protocols

Protocol 1: General GC-MS Method for Furan and its Derivatives in Food

This protocol is based on a validated method for the simultaneous analysis of furan and 10 of its derivatives.[4][13]

  • Sample Preparation (SPME Arrow):

    • For fruit or juice samples, mix 5 g of the sample with 5 mL of saturated NaCl solution in a headspace vial.

    • For canned oily fish, mix 1 g of the sample with 9 mL of saturated NaCl solution.

    • Equilibrate the sample at 35°C for 15 minutes.

    • Use a carboxen-polydimethylsiloxane (CAR/PDMS) SPME arrow to adsorb the analytes from the headspace for 15 minutes at 35°C.

  • GC-MS/MS Conditions:

    • GC System: Agilent GC-MS system or equivalent.[1]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4][13]

    • Injector: Split mode with a split ratio of 1:10, split flow rate of 10 mL/min, and an injector temperature of 280°C.[4][13]

    • Oven Program: Initial temperature of 32°C, hold for 4 min, then ramp to 200°C at 20°C/min, and hold for 3 min.[4][13]

    • MS Detector:

      • Mode: Multiple Reaction Monitoring (MRM).[4]

      • Ion Source Temperature: 230°C.[1]

      • Transfer Line Temperature: 250°C.[1]

Protocol 2: Derivatization of Furan Fatty Acids to FAMEs

This protocol describes a base-catalyzed methylation method to avoid degradation of the furan ring.[1]

  • Saponification:

    • To your lipid sample, add 2 mL of 0.5 M methanolic KOH.

    • Heat at 80°C for 5 minutes.

  • Methylation:

    • Cool the sample on ice.

    • Add 1 mL of methanolic BF3 complex solution and heat at 80°C for 5 minutes. (Note: To minimize potential degradation, optimization of reaction time and temperature is crucial.[7])

  • Extraction:

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Shake vigorously.

    • Allow the phases to separate and transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_troubleshoot Troubleshooting Steps cluster_end Resolution start Problem Observed (e.g., Peak Tailing, Co-elution) check_standard Inject Pure Standard start->check_standard peak_ok Peak OK? check_standard->peak_ok sample_prep Optimize Sample Prep (Cleanup, Derivatization) peak_ok->sample_prep Yes instrument_maintenance Perform Instrument Maintenance (Liner, Column Trim) peak_ok->instrument_maintenance No gc_method Optimize GC Method (Column, Temp. Program) sample_prep->gc_method resolved Issue Resolved gc_method->resolved instrument_maintenance->gc_method Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Homogenized Sample add_solution Add NaCl Solution sample->add_solution headspace_vial Seal in Headspace Vial add_solution->headspace_vial equilibrate Equilibrate (e.g., 35°C, 15 min) headspace_vial->equilibrate spme HS-SPME (e.g., CAR/PDMS fiber) equilibrate->spme gc_ms GC-MS/MS Analysis spme->gc_ms data Data Processing gc_ms->data Coelution_Resolution cluster_solutions Resolution Strategies problem Co-elution Detected optimize_temp Optimize Oven Temperature Program (Slower Ramp) problem->optimize_temp change_column Change GC Column (Higher Polarity) problem->change_column use_msms Use GC-MS/MS (MRM) problem->use_msms solution Peaks Resolved optimize_temp->solution change_column->solution use_msms->solution

References

Strategies for thoughtful troubleshooting of organic synthesis experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for organic synthesis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Reaction Yield

Q: My reaction is giving a very low yield. What are the potential causes and how can I improve it?

A: Low yields are a common issue in organic synthesis and can stem from a variety of factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2][3] Key areas to investigate include the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.[1]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_reagents Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->check_reagents check_reagents->start Impure/Inactive optimize_conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) check_reagents->optimize_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC, GC-MS, NMR) optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions Reaction Stalled workup_purification Evaluate Work-up & Purification (Extraction, Chromatography, Recrystallization) monitor_reaction->workup_purification Reaction Complete workup_purification->start Product Loss decomposition Check for Product Decomposition workup_purification->decomposition decomposition->workup_purification Decomposition Occurs side_reactions Investigate Side Reactions decomposition->side_reactions No Decomposition end Improved Yield side_reactions->end Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Strategies for Yield Improvement

StrategyParameters to VaryTypical Range of Variation
Reagent & Solvent Quality PurityRe-purify reagents (distillation, recrystallization), use freshly opened solvents.
Water/Air SensitivityUse anhydrous solvents, inert atmosphere (N₂ or Ar).
Reaction Conditions Temperature± 10-20 °C from the literature procedure.
Concentration0.1 M to 2.0 M.
StoichiometryUse a slight excess (1.1-1.5 eq.) of one reactant.[4]
Reaction TimeMonitor by TLC/GC-MS to determine the optimal time.
Work-up & Purification Extraction pHAdjust pH to ensure the product is in the organic layer.
ChromatographyOptimize solvent system and stationary phase.[5]

2. Unexpected Side Products

Q: My reaction is producing significant amounts of unexpected side products. How can I identify and minimize them?

A: The formation of side products can complicate purification and reduce the yield of the desired product.[6][7] Identifying these impurities and understanding the side reactions is key to optimizing your synthesis.

Logical Steps to Address Side Products

SideProducts start Side Products Detected isolate_characterize Isolate & Characterize Side Products (NMR, MS, IR) start->isolate_characterize propose_mechanism Propose Mechanism for Side Product Formation isolate_characterize->propose_mechanism modify_conditions Modify Reaction Conditions to Disfavor Side Reaction (Lower Temp, Change Catalyst, Use Protecting Groups) propose_mechanism->modify_conditions reassess_reagents Re-evaluate Reagent Choice propose_mechanism->reassess_reagents end Minimized Side Products modify_conditions->end reassess_reagents->end

Caption: A decision-making diagram for managing side product formation.

Common Side Reactions and Mitigation Strategies

Side Reaction TypePotential CauseMitigation Strategy
Over-reaction/Degradation Reaction time too long, temperature too high.Monitor the reaction closely and quench it once the starting material is consumed.[1] Reduce the reaction temperature.
Isomerization Acidic or basic conditions, high temperature.Adjust the pH of the reaction mixture. Run the reaction at a lower temperature.
Polymerization High concentration of reactive monomers.Slowly add the reactive monomer to the reaction mixture. Use a lower concentration.
Reaction with Solvent Reactive solvent (e.g., protic solvents in Grignard reactions).Choose an inert solvent.

3. Stalled or Incomplete Reactions

Q: My reaction starts but then stalls before all the starting material is consumed. What should I do?

A: A stalled reaction can be frustrating, but it often points to a specific issue with the reagents or reaction conditions.[8]

Troubleshooting a Stalled Reaction

StalledReaction cluster_0 Initial Checks cluster_1 Intervention Strategies a Reaction Stalls b Check Reagent Activity (e.g., titrate organometallics) a->b c Verify Catalyst Activity b->c d Add More Reagent/Catalyst c->d e Increase Temperature d->e f Change Solvent e->f

Caption: A workflow for addressing stalled organic synthesis reactions.

Potential Causes and Solutions for Stalled Reactions

Potential CauseSuggested Solution
Deactivated Reagent or Catalyst Add a fresh portion of the reagent or catalyst.[8] Ensure reagents are properly stored and handled.
Inhibitor Present Purify starting materials to remove potential inhibitors.
Product Inhibition As the product forms, it may inhibit the catalyst. Consider removing the product as it forms if feasible.
Equilibrium Reached If the reaction is reversible, consider using Le Chatelier's principle to drive it forward (e.g., remove a byproduct).

4. Purification Challenges

Q: I'm having difficulty purifying my product. What are some common issues and how can I resolve them?

A: Effective purification is critical for obtaining a high-purity compound.[9] The choice of purification method depends on the properties of your compound and the impurities present.[5]

Decision Tree for Purification Method Selection

Purification start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile (BP < 150 °C at 1 atm)? is_solid->is_volatile No (Oil/Liquid) recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation / Kugelrohr is_volatile->distillation Yes chromatography Column Chromatography is_volatile->chromatography No recrystallization->chromatography Still Impure

Caption: A decision-making guide for selecting a purification method.

Common Purification Problems and Solutions

ProblemPotential CauseSuggested Solution
Streaking on TLC Plate Compound is too polar for the solvent system, or it is acidic/basic and interacting strongly with the silica gel.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Use a more polar solvent system.
Poor Separation in Column Chromatography Inappropriate solvent system or column packing.Optimize the solvent system using TLC. Ensure the column is packed properly to avoid channels.
Oiling out during Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling solvent. Add a small seed crystal to induce crystallization.
Formation of an Emulsion during Extraction Vigorous shaking, presence of surfactants.Add brine to break the emulsion. Filter the mixture through Celite. Allow the mixture to stand for a longer period.[10]

Key Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Purpose: To quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • Methodology:

    • Prepare a TLC plate by drawing a light pencil line about 1 cm from the bottom.

    • Using a capillary tube, spot a small amount of the reaction mixture on the baseline. Also spot the starting material(s) as a reference.

    • Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front with a pencil, and let it dry.

    • Visualize the spots using a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate, iodine).

    • The reaction is complete when the starting material spot has disappeared.

2. Flash Column Chromatography for Purification

  • Purpose: To separate a desired compound from a mixture based on its polarity.

  • Methodology:

    • Select an appropriate solvent system based on TLC analysis (aim for an Rf of ~0.3 for the desired compound).

    • Pack a glass column with silica gel or another stationary phase as a slurry in the chosen eluent.

    • Carefully load the crude product, pre-adsorbed onto a small amount of silica gel, onto the top of the column.

    • Add a layer of sand to the top of the column to prevent disturbance of the stationary phase.

    • Elute the column with the chosen solvent system, applying positive pressure (flash chromatography) to increase the flow rate.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Recrystallization for Purification of Solids

  • Purpose: To purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools.

  • Methodology:

    • Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

    • Dissolve the impure solid in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Optimizing Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chemical reactions through the effective use of controls.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of controls in chemical experiments?

A1: In chemical reactions, controls serve as a benchmark to ensure the validity and reliability of your results. They help confirm that the observed outcome is due to the variable being tested and not an error in the experimental procedure or reagents. Positive controls validate negative results, while negative controls validate positive results.

Q2: What is a positive control and when should I use it?

A2: A positive control is a reaction or sample where a known, expected positive result should occur. It is used to confirm that the experimental setup, reagents, and procedure are capable of producing the desired outcome. If a positive control fails, it indicates a problem with the experimental conditions, not necessarily the hypothesis being tested. For instance, when testing a new catalyst, a positive control would be a reaction with a well-established catalyst known to be effective for that transformation.

Q3: What is a negative control and why is it crucial?

A3: A negative control is a reaction or sample where the active variable is omitted, and therefore, no positive result is expected. For example, in a reaction testing a new catalyst, the negative control would be to run the reaction with all components except the catalyst. This helps to rule out false positives and ensures that the reaction does not proceed on its own or due to a contaminant.

Q4: My reaction yield is lower than expected. What are the common causes?

A4: Low reaction yields can stem from several factors, including impure or degraded reagents, incorrect stoichiometry, suboptimal reaction temperature, or insufficient reaction time. Incomplete reactions or the presence of side reactions can also significantly reduce the yield of the desired product. Additionally, product loss can occur during the workup and purification stages.

Q5: I've identified an unexpected side product. What could be the reason?

A5: The formation of unexpected side products is often due to competing reaction pathways, which can be favored by suboptimal reaction conditions such as temperature or the presence of impurities. The reactivity of the starting materials or intermediates can also lead to undesired secondary reactions. It's also possible that your product is unstable under the reaction or workup conditions.

Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Yield

If you are experiencing a lower than expected yield, follow these steps to diagnose and resolve the issue.

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) check_reagents->check_conditions Reagents OK reagents_issue Repurify/replace reagents Adjust stoichiometry check_reagents->reagents_issue Issue Found run_controls Perform Control Reactions check_conditions->run_controls Conditions as per protocol conditions_issue Adjust temperature/time Ensure inert atmosphere check_conditions->conditions_issue Deviation Found analyze_workup Evaluate Workup and Purification run_controls->analyze_workup Controls validate setup controls_fail Troubleshoot experimental setup/ reagent preparation run_controls->controls_fail Controls Fail optimize Optimize Reaction Conditions analyze_workup->optimize Minimal loss observed workup_issue Modify extraction/purification Check for product volatility analyze_workup->workup_issue Significant Loss Side_Product_Investigation start Unexpected Side Product Detected q1 Is the side product an isomer of the desired product? start->q1 a1_yes Consider isomerization pathways. Modify temperature or catalyst. q1->a1_yes Yes a1_no No q1->a1_no q2 Does the side product result from a known reactivity of the starting materials? a1_no->q2 a2_yes Adjust stoichiometry or addition rate of reagents. q2->a2_yes Yes a2_no No q2->a2_no q3 Could the side product arise from a reaction with the solvent or impurities? a2_no->q3 a3_yes Use a different solvent or purify existing solvent and reagents. q3->a3_yes Yes a3_no No q3->a3_no q4 Is it possible the product is unstable and degrading? a3_no->q4 a4_yes Modify workup conditions (e.g., avoid acid/base, lower temperature). q4->a4_yes Yes a4_no Investigate novel reaction pathways. q4->a4_no No Controlled_Experiment_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) prep_reagents Prepare and purify reagents and solvent prep_glassware Oven-dry all glassware prep_reagents->prep_glassware setup_main Main Experiment: Reactants + Solvent + New Catalyst prep_glassware->setup_main setup_pos Positive Control: Reactants + Solvent + Known Catalyst prep_glassware->setup_pos setup_neg Negative Control: Reactants + Solvent (No Catalyst) prep_glassware->setup_neg run_reactions Run all reactions under identical conditions (temp, time, stirring) setup_main->run_reactions setup_pos->run_reactions setup_neg->run_reactions monitor Monitor progress (TLC, GC, etc.) run_reactions->monitor analyze Analyze results and compare outcomes monitor->analyze

Techniques for monitoring the progress of 3-Furanmethanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 3-Furanmethanol. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring reactions with this compound? A1: The most common and effective techniques for monitoring this compound reactions are Thin Layer Chromatography (TLC) for rapid qualitative checks, and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also powerful for structural confirmation and in-situ monitoring.[2][3]

Q2: How can I perform a quick check to see if my starting material is being consumed? A2: Thin Layer Chromatography (TLC) is the ideal method for rapid, qualitative monitoring. By spotting the reaction mixture alongside the this compound starting material on a TLC plate, you can visually track the disappearance of the starting material spot and the appearance of new product spots.

Q3: What is the best technique for obtaining precise quantitative data on reaction conversion? A3: For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[1] When coupled with an appropriate internal standard, these techniques can provide precise measurements of the concentration of reactants and products over time, allowing for the calculation of reaction kinetics and final yield.

Q4: How can I identify unknown byproducts in my reaction mixture? A4: Mass Spectrometry (MS), typically coupled with chromatography (GC-MS or LC-MS), is the most powerful tool for identifying unknown byproducts.[1][4] GC-MS is particularly well-suited for volatile compounds like this compound and its derivatives.[5] The mass spectrometer provides mass-to-charge ratio information, which helps in elucidating the structure of unexpected compounds.

Q5: Is it possible to monitor a this compound reaction in real-time without taking samples? A5: Yes, in-situ monitoring can be achieved using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Raman spectroscopy.[3][6] By setting up the reaction directly within the spectrometer, you can acquire data continuously without disturbing the reaction, providing detailed kinetic information.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the monitoring of this compound reactions.

TLC (Thin Layer Chromatography)

  • Q: Why are my spots streaking on the TLC plate?

    • A: Streaking is often caused by applying a sample that is too concentrated. Try diluting your reaction mixture sample before spotting it on the plate. It can also result from a solvent system that is too polar for the compound, causing it to move with the solvent front instead of partitioning effectively.

  • Q: I don't see any spots for my product, even though I expect the reaction to be working. What is the issue?

    • A: This could be due to several factors:

      • UV Inactivity: Your product may not be UV-active. This compound and many of its derivatives are UV-active, but if your product loses this chromophore, it won't appear under a UV lamp.

      • Incorrect Stain: The visualization stain you are using may not react with your product. A potassium permanganate (KMnO₄) stain is generally effective for the hydroxyl group in this compound, but a different stain might be needed for the product.[8]

      • Low Concentration: The product concentration may be too low to be detected by TLC. Try concentrating the sample before spotting.

HPLC (High-Performance Liquid Chromatography)

  • Q: My this compound peak is tailing. How can I improve the peak shape?

    • A: Peak tailing for polar compounds like this compound is often caused by interactions with acidic silanol groups on the silica-based column packing.[9] To resolve this, you can:

      • Use a base-deactivated or end-capped column with low silanol activity.[9][10]

      • Add a small amount of a competing base, like triethylamine, to the mobile phase.

      • Adjust the pH of the mobile phase.

      • Ensure the sample solvent is compatible with the mobile phase.[9]

  • Q: I am observing unexpected "ghost peaks" in my chromatogram. What is their source?

    • A: Ghost peaks can arise from contamination in the mobile phase or carryover from a previous injection.[9] Ensure you are using high-purity solvents and implement a thorough needle and injector wash protocol between runs.

GC-MS (Gas Chromatography-Mass Spectrometry)

  • Q: Why can't I resolve this compound from an isomer in my mixture?

    • A: Co-elution of isomers can be challenging. A GC-MS/MS method using multiple reaction monitoring (MRM) mode can significantly enhance selectivity and allow for the resolution of isomers like 2-methylfuran and 3-methylfuran.[1][5] Optimizing the GC temperature program, such as using a slower ramp rate, can also improve separation.

  • Q: My signal-to-noise ratio is very low. How can I improve sensitivity?

    • A: For trace-level analysis, using a pre-concentration technique like Solid-Phase Microextraction (SPME), particularly with an SPME-Arrow, can significantly increase the amount of analyte introduced to the GC-MS system, thereby improving sensitivity and lowering detection limits.[1]

NMR (Nuclear Magnetic Resonance) Spectroscopy

  • Q: My NMR spectra have broad peaks and a distorted baseline, making integration difficult. What's the cause?

    • A: This is often due to poor magnetic field homogeneity within the sample.[3] Ensure your sample is free of solid particles by filtering it into the NMR tube. The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can also cause significant line broadening; degassing the sample can help. For in-situ monitoring, ensure stirring is stopped and the mixture is allowed to settle before acquisition.[7]

Data Presentation

Table 1: Comparison of Common Monitoring Techniques

TechniqueInformation ProvidedSpeedCostQuantitative?Key Advantage
TLC Qualitative (Presence/Absence)Very Fast (5-20 min)LowNoRapid, simple, and inexpensive for quick checks.
GC-MS Quantitative, Structural (Mass)Moderate (10-40 min)HighYesExcellent for volatile compounds and identifying unknowns.[4][5]
HPLC-UV QuantitativeModerate (10-30 min)MediumYesRobust and reliable for routine quantitative analysis.[10]
NMR Quantitative, StructuralSlow (requires setup)HighYesProvides detailed structural information and allows for non-invasive, in-situ monitoring.[3]

Table 2: Characteristic NMR Data for this compound

Solvent: CDCl₃

NucleusChemical Shift (δ, ppm)Description
¹H NMR ~7.41Multiplet, 1H (H2 on furan ring)
~7.39Multiplet, 1H (H5 on furan ring)
~6.43Multiplet, 1H (H4 on furan ring)
~4.55Singlet, 2H (-CH₂OH)
~1.81Broad Singlet, 1H (-OH)
¹³C NMR ~143.3C5
~139.9C2
~125.1C3
~109.9C4
~56.1-CH₂OH

(Data sourced from reference[11])

Experimental Protocols

Protocol 1: TLC Monitoring of a this compound Oxidation Reaction

  • Plate Preparation: Use a silica gel-coated TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom.

  • Spotting:

    • Using a capillary tube, spot the this compound starting material on the left side of the starting line.

    • Dip a new capillary tube into the reaction mixture and spot it in the center of the line.

    • If available, spot the expected product (e.g., 3-Furaldehyde) on the right side of the line as a reference.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).[11] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

    • Submerge the plate in a potassium permanganate (KMnO₄) staining solution and gently heat with a heat gun. The starting material (an alcohol) will appear as a yellow spot on a purple background.[8]

Protocol 2: Quantitative Analysis by HPLC

  • System Parameters (Example): [10]

    • Column: C18 reverse-phase column (e.g., Newcrom R1).

    • Mobile Phase: Acetonitrile and water mixture with 0.1% formic acid (for MS compatibility).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of an internal standard (e.g., 1,3-dichlorobenzene) in the mobile phase.

    • At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction.

    • Quench the reaction if necessary (e.g., by adding cold solvent).

    • Dilute the aliquot in a known volume of the internal standard stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC. Integrate the peak areas for this compound, the product(s), and the internal standard. Use a pre-established calibration curve to determine the concentration of each component and calculate the reaction conversion.

Visualizations

G General Workflow for Reaction Monitoring cluster_prep Preparation cluster_analysis Analysis Cycle cluster_decision Decision start Start Reaction choose_tech Choose Monitoring Technique (TLC, GC, HPLC) start->choose_tech take_sample Withdraw Aliquot choose_tech->take_sample analyze Perform Analysis take_sample->analyze interpret Interpret Data (e.g., % Conversion) analyze->interpret is_complete Is Reaction Complete? interpret->is_complete workup Proceed to Workup is_complete->workup Yes continue_rxn Continue Reaction is_complete->continue_rxn No, progressing troubleshoot Troubleshoot (e.g., Stalled Reaction) is_complete->troubleshoot No, stalled continue_rxn->take_sample Wait for next time point

Caption: A flowchart illustrating the general workflow for monitoring a chemical reaction.

G Troubleshooting HPLC Peak Tailing start Problem: Peak Tailing Observed q1 Is sample solvent stronger than mobile phase? start->q1 sol1 Action: Re-dissolve sample in mobile phase or weaker solvent. q1->sol1 Yes q2 Is column overloaded? q1->q2 No end Peak Shape Improved sol1->end sol2 Action: Reduce injection volume or dilute sample. q2->sol2 Yes q3 Possible secondary interactions (e.g., silanol groups)? q2->q3 No sol2->end sol3 Action: - Use end-capped column - Adjust mobile phase pH - Add competing base q3->sol3 Yes q3->end No (Check for column degradation) sol3->end

Caption: A decision tree for troubleshooting poor peak shape (tailing) in HPLC analysis.

G Interrelationship of Monitoring Techniques TLC TLC (Qualitative) HPLC HPLC (Quantitative) TLC->HPLC Informs method development GCMS GC-MS (Quantitative & Identification) HPLC->GCMS Cross-validation NMR NMR (Structural & In-situ) GCMS->NMR Confirms structure Reaction This compound Reaction Reaction->TLC Quick Check Reaction->HPLC Precise Kinetics Reaction->GCMS Byproduct ID Reaction->NMR Real-time View

Caption: The synergistic relationship between different analytical techniques for reaction monitoring.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Furan Determination in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of furan and its derivatives in food is paramount due to their potential carcinogenicity. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in selecting the most appropriate technique for specific research needs.

Furan, a volatile organic compound, forms in a wide range of foods during thermal processing.[1][2] Its classification as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) necessitates sensitive and reliable analytical methods for its detection and quantification in various food matrices.[1][3] The primary analytical technique for furan determination is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace (HS) sampling technique due to furan's high volatility.[1][4][5] Variations of this method, such as Headspace Solid-Phase Microextraction (HS-SPME), have been developed to enhance sensitivity and simplify sample preparation.[5][6][7]

Performance Comparison of Analytical Methods

The choice of analytical method for furan determination depends on factors such as the food matrix, the required sensitivity, and the desired sample throughput. The following table summarizes the key performance parameters of commonly employed methods, providing a clear comparison for informed decision-making.

MethodFood MatrixLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Recovery (%)Reference
HS-GC-MS Coffee0.30.892 - 102[8][9]
Low-moisture snack foods0.4 - 4.4-96 - 102[10]
Jarred baby food0.05 µg/kg4 µg/kg85.4 - 101.5
Various foods0.2 - 0.90.6 - 2.989.4 - 108[11]
HS-SPME-GC-MS Coffee0.0020.006-
Baby food & Infant formula0.2 - 0.50.5 - 2-[12]
Jarred baby food0.018 - 0.0350.060 - 0.11798.42 - 99.8[13]
Eight food matrices0.01 - 0.020.04 - 0.0677.81 - 111.47[14]
HS-SPME-Arrow-GC-MS/MS Commercial foods0.001 - 1.0710.003 - 3.571-[15]
Different food commodities-0.003 - 0.67576 - 117[16][17]

Experimental Workflows and Protocols

A generalized workflow for the determination of furan in food matrices is depicted below. This typically involves sample preparation, headspace extraction, GC-MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis Homogenization Sample Homogenization (if solid) Weighing Weighing of Sample into Headspace Vial Homogenization->Weighing Addition Addition of Water/Saline and Internal Standard Weighing->Addition Incubation Incubation at Controlled Temperature and Time Addition->Incubation SPME SPME Fiber Exposure (for HS-SPME) Incubation->SPME HS-SPME GC_MS GC-MS Analysis Incubation->GC_MS Static HS SPME->GC_MS Data Data Acquisition and Processing GC_MS->Data

Figure 1. General workflow for furan determination in food.

Detailed Experimental Protocols

Below are representative experimental protocols for the HS-GC-MS and HS-SPME-GC-MS methods, synthesized from multiple validated studies.

1. Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is a robust and widely used technique for furan analysis.

  • Sample Preparation:

    • For solid samples, homogenize to a uniform consistency.[1]

    • Weigh an appropriate amount of the sample (e.g., 1-5 g) into a headspace vial.[15][18]

    • Add a known volume of saturated NaCl solution or water to the vial.[7]

    • Spike the sample with a deuterated internal standard (d4-furan) for accurate quantification.[4][9]

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.[18]

  • Headspace Conditions:

    • Equilibrate the vial in a headspace autosampler at a controlled temperature, typically between 50°C and 60°C, for a specific duration (e.g., 30 minutes).[5][10] Note: Higher temperatures (e.g., 80°C) can lead to the artificial formation of furan in some matrices.[1][12]

    • After equilibration, a portion of the headspace gas is automatically injected into the GC-MS system.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[19]

    • Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or similar.[19]

    • Injection Mode: Split.[19]

    • Injector Temperature: 235°C - 280°C.[9][19]

    • Oven Temperature Program: An initial temperature of around 35°C held for a few minutes, followed by a ramp to higher temperatures to elute furan and other compounds.[19]

    • Carrier Gas: Helium at a constant flow rate.[19]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[19]

    • Monitored Ions: m/z 68 and 39 for furan, and m/z 72 and 42 for d4-furan.[5][9]

2. Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique offers improved sensitivity by pre-concentrating furan from the headspace onto a coated fiber.[6]

  • Sample Preparation:

    • The initial sample preparation steps are similar to the HS-GC-MS method.

  • HS-SPME Conditions:

    • Equilibrate the sample vial at a controlled temperature (e.g., 30°C - 50°C) for a set time (e.g., 15-20 minutes).[6][15]

    • Expose a conditioned SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace for a specific extraction time (e.g., 10-20 minutes) with agitation.[6][15][18]

    • Retract the fiber and insert it into the GC injector for thermal desorption of the analytes.

  • GC-MS Parameters:

    • The GC-MS parameters are generally similar to those used for the HS-GC-MS method, with a key difference in the injection port which is operated in splitless mode during the desorption of the SPME fiber.[7][18] The desorption temperature is typically high (e.g., 260°C - 280°C) to ensure complete transfer of furan from the fiber to the GC column.[7][19]

Conclusion

The selection of an appropriate analytical method for furan determination is critical for ensuring food safety and for research in food science and toxicology. While HS-GC-MS provides a reliable and robust platform, HS-SPME-GC-MS and its more advanced variations like HS-SPME-Arrow-GC-MS/MS offer superior sensitivity, which is crucial for detecting trace levels of furan in complex food matrices. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific analytical requirements. The use of stable isotope dilution analysis with d4-furan is highly recommended for all methods to ensure the highest accuracy and to compensate for matrix effects and variations in sample preparation.[20]

References

A Comparative Analysis of the Reactivity of 3-Furanmethanol and 2-Furanmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the chemical behavior of two isomeric furanmethanols, offering a comparative analysis of their reactivity in key organic transformations. This report provides supporting experimental data, detailed protocols, and visual aids to assist researchers in selecting the appropriate isomer for their synthetic needs.

The isomeric furanmethanols, 3-Furanmethanol and 2-Furanmethanol (commonly known as furfuryl alcohol), are versatile building blocks in organic synthesis, finding applications in the pharmaceutical, agrochemical, and materials science sectors. While structurally similar, the position of the hydroxymethyl group on the furan ring significantly influences their chemical reactivity. This guide presents a comparative study of their behavior in three key reaction types: Diels-Alder cycloaddition, oxidation, and acid-catalyzed polymerization, supported by available experimental and theoretical data.

Comparative Reactivity at a Glance

Reaction TypeThis compound2-Furanmethanol (Furfuryl Alcohol)Key Observations
Diels-Alder Cycloaddition Computationally predicted to have a lower activation energy barrier, suggesting higher reactivity.[1]Known to undergo Diels-Alder reactions, with kinetic data available for reactions with maleic anhydride.[2][3]The substitution pattern on the furan ring influences the dienophilic reactivity.
Oxidation Readily oxidized to furan-3-carboxaldehyde.Can be oxidized to furfural, though it is also prone to polymerization under certain oxidative conditions.The primary alcohol functionality in both isomers is susceptible to oxidation.
Acid-Catalyzed Polymerization Less prone to polymerization compared to its 2-substituted isomer.Readily undergoes acid-catalyzed polymerization to form poly(furfuryl alcohol) resins.[4][5][6]The position of the hydroxymethyl group dramatically affects the stability and polymerization tendency in acidic media.

Diels-Alder Cycloaddition: A Tale of Two Dienophiles

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is a key transformation for furan derivatives. Computational studies on the reaction of furan derivatives with maleic anhydride suggest that 3-substituted furans, including this compound, exhibit a lower activation energy barrier compared to their 2-substituted counterparts.[1] This suggests that this compound may be the more reactive diene in this cycloaddition.

Diels_Alder_Reactivity cluster_3_Furanmethanol This compound Reactivity cluster_2_Furanmethanol 2-Furanmethanol Reactivity 3-FM This compound TS_3FM Transition State (Lower Activation Energy) 3-FM->TS_3FM Maleic Anhydride Product_3FM Diels-Alder Adduct TS_3FM->Product_3FM Comparative_Analysis Comparative Analysis Product_3FM->Comparative_Analysis 2-FM 2-Furanmethanol TS_2FM Transition State (Higher Activation Energy) 2-FM->TS_2FM Maleic Anhydride Product_2FM Diels-Alder Adduct TS_2FM->Product_2FM Product_2FM->Comparative_Analysis

A diagram illustrating the comparative Diels-Alder reactivity pathway.

Oxidation: A Direct Route to Aldehydes

The oxidation of the primary alcohol functionality in both this compound and 2-Furanmethanol provides a straightforward route to the corresponding aldehydes, furan-3-carboxaldehyde and furfural, respectively. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation, offering mild conditions that minimize over-oxidation to carboxylic acids.[8][9][10]

While both isomers can be oxidized, the stability of the starting material and the product can influence the reaction outcome. 2-Furanmethanol is known to be sensitive to acidic conditions and can be prone to polymerization, which can be a competing side reaction during oxidation, especially with more acidic oxidizing agents.[4] The choice of a neutral or buffered oxidizing agent is therefore crucial for the successful synthesis of furfural from 2-Furanmethanol.

Oxidation_Workflow Start Furanmethanol Isomer Oxidation Oxidation (e.g., PCC in CH2Cl2) Start->Oxidation Aldehyde Corresponding Furan-carboxaldehyde Oxidation->Aldehyde Workup Reaction Work-up (Filtration, Extraction) Aldehyde->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure Aldehyde Purification->Final_Product

A generalized experimental workflow for the oxidation of furanmethanols.

Acid-Catalyzed Polymerization: A Stark Contrast in Stability

The most significant difference in reactivity between this compound and 2-Furanmethanol is observed under acidic conditions. 2-Furanmethanol readily undergoes acid-catalyzed polymerization, forming a dark-colored resin known as poly(furfuryl alcohol).[4][5][6] This reaction is a cornerstone of furan chemistry and is utilized in the production of binders, composites, and coatings. The polymerization proceeds through the formation of a resonance-stabilized carbocation at the C5 position, which then reacts with another molecule of furfuryl alcohol.

In contrast, this compound is significantly more stable in the presence of acid and is less prone to polymerization. This enhanced stability can be attributed to the less favorable formation of a carbocation intermediate upon protonation of the hydroxyl group. This difference in stability is a critical consideration for any acid-mediated reaction involving these isomers.

Polymerization_Comparison cluster_2Furanmethanol 2-Furanmethanol cluster_3Furanmethanol This compound 2FM 2-Furanmethanol Protonation_2FM Protonation (H+) 2FM->Protonation_2FM Carbocation_2FM Resonance-Stabilized Carbocation Protonation_2FM->Carbocation_2FM Polymerization Polymerization Carbocation_2FM->Polymerization Resin Poly(furfuryl alcohol) Resin Polymerization->Resin 3FM This compound Protonation_3FM Protonation (H+) 3FM->Protonation_3FM Stability Relatively Stable (Less prone to polymerization) Protonation_3FM->Stability

References

A Comparative Guide to Accuracy and Precision in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods stands as a cornerstone for ensuring the safety, efficacy, and quality of drug products. Among the critical parameters evaluated during validation, accuracy and precision are paramount in establishing the reliability and trustworthiness of analytical data. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and validating the most appropriate methods for their specific needs.

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, defining the essential characteristics to be investigated.[1] This guide will delve into the practical application of these principles, offering a comparative analysis of widely used analytical technologies.

Understanding Accuracy and Precision

Before delving into comparative data, it is crucial to understand the distinct concepts of accuracy and precision:

  • Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is a measure of the exactness of the method and is often expressed as percent recovery.

  • Precision is the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] It reflects the random error of a method and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Precision is further categorized into three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within-laboratory variations, such as on different days, with different analysts, or with different equipment.

  • Reproducibility: Precision between laboratories.

cluster_0 Core Concepts cluster_1 Types of Precision Accuracy Accuracy (Closeness to True Value) Repeatability Repeatability (Same Conditions, Short Time) Intermediate Intermediate Precision (Within-Lab Variations) Reproducibility Reproducibility (Between-Lab Variations) Precision Precision (Closeness of Repeated Measurements) Precision->Repeatability is assessed at different levels Repeatability->Intermediate Intermediate->Reproducibility

Caption: Relationship between Accuracy and Precision.

Comparative Performance of Analytical Techniques

The choice of an analytical technique significantly impacts the achievable levels of accuracy and precision. Below is a comparison of commonly used methods in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures, leading to significant improvements in speed, resolution, and sensitivity.[3][4][5]

Table 1: Comparison of HPLC and UPLC for the Analysis of Riociguat and its Impurities [3]

ParameterHPLCUPLC
Accuracy (Recovery %)
Riociguat98.5 - 101.2%99.1 - 100.8%
Impurity A97.9 - 102.1%98.5 - 101.5%
Impurity B98.2 - 101.5%98.9 - 101.1%
Precision (%RSD)
Repeatability< 1.0%< 0.5%
Intermediate Precision< 1.5%< 1.0%
Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, while LC-MS/MS is highly versatile and suitable for a wide range of analytes, including non-volatile and thermally labile compounds.[6]

Table 2: Comparison of GC-MS and LC-MS/MS for the Analysis of Nitrosamine Impurities [6]

ParameterGC-MS/MSLC-MS/MS
Accuracy (Recovery % ± SD)
N-Nitrosodimethylamine (NDMA)103.4 ± 7.2%95.2 ± 5.1%
N-Nitrosodiethylamine (NDEA)105.1 ± 6.5%98.7 ± 4.8%
Precision (%RSD)
N-Nitrosodimethylamine (NDMA)< 5%< 6%
N-Nitrosodiethylamine (NDEA)< 4%< 5%

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to achieving reliable and reproducible validation results.

Protocol for Determining Accuracy

Accuracy is typically assessed using one of the following approaches:

  • Analysis of a Certified Reference Material (CRM): The results of the analytical method are compared to the certified value of the CRM.

  • Recovery Studies: A known amount of analyte is added (spiked) into a blank matrix or a sample already containing the analyte. The recovery of the added analyte is then calculated.

Experimental Workflow for Accuracy (Recovery Study):

start Start: Accuracy Validation prep_samples Prepare Samples (e.g., 3 concentrations, 3 replicates each) start->prep_samples spike_samples Spike Samples with Known Amount of Analyte prep_samples->spike_samples analyze_samples Analyze Spiked and Unspiked Samples using the Method spike_samples->analyze_samples calc_recovery Calculate Percent Recovery for Each Sample analyze_samples->calc_recovery compare_criteria Compare Recovery to Acceptance Criteria (e.g., 98-102%) calc_recovery->compare_criteria pass Method is Accurate compare_criteria->pass Pass fail Investigate and Optimize Method compare_criteria->fail Fail

Caption: Workflow for Accuracy Assessment.

Procedure for a Spiked Sample Recovery Study (HPLC):

  • Preparation of Samples: Prepare a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). For each concentration level, prepare three replicate samples.

  • Spiking: Add a known quantity of the analyte reference standard to the placebo (matrix without the analyte) or the sample.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percent recovery using the following formula: % Recovery = (Amount found / Amount added) * 100

  • Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.[7]

Protocol for Determining Precision

Precision is determined by repeatedly analyzing a homogeneous sample.

Experimental Workflow for Precision (Repeatability):

start Start: Precision Validation prep_samples Prepare Homogeneous Sample (at least 6 replicates) start->prep_samples analyze_samples Analyze Replicates using the Method under Repeatability Conditions prep_samples->analyze_samples calc_stats Calculate Mean, Standard Deviation, and %RSD analyze_samples->calc_stats compare_criteria Compare %RSD to Acceptance Criteria (e.g., <2%) calc_stats->compare_criteria pass Method is Precise compare_criteria->pass Pass fail Investigate and Optimize Method compare_criteria->fail Fail

Caption: Workflow for Precision Assessment.

Procedure for Repeatability (HPLC):

  • Preparation of Samples: Prepare a minimum of six replicate injections of a homogeneous sample at 100% of the test concentration, or a minimum of nine determinations covering the specified range (three concentrations, three replicates each).

  • Analysis: Analyze the samples under the same operating conditions over a short period.

  • Calculation: Calculate the mean, standard deviation, and the relative standard deviation (%RSD).

  • Acceptance Criteria: The %RSD should typically be less than 2%.[7][8]

Procedure for Intermediate Precision (GC-MS):

  • Experimental Design: Design an experiment to assess the effect of random events on the precision of the analytical procedure. This typically involves varying parameters such as:

    • Days (at least two different days)

    • Analysts (at least two different analysts)

    • Equipment (at least two different instruments)

  • Analysis: Have different analysts prepare and analyze the same homogeneous sample on different days using different equipment.

  • Calculation: Calculate the mean, standard deviation, and %RSD for the combined data.

  • Acceptance Criteria: The %RSD for intermediate precision is generally expected to be slightly higher than for repeatability, for example, less than 3%.[7]

Conclusion

The validation of analytical methods is a critical process in drug development and manufacturing, with accuracy and precision being fundamental to ensuring data integrity. As demonstrated, the choice of analytical technology, such as HPLC, UPLC, GC-MS, or LC-MS/MS, has a direct impact on the performance of the method. UPLC generally offers enhanced precision and speed over HPLC, while the selection between GC-MS and LC-MS/MS depends on the nature of the analyte.

By adhering to the principles outlined in the ICH Q2(R2) guideline and implementing robust experimental protocols, researchers and scientists can confidently establish the accuracy and precision of their analytical methods. This, in turn, ensures the reliability of the data used to make critical decisions regarding the quality, safety, and efficacy of pharmaceutical products.

References

A Comparative Guide to Determining the Limit of Detection and Quantification for Furan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of furan in various matrices is critical due to its classification as a possible human carcinogen. This guide provides an objective comparison of common analytical methods for furan quantification, focusing on the determination of the limit of detection (LOD) and limit of quantification (LOQ). Supported by experimental data, this document aims to assist researchers in selecting the most suitable methodology for their specific analytical needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method for furan analysis is often a balance between sensitivity, precision, and the nature of the sample matrix. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) are the most prevalent techniques. The following tables summarize the quantitative performance data for these methods based on various studies. It is important to note that LOD and LOQ values can be influenced by the sample matrix and specific instrumental conditions.

Table 1: Performance Characteristics of HS-GC-MS for Furan Analysis
Parameter LOD (ng/g) LOQ (ng/g) Matrix
Method 0.1Not SpecifiedFood
HS-GC-MS[1]0.3Not SpecifiedFood
HS-GC-MS[2]0.2 - 0.90.6 - 2.9Apple Juice, Peanut Butter
HS-GC-MS[3]0.7 - 1.52.0 - 5.0Coffee, Applesauce, Juices, Other Foods
HS-GC-MS (FDA)[4]~0.5 ppb (µg/L)~1 ppb (µg/L)Beverages
HS-GC-MS[5]
Table 2: Performance Characteristics of SPME-GC-MS for Furan Analysis
Parameter LOD (ng/g) LOQ (ng/g) Matrix
Method 0.01 - 0.020.04 - 0.06Ham, Milk, Apple Juice, etc.[6][7]
SPME-GC-MS[6][7]0.180.54Semi-solid and Paste-type Foods
SPME-GC-MS[8]0.02 - 0.12Not SpecifiedVarious Foods
HS-SPME-GC-ITMS[9]0.008 - 0.070.03 - 0.25Carbohydrate-rich Foods
HS-SPME-GC-ITMS[10]0.30.8Coffee
SPME-GC/MS[11][12]0.001 - 1.0710.003 - 3.571Various Food Matrices
SPME-GC-MS/MS[10][13][14]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is based on the principle of analyzing the volatile compounds in the headspace above the sample.

Sample Preparation:

  • Weigh approximately 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, 5-10 g can be used directly.[15]

  • Add a known amount of deuterated furan (d4-furan) as an internal standard.[1][15]

  • For solid or semi-solid samples, add a specific volume of saturated NaCl solution or purified water to facilitate the release of furan.[15][16]

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.[16]

  • Vortex the sealed vial to ensure thorough mixing.

HS-GC-MS Analysis:

  • Place the prepared vial into the headspace autosampler.

  • Equilibrate the vial at a controlled temperature (e.g., 30-80°C) for a specific time (e.g., 10-30 minutes) to allow furan to partition into the headspace.[1][17]

  • A heated, gas-tight syringe or a sample loop is used to inject a specific volume (e.g., 50 µL to 1 mL) of the headspace gas into the GC injector.[1]

  • Gas Chromatography: Separation is typically performed on a capillary column suitable for volatile compounds (e.g., HP-PLOT Q or BPX-volatiles).[13] The oven temperature is programmed to achieve optimal separation.

  • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for furan (m/z 68 and 39) and d4-furan (m/z 72) are monitored.[2][11]

Determination of LOD and LOQ:

  • LOD is typically determined as the concentration that yields a signal-to-noise ratio (S/N) of 3.[2]

  • LOQ is determined as the concentration that yields an S/N of 10, or it can be established as the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.[18]

Method 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This technique utilizes a coated fiber to extract and concentrate furan from the sample headspace before injection into the GC-MS.

Sample Preparation:

  • Sample preparation is similar to the HS-GC-MS method, with the sample, internal standard (d4-furan), and any diluents placed in a sealed headspace vial.[16]

SPME Analysis:

  • The vial is placed in an autosampler equipped with an SPME unit.

  • The vial is incubated at a specific temperature (e.g., 30-60°C) for a set time.[10][13]

  • The SPME fiber (e.g., Carboxen/PDMS) is exposed to the headspace of the sample for a defined period to allow for the adsorption of furan.[10][13]

  • The fiber is then retracted and transferred to the heated injection port of the GC-MS, where the analytes are thermally desorbed.[16]

GC-MS Analysis:

  • The GC-MS analysis follows a similar procedure to the HS-GC-MS method, with separation on a capillary column and detection in SIM mode.

Determination of LOD and LOQ:

  • The determination of LOD and LOQ follows the same principles as in the HS-GC-MS method, based on the signal-to-noise ratio.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining LOD and LOQ and the logical relationship between these parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Determination sample Homogenized Sample add_is Add Internal Standard (d4-furan) sample->add_is dilute Add Diluent (Water/NaCl soln.) add_is->dilute seal Seal Vial dilute->seal equilibrate Equilibrate Vial seal->equilibrate extract Headspace Sampling or SPME Extraction equilibrate->extract gcms GC-MS Analysis (SIM Mode) extract->gcms peak_integration Peak Integration gcms->peak_integration calibration Calibration Curve peak_integration->calibration sn_ratio Signal-to-Noise Ratio (S/N) Calculation peak_integration->sn_ratio lod_loq Determine LOD (S/N=3) & LOQ (S/N=10) sn_ratio->lod_loq lod_loq_relationship cluster_levels Analyte Concentration Levels cluster_interpretation Interpretation of Results below_lod Below LOD not_detected Analyte Not Detected below_lod->not_detected Result at_lod At LOD detected Analyte Detected (Not Quantifiable) at_lod->detected Result between Between LOD & LOQ between->detected Result at_loq At or Above LOQ quantified Analyte Detected & Quantifiable at_loq->quantified Result

References

Navigating Linearity and Range in Analytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the linearity and range of an analytical method is a cornerstone of validation, ensuring data accuracy and reliability. This guide provides a comprehensive comparison of regulatory expectations, detailed experimental protocols, and illustrative data to aid in the robust validation of methods for chemical compound analysis.

The ability of an analytical method to produce results that are directly proportional to the concentration of an analyte within a specific range is known as linearity. The range itself is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) all emphasize the critical importance of these parameters in analytical method validation. While their core principles align, subtle differences in their guidelines exist, which can impact the design and execution of validation studies.

Regulatory Landscape: A Comparative Overview

A thorough understanding of the guidelines from major regulatory agencies is paramount for successful drug development and submission. Below is a comparative summary of the key recommendations from ICH, FDA, and EMA regarding linearity and range.

ParameterInternational Council for Harmonisation (ICH) Q2(R1)U.S. Food and Drug Administration (FDA)European Medicines Agency (EMA)
Linearity Definition Ability to elicit test results which are directly proportional to the concentration of analyte in samples within a given range.[2]The ability of an analytical procedure to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample.The ability of the analytical procedure to obtain results which are directly proportional to the concentration of the analyte.
Minimum Number of Concentrations A minimum of 5 concentrations is recommended.[2]Recommends a minimum of five concentrations.[3]A minimum of 5 concentrations is generally recommended.
Evaluation of Linearity Visual inspection of a plot of signals as a function of analyte concentration is a primary step.[4] If a linear relationship exists, test results should be evaluated by appropriate statistical methods, such as by calculation of a regression line by the method of least squares.[3][4] The correlation coefficient, y-intercept, and slope of the regression line should be submitted.[3]Emphasizes statistical analysis, including the calculation of the correlation coefficient, y-intercept, slope of the regression line, and residual sum of squares.[3] A plot of the data should be included.Recommends a scientific evaluation of the response function. A linear model is often preferred for ease of use, but other models can be used if they better describe the relationship. Statistical evaluation of the goodness of fit is expected.
Acceptance Criteria for Linearity The correlation coefficient (r) should be evaluated. A value of r > 0.99 is generally considered acceptable.[4] The y-intercept should be compared to a specified limit (e.g., a certain percentage of the response at 100% concentration). Residual plots should be visually inspected for random distribution.The correlation coefficient, y-intercept, and slope of the regression line should meet pre-defined acceptance criteria.[3] The FDA also mentions that for some methods, accuracy may be inferred from precision, linearity, and specificity.[3]The acceptance criteria for the goodness of fit of the calibration model should be predefined and justified. The back-calculated concentrations of the calibration standards should be within a specified limit of the nominal value.
Range Definition The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]The interval between the upper and lower levels of analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity using the method as written.[2]The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Establishing the Range The specified range is normally derived from linearity studies and depends on the intended application of the procedure.[2] It is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[2]The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[3]The range is confirmed by demonstrating that the method is linear, accurate, and precise for the analyte from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
Recommended Ranges for Assay Normally from 80% to 120% of the test concentration.[4]Typically 80% to 120% of the test concentration for a drug substance or finished product assay.[3]For the assay of a drug substance or a finished product, the range is typically 80% to 120% of the test concentration.
Recommended Ranges for Impurity Testing From the reporting threshold of an impurity to 120% of the specification.[2]From the quantitation limit to 120% of the impurity specification.From the limit of quantification (LOQ) to a concentration that is appropriate for the control of the impurity.

Experimental Protocols

A well-designed experimental protocol is crucial for generating high-quality data to support the validation of linearity and range. The following is a generalized protocol that can be adapted for various analytical techniques.

Objective

To establish the linearity and range of the analytical method for the quantification of [Chemical Compound Name] in [Matrix].

Materials
  • Reference Standard (RS) of the chemical compound of known purity.

  • Blank matrix (e.g., placebo, biological fluid).

  • All necessary reagents and solvents of appropriate grade.

  • Calibrated analytical instrumentation (e.g., HPLC, GC-MS).

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a suitable amount of the Reference Standard and dissolve it in a pre-determined solvent to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the blank matrix or a suitable diluent. The concentrations should span the expected working range of the method. For example, for an assay, concentrations could be 80%, 90%, 100%, 110%, and 120% of the nominal concentration.[4]

Experimental Procedure
  • Instrument Setup: Set up the analytical instrument according to the developed method parameters.

  • System Suitability: Perform system suitability tests to ensure the system is performing adequately before injecting the calibration standards.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Acquisition: Record the analytical response (e.g., peak area, absorbance) for each injection.

Data Analysis
  • Linearity Plot: Plot the mean analytical response versus the corresponding concentration for each calibration standard.

  • Linear Regression: Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the slope (m), the y-intercept (c), and the coefficient of determination (R²).

  • Residual Analysis: Plot the residuals (the difference between the observed and predicted response) against the concentration.

  • Range Determination: The range is determined as the interval between the lowest and highest concentrations that meet the acceptance criteria for linearity, accuracy, and precision.

Comparative Experimental Data

To illustrate the application of these principles, the following tables present hypothetical experimental data for the validation of linearity and range for two different analytical methods: a High-Performance Liquid Chromatography (HPLC) method for a small molecule drug and a Gas Chromatography-Mass Spectrometry (GC-MS) method for a volatile impurity.

Table 1: Linearity Data for HPLC Analysis of a Small Molecule Drug
Concentration (µg/mL)Mean Peak Area (n=3)Predicted Peak AreaResidual
80102543102600-57
9011532111530021
100128156128000156
11014078914070089
120153502153400102

Regression Analysis Results:

  • Slope (m): 1270

  • Y-intercept (c): 1143

  • Coefficient of Determination (R²): 0.9995

Table 2: Linearity Data for GC-MS Analysis of a Volatile Impurity
Concentration (ng/mL)Mean Peak Area (n=3)Predicted Peak AreaResidual
10 (LOQ)5125057
2512651270-5
50254325403
7538013810-9
100508950809
120610560969

Regression Analysis Results:

  • Slope (m): 50.8

  • Y-intercept (c): 4.2

  • Coefficient of Determination (R²): 0.9998

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is essential for proper execution and documentation. The following diagram, generated using Graphviz (DOT language), illustrates the key steps in determining the linearity and range of an analytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards (min. 5 levels) prep_stock->prep_cal sys_suit Perform System Suitability prep_cal->sys_suit analyze Analyze Standards (n>=3) sys_suit->analyze plot_data Plot Response vs. Concentration analyze->plot_data lin_reg Perform Linear Regression plot_data->lin_reg res_ana Analyze Residuals lin_reg->res_ana accept_crit Compare to Acceptance Criteria res_ana->accept_crit det_range Determine Linearity & Range accept_crit->det_range

Caption: Workflow for Linearity and Range Determination.

Logical Relationships in Acceptance Criteria

The decision-making process for accepting the linearity and range of an analytical method involves evaluating multiple parameters. The following diagram illustrates the logical flow for this assessment.

G start Start Evaluation r_squared R² ≥ 0.995? start->r_squared y_intercept Y-intercept within limits? r_squared->y_intercept Yes fail Method Optimization Required r_squared->fail No residuals Residuals randomly distributed? y_intercept->residuals Yes y_intercept->fail No pass Linearity & Range Acceptable residuals->pass Yes residuals->fail No

References

Comparative analysis of different synthetic routes to 3-Furanmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for producing 3-Furanmethanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail common synthetic pathways, presenting quantitative data, experimental protocols, and visual representations to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound, also known as 3-furylcarbinol, is a heterocyclic alcohol with the furan ring substituted at the 3-position with a hydroxymethyl group. Its unique structure makes it a crucial intermediate in the synthesis of a variety of complex organic molecules. The primary routes to this compound involve the reduction of 3-substituted furan carbonyl compounds, such as 3-furaldehyde and 3-furoic acid or its esters. Additionally, direct hydroxymethylation of the furan ring represents an alternative, though less common, approach. This guide will compare these methods based on yield, purity, reaction conditions, and reagent selection.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through the reduction of a carbonyl group at the 3-position of the furan ring. The choice of starting material and reducing agent are critical factors influencing the efficiency and outcome of the synthesis.

Route 1: Reduction of 3-Furaldehyde

The reduction of 3-furaldehyde is a straightforward and high-yielding method for the preparation of this compound. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation, often in the presence of a Lewis acid catalyst to enhance reactivity.

Route 2: Reduction of 3-Furoic Acid

3-Furoic acid can also serve as a starting material for the synthesis of this compound. Similar to the reduction of the aldehyde, this transformation can be effectively carried out using sodium borohydride, typically in the presence of a catalyst.

Route 3: Reduction of Ethyl 3-Furancarboxylate

Esters of 3-furoic acid, such as ethyl 3-furancarboxylate, can be reduced to this compound using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). This method is effective but requires anhydrous conditions and careful handling of the pyrophoric reagent.

Route 4: Direct Hydroxymethylation of Furan

A less conventional approach involves the direct hydroxymethylation of furan using formaldehyde in the presence of an acid catalyst. This method is attractive for its atom economy but can be challenging in terms of controlling regioselectivity, often leading to a mixture of 2- and 3-substituted products, as well as polysubstituted byproducts.

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.

RouteStarting MaterialReagents/CatalystSolventReaction TimeTemperatureYield (%)Purity (%)
1 3-FuraldehydeNaBH₄, ZnCl₂THF12 hRoom Temp.97.399.1
2 3-Furoic AcidNaBH₄, ZnCl₂THF12 hRoom Temp.96.598.7
3 Ethyl 3-FurancarboxylateLiAlH₄Anhydrous Et₂O45 min0 °C to Room Temp.93Not Specified
4 FuranHCHO, Acid CatalystNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol for Route 1: Reduction of 3-Furaldehyde[1]
  • Dissolve 96 g of 3-furaldehyde in 480 g of tetrahydrofuran (THF).

  • Add 4.8 g of zinc chloride to the solution and stir at room temperature until uniform.

  • Add 136.8 g of sodium borohydride in batches, maintaining the reaction at room temperature.

  • Continue stirring for 12 hours.

  • Adjust the pH to neutral with 2 M hydrochloric acid.

  • Filter the solid precipitate and wash it twice with THF.

  • Combine the organic layers and concentrate under reduced pressure to obtain this compound.

Protocol for Route 2: Reduction of 3-Furoic Acid[1]
  • Dissolve 112 g of 3-furoic acid in 560 g of tetrahydrofuran (THF).

  • Add 5.6 g of zinc chloride and stir at room temperature until the mixture is homogeneous.

  • Add 136.8 g of sodium borohydride in portions.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Neutralize the reaction mixture with 2 M hydrochloric acid.

  • Filter the solid and wash it with THF.

  • Combine the organic phases and remove the solvent under reduced pressure to yield this compound.

Protocol for Route 3: Reduction of Ethyl 3-Furancarboxylate

This protocol is adapted from a general procedure for the reduction of esters with lithium aluminum hydride.

  • To a solution of ethyl 3-furancarboxylate (1 equivalent) in anhydrous diethyl ether, add lithium aluminum hydride (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 45 minutes.

  • Cool the reaction mixture back to 0 °C and quench by the sequential addition of water (to consume excess LiAlH₄), 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

Synthetic_Routes_to_3_Furanmethanol cluster_reductions Reduction Routes cluster_direct_synthesis Direct Synthesis 3-Furaldehyde 3-Furaldehyde This compound This compound 3-Furaldehyde->this compound NaBH4 / ZnCl2 3-Furoic Acid 3-Furoic Acid 3-Furoic Acid->this compound NaBH4 / ZnCl2 Ethyl 3-Furancarboxylate Ethyl 3-Furancarboxylate Ethyl 3-Furancarboxylate->this compound LiAlH4 Furan Furan Furan->this compound HCHO / H+ Experimental_Workflow_Reduction Start Dissolve Starting Material (3-Furaldehyde or 3-Furoic Acid) in THF Add_Catalyst Add ZnCl2 Catalyst Start->Add_Catalyst Add_Reducing_Agent Add NaBH4 in Batches Add_Catalyst->Add_Reducing_Agent React Stir at Room Temperature for 12 hours Add_Reducing_Agent->React Quench Neutralize with HCl React->Quench Filter Filter Precipitate Quench->Filter Extract Combine Organic Layers Filter->Extract Concentrate Concentrate under Reduced Pressure Extract->Concentrate End This compound Concentrate->End

A Researcher's Guide to Inter-laboratory Comparison of Furan Analysis in Food

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of furan in food samples is critical due to its classification as a possible human carcinogen. This guide provides an objective comparison of analytical methodologies for furan determination, supported by data from inter-laboratory studies and proficiency tests. It details experimental protocols for common methods and outlines the workflow of a typical proficiency testing scheme.

The analysis of furan, a volatile organic compound, presents significant analytical challenges, leading to variability in reported results between laboratories.[1] Inter-laboratory comparisons are therefore essential for assessing the proficiency of analytical methods and ensuring the reliability of data.

Data Presentation: A Comparative Look at Analytical Performance

The performance of laboratories in detecting furan is regularly assessed through proficiency tests (PTs). These tests highlight the strengths and weaknesses of the methods employed.

Table 1: Summary of Published Inter-laboratory and Proficiency Test Results for Furan in Food

Proficiency Test/StudyMatrixNo. of ParticipantsAssigned ValuePercentage of Satisfactory ResultsKey Findings
JRC Proficiency Test (2008) [2]Baby Food (Carrot and Potato Purée)22Determined by isotope dilution GC-MS73% (z
FAPAS Proficiency Test (mentioned in 2008 publication) [3]Baby Food1425 µg/kg79%Demonstrated a good level of agreement among participating laboratories.[3]
Inter-laboratory Study (Frank et al., 2024) [1][4]Baby Food, Cereals, Coffee, Fruit Juices8Not ApplicableNot ApplicableShowed good recovery (80-110%) and repeatability (<16%) for furan analysis in baby food and cereals using both HS-GC-MS and SPME-GC-MS.[4] However, it also highlighted significant variability for other alkylfurans, such as 2-pentylfuran in cereals.[1]

The primary analytical techniques for furan determination are gas chromatography-mass spectrometry (GC-MS) coupled with a headspace sampling technique. The two most common approaches are Static Headspace (HS) and Headspace Solid-Phase Microextraction (SPME).

Table 2: Comparison of Performance Characteristics for Furan Analytical Methods

ParameterHeadspace (HS) GC-MSSolid-Phase Microextraction (SPME) GC-MSHigh-Performance Liquid Chromatography (HPLC) - Fluorescence
Principle Analysis of the vapor phase in equilibrium with the sample in a sealed vial.Extraction and concentration of analytes from the headspace using a coated fiber.Chromatographic separation of analytes in a liquid phase with fluorescence detection.
Limit of Detection (LOD) 0.021 - 5 ng/g[5][6]0.01 - 0.78 ng/g[7][8]Generally less suitable for highly volatile compounds like furan itself, but used for furan derivatives.
Limit of Quantification (LOQ) 0.071 - 20 ng/g[5][6]0.04 - 2.60 ng/g[7][8]Not typically reported for furan.
Recovery 89 - 109% (in-house validation)[5]77.81 - 111.47%[7]Not applicable for furan.
Precision (Repeatability as RSD) 4 - 11%[5]<6% (run-to-run), <10% (day-to-day)[9]Not applicable for furan.
Common Food Matrices Baby food, coffee, canned goods, low-moisture snacks.[10][11]A wide range of solid and liquid foods, including juices, milk, and meat products.[7]Mentioned in ISO 32987 for furan residues in baby foods, likely targeting less volatile derivatives.
Key Advantages Robust, well-established, and widely used.[10]High sensitivity, solvent-free extraction.[8]Standard instrumentation in many labs.
Key Disadvantages Can have higher detection limits compared to SPME.Fiber fragility and potential for matrix effects.Not suitable for the direct analysis of volatile furan.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of furan. Below are protocols for the two most common GC-MS based methods.

Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is based on the principles outlined in the US FDA method and findings from various inter-laboratory studies.[10][12]

a) Sample Preparation:

  • Homogenize solid or semi-solid food samples. To prevent furan loss, it is recommended to chill the samples before and during homogenization.

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, 5-10 g can be used directly.

  • Add a known amount of deuterated furan (d4-furan) as an internal standard to each vial.

  • For solid and semi-solid samples, add 5 mL of saturated NaCl solution or purified water to aid the release of furan into the headspace.

  • Immediately seal the vials with PTFE-faced septa and aluminum caps.

b) Instrumental Analysis:

  • Headspace Autosampler Conditions:

    • Equilibration Temperature: 60°C. Note: Higher temperatures (e.g., 80°C) have been shown to artificially form furan in some matrices.[12]

    • Equilibration Time: 15-30 minutes.

    • Pressurization Time: 0.5-1 minute.

    • Loop Filling Time: 0.5-1 minute.

    • Injection Time: 1 minute.

  • GC-MS Conditions:

    • GC Column: A mid-polar column, such as a 60 m x 0.32 mm, 1.8 µm film thickness column (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 35-40°C held for 5 minutes, then ramped to 200-220°C.

    • Injector: Splitless or split mode, with a temperature of 200-250°C.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

    • Ions to Monitor: m/z 68 for furan and m/z 72 for d4-furan. A confirmation ion of m/z 39 for furan can also be monitored.[12]

c) Quantification:

  • Quantification is typically performed using a standard additions calibration curve, where the response ratio of furan to d4-furan is plotted against the concentration of added furan.

Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This protocol is a synthesis of methods described in various research articles.[7][9]

a) Sample Preparation:

  • Sample homogenization and weighing are performed as described for the HS-GC-MS method.

  • Add the internal standard (d4-furan) and seal the vial.

  • Place the vial in the autosampler tray.

b) Instrumental Analysis:

  • SPME Autosampler Conditions:

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for furan analysis.[10]

    • Incubation/Equilibration Temperature: 50-60°C.

    • Incubation/Equilibration Time: 15-20 minutes with agitation.

    • Extraction Time: 10-20 minutes (fiber exposed to the headspace).

    • Desorption Temperature: 250-270°C in the GC inlet.

    • Desorption Time: 1-3 minutes.

  • GC-MS Conditions:

    • The GC column, temperature program, and MS conditions are generally similar to those used for HS-GC-MS.

c) Quantification:

  • Quantification is performed using an internal standard calibration curve prepared in a matrix-free solvent or by standard addition.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study for furan analysis.

InterLab_Comparison_Workflow cluster_organizer Proficiency Test (PT) Organizer cluster_labs Participating Laboratories cluster_evaluation Data Evaluation & Reporting prep Test Material Preparation (e.g., Homogenized Baby Food) homogeneity Homogeneity & Stability Testing prep->homogeneity dispatch Dispatch of Samples to Participating Labs homogeneity->dispatch receipt Sample Receipt & Storage dispatch->receipt analysis Furan Analysis (e.g., HS-GC-MS) receipt->analysis reporting Reporting of Results to PT Organizer analysis->reporting stat_analysis Statistical Analysis (Calculation of z-scores) reporting->stat_analysis evaluation Performance Evaluation (|z| <= 2 is satisfactory) stat_analysis->evaluation final_report Issuance of Final Report evaluation->final_report

Caption: Workflow of an inter-laboratory comparison for furan analysis.

Analytical_Method_Selection start Furan Analysis Required matrix Sample Matrix & Furan Level start->matrix hs_gcms HS-GC-MS matrix->hs_gcms High Concentration / Routine spme_gcms HS-SPME-GC-MS matrix->spme_gcms Low Concentration / High Sensitivity quant Quantification hs_gcms->quant spme_gcms->quant std_add Standard Addition quant->std_add High Matrix Effect int_std Internal Standard Calibration quant->int_std Low Matrix Effect end Final Result std_add->end int_std->end

Caption: Decision tree for selecting a furan analysis method.

References

A Comparative Guide to the Biological Activity of 3-Furanmethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-Furanmethanol derivatives, focusing on their potential applications in antimicrobial and anticancer research. While direct comparative data for this compound is limited in publicly available research, this document summarizes the reported activities of its various derivatives, offering valuable insights into their structure-activity relationships.

I. Overview of Biological Activities

The furan nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] Research has demonstrated that modifications to the furan ring can lead to compounds with significant antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] this compound serves as a key starting material for the synthesis of various biologically active molecules.[3]

II. Comparative Analysis of Biological Activity

This section presents available quantitative data on the biological activity of this compound derivatives. It is important to note that a direct comparison with the parent compound, this compound, is often unavailable in the cited literature.

Antitumor Activity

Several studies have explored the anticancer potential of furan derivatives. The data below summarizes the cytotoxic activity (IC50 values) of various derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of Furan Derivatives against Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Furan Derivative 1 HeLa (Cervical Cancer)0.08[4]
Furan Derivative 4 HeLa (Cervical Cancer)8.79[4]
Furan Derivative 17 HeLa (Cervical Cancer)5.43[4]
Furan Derivative 20 HeLa (Cervical Cancer)4.96[4]
Furan Derivative 21 HeLa (Cervical Cancer)3.65[4]
Furan Derivative 24 HeLa (Cervical Cancer)0.15[4]
Furan Derivative 24 SW620 (Colorectal Cancer)10.32[4]
Furan Derivative 26 SW620 (Colorectal Cancer)15.21[4]
Furan Derivative 27 HeLa (Cervical Cancer)6.28[4]
Furan Derivative 31 HeLa (Cervical Cancer)7.51[4]
Furan Derivative 32 HeLa (Cervical Cancer)4.22[4]
Furan Derivative 32 SW620 (Colorectal Cancer)12.87[4]
Furan Derivative 35 SW620 (Colorectal Cancer)18.94[4]
Pyridine carbohydrazide 4 MCF-7 (Breast Cancer)4.06[5]
N-phenyl triazinone 7 MCF-7 (Breast Cancer)2.96[5]
2,5-bis(3'-indolyl)furan 3a 10 Human Tumor Cell Lines (Mean)17.4 µg/mL[6]
2,5-bis(3'-indolyl)furan 4c 29 Human Tumor Cell Lines (Mean)20.5 µg/mL[6]
Methyl-5-(hydroxymethyl)-2-furan carboxylate HeLa (Cervical Cancer)>100 µg/mL[7]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate HeLa (Cervical Cancer)62.37 µg/mL[7]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methanol HeLa (Cervical Cancer)>100 µg/mL[7]
Antimicrobial Activity

Furan derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives.

Table 2: Antimicrobial Activity of Furan Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivative 1 Escherichia coli64[2]
Methyl-5-(hydroxymethyl)-2-furan carboxylate Staphylococcus aureus500[7][8]
Methyl-5-(hydroxymethyl)-2-furan carboxylate Bacillus cereus500[7][8]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate Bacillus subtilis250[7][8]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate Escherichia coli250[7][8]

III. Experimental Protocols

This section outlines the general methodologies used in the cited studies to evaluate the biological activities of this compound derivatives.

Cytotoxicity Assays (e.g., MTT Assay)

The cytotoxic activity of the furan derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (furan derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Antimicrobial Assays (e.g., Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the furan derivatives against various microorganisms is often determined using the broth microdilution method.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Signaling Pathways

Some furan derivatives have been shown to exert their biological effects by modulating specific signaling pathways. The diagrams below illustrate a potential mechanism of action for their antitumor activity.

PI3K_Akt_mTOR_Pathway Furan_Derivative Furan Derivative PTEN PTEN Furan_Derivative->PTEN promotes PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed mechanism of antitumor activity of certain furan derivatives via the PI3K/Akt/mTOR pathway.

V. Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Chemical Modification (e.g., Esterification, Amination) start->reaction derivatives Furan Derivatives reaction->derivatives purification Purification & Characterization (e.g., Chromatography, NMR, MS) derivatives->purification antimicrobial Antimicrobial Screening (e.g., MIC determination) purification->antimicrobial anticancer Anticancer Screening (e.g., Cytotoxicity Assay) purification->anticancer data Data Analysis (IC50 / MIC Calculation) antimicrobial->data anticancer->data

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

References

The Strategic Role of 3-Furanmethanol in Modern Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Among the versatile building blocks available, 3-Furanmethanol has emerged as a significant intermediate. This guide provides an objective comparison of synthetic routes utilizing a furan-based intermediate against an alternative pathway for the synthesis of the well-known anti-ulcer drug, Ranitidine. The comparison is supported by experimental data to validate the performance of these intermediates.

Unveiling the Furan Core in Ranitidine Synthesis

Ranitidine, a potent histamine H2-receptor antagonist, features a furan ring as a central structural motif. A prevalent and well-documented synthetic strategy for Ranitidine involves the convergence of two key intermediates: a furan-containing fragment, specifically 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine, and a nitroethenamine side chain, N-methyl-1-methylthio-2-nitroethenamine. The synthesis of the furan-based fragment often originates from furan derivatives such as 5-(dimethylamino)methyl-2-furanmethanol.

One documented method for the preparation of this furanic intermediate involves the reaction of 5-(dimethylamino)methyl-2-furanmethanol with cysteamine hydrochloride in concentrated hydrochloric acid. This reaction proceeds with a high reported yield of 89 mol%.[1]

A Non-Furan Alternative: A Shift in Strategy

While the furan moiety is integral to the final structure of Ranitidine, alternative synthetic approaches have been explored that introduce the core heterocyclic structure through different precursors. One such patented method describes a process for preparing Ranitidine that, while ultimately forming the furan ring, initiates from non-heterocyclic starting materials for the side chain and a different furan precursor for the core. This highlights the modularity of the synthesis but reinforces the centrality of a furan-based building block in the most established routes. For the purpose of a direct comparison of intermediates, a complete synthetic route that entirely circumvents a furan precursor for the assembly of the core Ranitidine structure is not prominently documented in publicly available scientific literature, underscoring the strategic importance of furan derivatives in this context.

However, for a comparative analysis, we can examine the synthesis of the nitroethenamine side chain, which is a common intermediate regardless of the origin of the furan component.

Comparative Data on Intermediate Synthesis

To provide a clear comparison, the following tables summarize the synthesis of the two key intermediates required for the final assembly of Ranitidine.

Table 1: Synthesis of the Furan-Based Intermediate

Starting MaterialReagentsReaction ConditionsYieldPurity
5-(dimethylamino)methyl-2-furanmethanolCysteamine hydrochloride, conc. HCl50°C, 30 minutes89 mol%Not specified

Table 2: Synthesis of the Nitroethenamine Side Chain Intermediate

Starting MaterialReagentsReaction ConditionsYieldPurity
1,1-bis(methylthio)-2-nitroethyleneMethylamineNot specifiedHigh (not quantified)Not specified

Experimental Protocols

Synthesis of 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine (Furan-Based Intermediate)

To a stirred, ice-cold solution of cysteamine hydrochloride (11.36 g) in concentrated hydrochloric acid (40 ml), 5-(dimethylamino)methyl-2-furanmethanol (15.5 g) is added dropwise. The reaction mixture is then heated to 50°C for 30 minutes.[1][2] The product can be extracted with diethyl ether after the addition of excess anhydrous sodium chloride.[1]

Synthesis of N-methyl-1-methylthio-2-nitroethenamine (Side Chain Intermediate)

This intermediate is commonly prepared through the reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine. This is a nucleophilic substitution reaction where one of the methylthio groups is displaced by methylamine.

Visualizing the Synthetic Pathways and Mechanism of Action

To better illustrate the logical flow of the synthesis and the biological mechanism of Ranitidine, the following diagrams are provided.

Ranitidine Synthesis Workflow cluster_furan Furan Intermediate Synthesis cluster_sidechain Side Chain Synthesis furan_start 5-(dimethylamino)methyl- 2-furanmethanol furan_intermediate 2-(((5-((dimethylamino)methyl) furan-2-yl)methyl)thio)ethanamine furan_start->furan_intermediate HCl, 50°C cysteamine Cysteamine HCl cysteamine->furan_intermediate ranitidine Ranitidine furan_intermediate->ranitidine sidechain_start 1,1-bis(methylthio)- 2-nitroethylene sidechain_intermediate N-methyl-1-methylthio- 2-nitroethenamine sidechain_start->sidechain_intermediate methylamine Methylamine methylamine->sidechain_intermediate sidechain_intermediate->ranitidine Ranitidine Mechanism of Action Histamine Histamine H2_Receptor Histamine H2 Receptor (Parietal Cell) Histamine->H2_Receptor Binds AC Adenylate Cyclase H2_Receptor->AC Activates Ranitidine Ranitidine Ranitidine->H2_Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Increases

References

The Conversion of Ketohexoses to Furanics in Methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The acid-catalyzed dehydration of ketohexoses to produce valuable furanic compounds, such as 5-hydroxymethylfurfural (HMF) and its derivatives, represents a cornerstone of biorefinery research. This guide provides a comparative study of the dehydration of various ketohexoses in a methanol solvent system, a medium favored for its ability to stabilize the furanic products as methyl ethers, thereby preventing their rehydration and subsequent degradation. The following sections detail experimental data, methodologies, and reaction pathways to offer researchers, scientists, and drug development professionals a comprehensive overview of this critical chemical transformation.

Comparative Performance of Ketohexose Dehydration

The reactivity of different ketohexoses in methanol under acidic catalysis varies significantly, influencing both the rate of conversion and the selectivity towards desired furanic products. The primary products observed are 5-hydroxymethylfurfural (HMF) and its methanol-etherified counterpart, 5-methoxymethylfurfural (MMF).

Table 1: Comparative Reactivity and Furanic Yields from Ketohexose Dehydration in Methanol

KetohexoseCatalystTemperature (°C)Reaction Time (min)Conversion (%)HMF Yield (%)MMF Yield (%)Combined HMF & MMF Yield (%)Reference
FructoseH₂SO₄ (17 mM)10015~20--~15[1][2]
FructoseH₂SO₄ (34 mM)10015~35--~25[1][2]
SorboseH₂SO₄ (17 mM)10015~20--~10[1][2]
SorboseH₂SO₄ (34 mM)10015~30--~20[1][2]
TagatoseH₂SO₄ (17 mM)10015~48--~30[1][2][3][4]
TagatoseH₂SO₄ (34 mM)10015~65--~45[1][2]
PsicoseH₂SO₄ (17 mM)10015~50--~35[1][2]
PsicoseH₂SO₄ (34 mM)10015~70--~55 at 96% conversion[1][2][5][6]

Note: Yields are approximate and have been estimated from graphical data presented in the cited literature. The combined yield of HMF and MMF is often reported due to the rapid etherification of HMF in methanol.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following protocols are based on established experimental setups for the dehydration of ketohexoses in methanol.

General Procedure for Ketohexose Dehydration in Methanol

A typical experimental setup involves the use of a high-throughput parallel reactor system or individual batch reactors.

  • Reactant Preparation : A solution of the chosen ketohexose (e.g., fructose, tagatose) is prepared in methanol to a specific concentration, typically around 65 g/L.[1][2][6]

  • Catalyst Addition : A mineral acid, most commonly sulfuric acid (H₂SO₄), is added to the methanolic sugar solution to the desired concentration (e.g., 17 mM or 34 mM).[1][2][6]

  • Reaction Execution : The reaction mixture is heated to the target temperature (e.g., 100°C) in the sealed reactors and maintained for a predetermined duration with constant stirring.[1][2][6]

  • Quenching and Sample Preparation : After the specified reaction time, the reactors are rapidly cooled to halt the reaction. An internal standard is then added to each sample for accurate quantification. The samples are diluted with a suitable solvent (e.g., a mixture of acetonitrile and water) and filtered prior to analysis.

  • Product Analysis : The quantification of reactants and products (ketohexose, HMF, MMF, and byproducts) is performed using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., a C18 column) and detectors (e.g., UV and refractive index detectors).

Reaction Pathways and Experimental Workflow

The conversion of ketohexoses to furanics in methanol proceeds through a series of acid-catalyzed dehydration and subsequent etherification steps. The general mechanism is initiated by the protonation of a hydroxyl group on the ketohexose, followed by the elimination of three water molecules to form HMF.[7] In the presence of methanol, HMF can be further etherified to MMF.

Ketohexose_Dehydration_Pathway Ketohexose Ketohexose (e.g., Fructose, Tagatose) Intermediate1 Cyclic Intermediates Ketohexose->Intermediate1 + H⁺, - 3H₂O Byproducts Byproducts (e.g., Humins, Levulinic Acid) Ketohexose->Byproducts HMF 5-Hydroxymethylfurfural (HMF) Intermediate1->HMF MMF 5-Methoxymethylfurfural (MMF) HMF->MMF + CH₃OH, - H₂O HMF->Byproducts Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sugar Prepare Ketohexose in Methanol Solution Add_Catalyst Add Acid Catalyst Prep_Sugar->Add_Catalyst Heat_Reactors Heat Reactors to Target Temperature Add_Catalyst->Heat_Reactors Run_Reaction Maintain Reaction for Set Time Heat_Reactors->Run_Reaction Quench Cool and Quench Reaction Run_Reaction->Quench Sample_Prep Prepare Samples for Analysis Quench->Sample_Prep HPLC_Analysis Analyze via HPLC Sample_Prep->HPLC_Analysis Data_Processing Process Data and Quantify Products HPLC_Analysis->Data_Processing

References

Safety Operating Guide

Proper Disposal of 3-Furanmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 3-Furanmethanol must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential information on the proper disposal procedures for this compound, tailored for laboratory and drug development settings.

Immediate Safety and Handling Precautions:

Before handling this compound, it is crucial to be aware of its potential hazards. It is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation.[1] Ingestion is harmful, and the substance is very toxic to aquatic life with long-lasting effects.[2][3]

Proper personal protective equipment (PPE) is mandatory. This includes wearing protective gloves, chemical-resistant clothing, and appropriate eye and face protection. Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[4] Use non-sparking tools and take precautionary measures against static discharge.

Spill and Accidental Release Protocol

In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[2][4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Containment: Use an inert absorbent material, such as diatomite or universal binders, to soak up the spill.[2]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[4]

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[2]

  • Disposal: Dispose of the contaminated material as hazardous waste through an approved waste disposal plant.[2]

Do not allow the spilled material to enter drains or watercourses.[2][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Waste Characterization: All waste containing this compound must be fully characterized and documented before it can be sent for disposal.[5]

  • Containerization: Place the waste in a suitable, tightly sealed, and properly labeled container.[4] The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other relevant hazard warnings.

  • Storage: Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] It should be stored separately from incompatible materials such as acids, bases, and oxidizing agents.[5]

  • Arrange for Pickup: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. Follow all local, state, and federal regulations for the transportation of hazardous materials.

Disposal of Contaminated Packaging

Contaminated containers must also be handled as hazardous waste. They can be triple-rinsed with an appropriate solvent (e.g., alcohol), and the rinsate should be collected and disposed of as hazardous waste.[4] After thorough decontamination, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or through controlled incineration where permissible.[4]

Quantitative Safety Data

While specific occupational exposure limits for this compound are not widely established, the following physical and chemical properties are important for safe handling and disposal decisions.

PropertyValue
Molecular FormulaC5H6O2
Molecular Weight98.10 g/mol
Flash Point75 °C (167 °F) - closed cup
Boiling Point179 °C (354 °F)

Note: Data sourced from various safety data sheets.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage cluster_4 Disposal A This compound Waste Generated (Unused chemical, reaction residue, contaminated materials) B Characterize Waste: - Pure this compound? - Mixture? - Contaminated PPE/materials? A->B Start C Segregate from incompatible wastes (e.g., strong acids, bases, oxidizers) B->C D Select appropriate, sealed container C->D E Label container clearly: 'Hazardous Waste: this compound' Include hazard pictograms D->E F Store in a designated, cool, well-ventilated, secure area E->F G Ensure secondary containment F->G H Arrange for pickup by a licensed hazardous waste contractor G->H I Complete all required waste manifests and documentation H->I J Approved Waste Disposal Plant I->J Final Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Furanmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the proper handling and disposal of 3-Furanmethanol (CAS No. 4412-91-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and an irritant. Proper selection and use of PPE are the first line of defense against exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Double glovesInner Glove: Nitrile. Outer Glove: Laminate film (e.g., Silver Shield®) or Butyl rubber. Rationale: While specific breakthrough time data for this compound is not readily available, this combination provides broad protection against alcohols and organic solvents. Change gloves immediately upon contamination.[1][2]
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect against splashes.
Body Flame-Resistant Lab CoatThe lab coat must be fully buttoned with sleeves extending to the wrists to prevent skin exposure.
Respiratory Air-Purifying Respirator with Organic Vapor (OV) CartridgesRequired when working outside of a certified chemical fume hood or when ventilation is inadequate. Respirator use requires a formal respiratory protection program, including fit testing.[3][4][5][6][7]

Safe Handling and Storage Protocol

All manipulations of this compound should be performed within a certified chemical fume hood.

Experimental Workflow for Safe Handling:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as specified in Table 1.

    • Have a spill kit readily accessible.

  • Handling:

    • Ground all equipment when transferring to prevent static discharge.

    • Use only non-sparking tools.[8]

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Store in a designated flammable liquids cabinet.[9][10]

Emergency Procedures: Spill and Exposure

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol:

  • Evacuate and Alert:

    • Immediately alert others in the vicinity.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Control Ignition Sources:

    • Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain and Absorb:

    • Wearing appropriate PPE, contain the spill using chemical spill pillows or pads.

    • Do not use combustible materials like paper towels for initial absorption.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial solvent absorbent.

  • Collect and Package Waste:

    • Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated hazardous waste container.

    • Wipe the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Label and Store for Disposal:

    • Seal the waste container and label it as "Hazardous Waste" with the full chemical name ("this compound") and the associated hazards (Flammable, Irritant).

    • Store the sealed container in a designated satellite accumulation area for pickup by EHS.

Disposal Plan

This compound and any materials contaminated with it are classified as hazardous waste due to flammability.[8][11][12][13]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (gloves, absorbent pads, etc.), in a compatible, leak-proof container with a secure lid.

    • Do not overfill the container; leave at least 10% headspace for vapor expansion.

  • Waste Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards: "Flammable Liquid," "Irritant"[14][15]

      • The accumulation start date.

  • Waste Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Waste Pickup:

    • Arrange for pickup of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.[8][10]

Safety and Disposal Workflow

The following diagram illustrates the key decision points and procedures for safely handling and disposing of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep Don PPE (Table 1) handle Handle this compound prep->handle fume_hood Work in Fume Hood fume_hood->handle spill_kit Spill Kit Ready spill_kit->handle waste_gen Generate Waste handle->waste_gen spill Spill Occurs handle->spill exposure Exposure Occurs handle->exposure collect_waste Collect in Labeled Hazardous Waste Container waste_gen->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup spill_cleanup Follow Spill Protocol spill->spill_cleanup first_aid Follow First Aid (Table 2) exposure->first_aid spill_cleanup->collect_waste seek_medical Seek Medical Attention first_aid->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.